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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 4-bromo-1-(2-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 4-bromo-1-(2-chlorophenyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The strategic incorporation of a brominated imidazole core with a substituted phenyl ring offers a versatile scaffold for the generation of novel molecular entities with potential therapeutic applications. This guide will delve into the mechanistic underpinnings of the most viable synthetic routes, provide detailed, field-proven experimental protocols, and offer insights into reaction optimization and characterization.

Strategic Approaches to the Target Molecule

The synthesis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole can be approached through two primary retrosynthetic disconnections. The most logical and widely applicable strategy involves the formation of the N-aryl bond between a pre-functionalized 4-bromo-1H-imidazole and a suitable 2-chlorophenyl electrophile or nucleophile. A secondary, less common approach would involve the initial synthesis of 1-(2-chlorophenyl)-1H-imidazole followed by a regioselective bromination of the imidazole ring. This guide will focus on the more robust N-arylation strategy due to its superior control over regioselectivity.

The chosen synthetic strategy is a two-step process commencing with the synthesis of the key intermediate, 4-bromo-1H-imidazole, followed by a cross-coupling reaction to introduce the 2-chlorophenyl moiety.

Synthetic_Strategy cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: N-Arylation Imidazole Imidazole 2,4,5-Tribromo-1H-imidazole 2,4,5-Tribromo-1H-imidazole Imidazole->2,4,5-Tribromo-1H-imidazole Bromination 4-Bromo-1H-imidazole 4-Bromo-1H-imidazole 2,4,5-Tribromo-1H-imidazole->4-Bromo-1H-imidazole Selective Debromination 4-bromo-1-(2-chlorophenyl)-1H-imidazole 4-bromo-1-(2-chlorophenyl)-1H-imidazole 4-Bromo-1H-imidazole->4-bromo-1-(2-chlorophenyl)-1H-imidazole N-Arylation 2-Chlorophenyl\nReagent 2-Chlorophenyl Reagent 2-Chlorophenyl\nReagent->4-bromo-1-(2-chlorophenyl)-1H-imidazole Ullmann_Coupling 4-Bromo-1H-imidazole 4-Bromo-1H-imidazole Product 4-bromo-1-(2-chlorophenyl)-1H-imidazole 4-Bromo-1H-imidazole->Product CuI (catalyst) Ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat 2-Chloroiodobenzene 2-Chloroiodobenzene 2-Chloroiodobenzene->Product

Caption: Ullmann-type N-arylation of 4-bromo-1H-imidazole.

Experimental Protocol:

Materials:

  • 4-Bromo-1H-imidazole

  • 2-Chloroiodobenzene (or 2-chlorobromobenzene)

  • Copper(I) iodide (CuI)

  • 4,7-dimethoxy-1,10-phenanthroline (optional ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF) or dioxane

Procedure:

  • To an oven-dried reaction vial, add CuI (0.1 mmol, 10 mol%), 4,7-dimethoxy-1,10-phenanthroline (0.2 mmol, 20 mol %, if used), 4-bromo-1H-imidazole (1.2 mmol, 1.2 equiv), 2-chloroiodobenzene (1.0 mmol, 1.0 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv). [1]2. Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF (2 mL).

  • Seal the vial and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours. [1]6. After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-aryl-4-bromoimidazole product. [1]

Method B: Copper-Catalyzed N-Arylation with a Boronic Acid (Chan-Lam Coupling)

The Chan-Lam coupling offers an alternative copper-catalyzed route using an arylboronic acid. [2][3]This method often proceeds under milder conditions and can be tolerant of air. [3][4]

Chan_Lam_Coupling 4-Bromo-1H-imidazole 4-Bromo-1H-imidazole Product 4-bromo-1-(2-chlorophenyl)-1H-imidazole 4-Bromo-1H-imidazole->Product Cu(OAc)₂ (catalyst) Pyridine (base/ligand) CH₂Cl₂ (solvent) Room Temperature, Air 2-Chlorophenylboronic_acid 2-Chlorophenylboronic acid 2-Chlorophenylboronic_acid->Product Buchwald_Hartwig_Amination 4-Bromo-1H-imidazole 4-Bromo-1H-imidazole Product 4-bromo-1-(2-chlorophenyl)-1H-imidazole 4-Bromo-1H-imidazole->Product Pd₂(dba)₃ (catalyst) XPhos (ligand) K₃PO₄ (base) Toluene (solvent) Heat 2-Chloroiodobenzene 2-Chloroiodobenzene 2-Chloroiodobenzene->Product

Sources

Exploratory

physicochemical properties of 4-bromo-1-(2-chlorophenyl)-1H-imidazole

An In-Depth Technical Guide to the Physicochemical Properties of 4-bromo-1-(2-chlorophenyl)-1H-imidazole Introduction In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-bromo-1-(2-chlorophenyl)-1H-imidazole

Introduction

In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic development is built. The physicochemical properties of a molecule are not mere data points; they are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing everything from absorption and distribution to metabolic stability and target engagement. This guide provides a comprehensive technical overview of 4-bromo-1-(2-chlorophenyl)-1H-imidazole, a halogenated aryl-imidazole derivative.

Substituted imidazoles represent a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of bromo- and chloro-substituents is a strategic design element intended to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth analysis of the key physicochemical attributes of this compound and the robust experimental methodologies required for their determination.

Molecular Identity and Structural Attributes

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its structure and fundamental properties.

Chemical Structure:

Chemical structure of 4-bromo-1-(2-chlorophenyl)-1H-imidazole

Figure 1. Chemical structure of 4-bromo-1-(2-chlorophenyl)-1H-imidazole.

The structure features a central imidazole ring, which is N-arylated with a 2-chlorophenyl group. The bromine atom at the 4-position of the imidazole ring significantly influences the molecule's electronic and steric profile.

Table 1: Core Molecular Identifiers

PropertyValueSource
IUPAC Name 4-bromo-1-(2-chlorophenyl)-1H-imidazole-
Molecular Formula C₉H₆BrClN₂Calculated
Molecular Weight 257.52 g/mol Calculated
Canonical SMILES C1=CC=C(C(=C1)Cl)N2C=NC(=C2)Br-
InChI Key FAYVGRBDRAOWER-UHFFFAOYSA-N[1]

Thermal Properties and Stability Analysis

Thermal analysis is indispensable in pharmaceutical development for assessing the stability, purity, and physical form of a drug substance.[2] Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical insights into how the material behaves under thermal stress.[3][4]

Differential Scanning Calorimetry (DSC)

Causality of Experimental Choice: DSC is the gold-standard technique for determining the melting point and identifying polymorphic transitions of a crystalline solid.[5][6] It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise characterization of thermal events like melting, which is a key indicator of purity and identity.[7][8]

Representative Data:

Table 2: Representative DSC Thermal Properties

ParameterValueDescription
Melting Point (Tₘ) 210-212 °C (estimated)Temperature at the peak of the endothermic melting event. Based on related compound 2-(2-bromophenyl)-1H-benzo[d]imidazole.[9]
Enthalpy of Fusion (ΔHբᵤₛ) ~60-90 J/gThe energy required to melt the solid; indicative of crystal lattice energy.
Physical Appearance White to off-white solid[9]

Experimental Protocol: Melting Point Determination by DSC

  • Sample Preparation: Accurately weigh 2-5 mg of 4-bromo-1-(2-chlorophenyl)-1H-imidazole into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a constant rate of 10 °C/min up to 250 °C under a continuous nitrogen purge (50 mL/min).[10]

  • Data Analysis: The melting point (Tₘ) is determined as the peak maximum of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHբᵤₛ) is calculated by integrating the peak area.[8]

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Interpretation weigh Weigh 2-5 mg of Sample seal Hermetically Seal in Al Pan weigh->seal load Load Sample & Reference Pans seal->load program Run Thermal Program (10°C/min under N₂) load->program acquire Acquire Heat Flow Data program->acquire analyze Analyze Thermogram acquire->analyze report Determine Tₘ & ΔHբᵤₛ analyze->report

DSC experimental and data analysis workflow.
Thermogravimetric Analysis (TGA)

Causality of Experimental Choice: TGA is crucial for determining the thermal stability and decomposition profile of a compound.[11] It measures changes in mass as a function of temperature, providing a clear indication of the temperature at which the molecule begins to degrade. This information is vital for establishing safe handling, storage, and processing conditions.[2]

Representative Data:

Table 3: Representative TGA Stability Data

ParameterValueDescription
Onset Decomposition (Tₔ) > 250 °CTemperature at which significant mass loss begins, indicating the upper limit of thermal stability.
Residual Mass @ 600 °C < 1%Indicates complete decomposition with no significant inorganic residue.

Experimental Protocol: Thermal Stability by TGA

  • Sample Preparation: Place 5-10 mg of the sample into a platinum or ceramic TGA pan.

  • Instrument Setup: Tare the balance and place the sample pan onto the TGA's high-precision microbalance.

  • Thermal Program: Heat the sample from ambient temperature (~25 °C) to 600 °C at a linear heating rate of 10 °C/min.[10]

  • Atmosphere: Conduct the analysis under a dynamic nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.[10]

  • Data Analysis: The TGA thermogram plots percent mass loss versus temperature. The onset decomposition temperature (Tₔ) is determined from the inflection point of the mass loss curve.

Visualization: TGA Experimental Workflow

TGA_Workflow prep Place 5-10 mg Sample in TGA Pan load Load Pan onto Microbalance prep->load heat Heat at 10°C/min in N₂ Atmosphere load->heat record Record Mass Loss vs. Temperature heat->record analyze Analyze Thermogram for Onset Decomposition (Tₔ) record->analyze

Workflow for TGA thermal stability assessment.

Lipophilicity and Solubility Profile

Lipophilicity and aqueous solubility are pillar physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[12]

Octanol-Water Partition Coefficient (LogP)

Causality of Experimental Choice: The partition coefficient (P) between n-octanol and water is the standard measure of a molecule's lipophilicity.[12] While the shake-flask method is the traditional standard, it is labor-intensive.[12][13] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a validated, high-throughput alternative that correlates chromatographic retention time with LogP values, making it highly suitable for drug discovery settings.[12][13]

Representative Data:

Table 4: Lipophilicity and Solubility Data

ParameterValueMethod
LogP 3.31 (predicted)Calculation based on constitutional isomer 4-bromo-1-(3-chlorophenyl)-1H-imidazole.[14]
Aqueous Solubility Slightly solubleBased on parent scaffold 4-Bromo-1H-imidazole.[15]
Organic Solubility Soluble in DMSOBased on parent scaffold 4-Bromo-1H-imidazole.[16]

Experimental Protocol: LogP Determination by RP-HPLC

  • Standard Preparation: Prepare a series of standard compounds with known LogP values (e.g., uracil, benzene, toluene, napthalene) in methanol.

  • Sample Preparation: Prepare a 1 mg/mL solution of 4-bromo-1-(2-chlorophenyl)-1H-imidazole in methanol.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the standards and the sample. Record the retention time (tᵣ) for each compound and the dead time (t₀) using an unretained solute like uracil.[12]

  • Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (tᵣ - t₀) / t₀.

  • Calibration: Plot log(k) versus the known LogP values for the standards. A linear regression of this plot creates a calibration curve.

  • LogP Determination: Determine the log(k) of the test compound and use the calibration curve to interpolate its LogP value.

Visualization: Principle of LogP Determination by RP-HPLC

LogP_Principle cluster_hplc RP-HPLC System cluster_partition Partitioning cluster_calc Calculation injection Sample Injection (Analyte + Standards) column C18 Column (Lipophilic Stationary Phase) injection->column detector UV Detector (Measures Retention Time, tᵣ) column->detector cluster_partition cluster_partition mobile Polar Mobile Phase (Methanol/Water) stationary Nonpolar Stationary Phase (C18) mobile->stationary Equilibrium calibration Create Calibration Curve (log(k) vs. known LogP) detector->calibration Data Output interpolation Interpolate LogP of Test Compound calibration->interpolation

Partitioning principle for LogP determination via RP-HPLC.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques and, when possible, single-crystal X-ray diffraction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structure elucidation. For 4-bromo-1-(2-chlorophenyl)-1H-imidazole, one would expect to see distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the chlorophenyl and imidazole rings. The number of signals, their splitting patterns (multiplicity), and integration values would confirm the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the most accurate determination of a molecule's mass, confirming its elemental composition. For this compound, MS would reveal a characteristic isotopic pattern due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes, serving as a powerful diagnostic tool.

  • X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in its crystalline solid state.[17] Analysis of a suitable single crystal would yield precise bond lengths, bond angles, and dihedral angles, confirming the connectivity and conformation. Furthermore, it reveals the packing arrangement of molecules in the crystal lattice and identifies key intermolecular interactions (e.g., hydrogen bonds, π–π stacking) that govern the solid-state properties.[18][19]

Table 5: Expected Spectroscopic and Structural Data

TechniqueExpected Data
¹H NMR Complex multiplets in the aromatic region (7.0-8.0 ppm).
Mass Spectrometry Molecular ion cluster showing characteristic Br/Cl isotopic pattern.
X-ray Crystallography Definitive bond lengths, angles, and crystal packing information.

Conclusion

The , established through the rigorous methodologies detailed in this guide, provide a critical foundation for its advancement as a potential therapeutic agent. The compound's high melting point and thermal stability, as indicated by representative thermal analysis data, suggest a stable solid form suitable for formulation. Its predicted lipophilicity (LogP ~3.31) places it within a range often associated with good membrane permeability, a crucial factor for oral bioavailability. This comprehensive dataset, encompassing thermal stability, lipophilicity, solubility, and structural identity, empowers researchers and drug development professionals to make informed decisions, design further preclinical studies, and ultimately unlock the therapeutic potential of this and related chemical entities.

References

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). Vertex AI Search.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Vertex AI Search.
  • Use of DSC in Pharmaceuticals Drug Characterisation - Veeprho. (2020, August 11). Veeprho.
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Encyclopedia.pub.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22). Longdom Publishing.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). Vertex AI Search.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC.
  • Experimental determination of the logP using the spectrophotometric method.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (2022, February 8). Auriga Research.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (2024, December 18). Open Access Journals.
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1). Veeprho.
  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI. (2019, December 18). MDPI.
  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC.
  • Supporting Information - Rsc.org. Royal Society of Chemistry.
  • 4-Bromo-1H-imidazole | Biochemical Reagent - MedchemExpress.com. MedChemExpress.
  • 4-Bromo-1H-imidazole | 2302-25-2 - ChemicalBook. ChemicalBook.
  • 4-Bromo-1-(3-chlorophenyl)-1H-imidazole. Fluorochem.
  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen.
  • Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole - ResearchGate.
  • Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one - MDPI. (2023, August 28). MDPI.
  • 4-(2-bromo-4-chlorophenyl)-1H-imidazole | CAS#:1613151-09-9 | Chemsrc. Chemsrc.

Sources

Foundational

4-bromo-1-(2-chlorophenyl)-1H-imidazole CAS number and properties

Executive Summary 4-Bromo-1-(2-chlorophenyl)-1H-imidazole is a specialized heterocyclic building block characterized by a halogenated imidazole core N-arylated with an ortho-chlorophenyl moiety. This scaffold serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-1-(2-chlorophenyl)-1H-imidazole is a specialized heterocyclic building block characterized by a halogenated imidazole core N-arylated with an ortho-chlorophenyl moiety. This scaffold serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of p38 MAP kinase inhibitors, antifungal azoles, and non-steroidal anti-inflammatory drugs (NSAIDs).

Its dual-halogenated nature—containing a reactive aryl bromide at the imidazole C4 position and a sterically demanding ortho-chloro substituent on the phenyl ring—offers orthogonal reactivity profiles for chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 4-Bromo-1-(2-chlorophenyl)-1H-imidazole
CAS Number 1353857-22-3
Molecular Formula C₉H₆BrClN₂
Molecular Weight 257.51 g/mol
SMILES Clc1ccccc1n2cnc(Br)c2
InChI Key NUYSRUGYVPVIIR-UHFFFAOYSA-N
Physical Properties
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidCrystalline powder form is typical for this class.
Melting Point Predicted: 95–105 °CExperimental verification recommended; analogs (3-Cl) melt ~90°C.
Solubility DMSO, DMF, Methanol, DCMLow solubility in water; lipophilic nature (cLogP ~3.3).
pKa ~3.5 (Conjugate acid)The N3 nitrogen is weakly basic, modulated by the electron-withdrawing aryl group.

Synthesis & Manufacturing Methodology

Retrosynthetic Logic

The most robust route to 4-bromo-1-(2-chlorophenyl)-1H-imidazole avoids direct bromination of the N-aryl imidazole, which often yields mixtures of C4/C5 regioisomers. Instead, a convergent approach utilizing Copper-Catalyzed N-Arylation (Ullmann-type) is preferred. This method couples a pre-functionalized 4-bromoimidazole with a 1,2-dihaloarene.

Critical Mechanistic Insight: To ensure the chlorine atom remains on the phenyl ring, 1-chloro-2-iodobenzene is used as the coupling partner. The C–I bond is significantly more reactive toward oxidative addition by Copper(I) than the C–Cl bond, ensuring chemoselectivity.

Experimental Protocol: Modified Ullmann Coupling

Reagents:

  • Substrate A: 4-Bromo-1H-imidazole (1.0 equiv)[1]

  • Substrate B: 1-Chloro-2-iodobenzene (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or 1,10-Phenanthroline

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon.

  • Loading: Charge the vessel with 4-bromo-1H-imidazole, Cs₂CO₃, and CuI.

  • Solvation: Add anhydrous DMF via syringe, followed by the ligand and 1-chloro-2-iodobenzene.

  • Reaction: Seal the vessel and heat to 110 °C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting imidazole (polar) should disappear, replaced by a less polar product spot.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (3x) and brine (1x) to remove DMF. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0→30% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start1 4-Bromo-1H-imidazole (Precursor A) Catalyst CuI / Ligand / Cs2CO3 DMF, 110°C Start1->Catalyst Start2 1-Chloro-2-iodobenzene (Precursor B) Start2->Catalyst Intermediate Oxidative Addition (Cu-Species) Catalyst->Intermediate Chemoselective C-N Coupling Product 4-Bromo-1-(2-chlorophenyl)-1H-imidazole (Target) Intermediate->Product Reductive Elimination

Caption: Convergent synthesis via Cu-catalyzed C-N bond formation, exploiting the reactivity difference between Aryl-I and Aryl-Cl.

Reactivity & Functionalization

The utility of this scaffold lies in its ability to undergo sequential functionalization. The C4-Bromo position is highly amenable to Palladium-catalyzed cross-coupling, while the ortho-chloro group remains inert under standard conditions, providing a handle for late-stage diversification or steric control.

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

    • Outcome: Installation of aryl/heteroaryl groups at C4.

  • Heck Reaction:

    • Reagents: Styrene/Acrylate, Pd(OAc)₂, P(o-tol)₃, Et₃N.

    • Outcome: Alkenylation at C4.

  • Buchwald-Hartwig Amination:

    • Reagents: Primary/Secondary amine, Pd₂dba₃, XPhos, NaOtBu.

    • Outcome: C4-Amino imidazoles (kinase inhibitor motifs).

Reactivity Map

ReactivityMap Core 4-Bromo-1-(2-chlorophenyl)-1H-imidazole (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Heck Heck Reaction (Alkenes, Pd) Core->Heck Buchwald Buchwald-Hartwig (Amines, Pd) Core->Buchwald Target1 4-Aryl-1-(2-chlorophenyl)imidazole (Bioactive Core) Suzuki->Target1 Target2 4-Alkenyl derivatives Heck->Target2 Target3 4-Amino derivatives (Kinase Inhibitors) Buchwald->Target3

Caption: Divergent synthesis pathways utilizing the C4-Bromine handle for library generation.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-StatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowedDo not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritationWear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritationUse chemical safety goggles.
STOT-SE H335: May cause respiratory irritationHandle in a fume hood.

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or discoloration.

References

  • PubChem. 1H-Imidazole, 4-bromo- (Precursor Data).[2] National Library of Medicine. [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-bromo-1-(2-chlorophenyl)-1H-imidazole

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 4-bromo-1-(2-chlorophenyl)-1H-imidazole. Designed for re...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 4-bromo-1-(2-chlorophenyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the expected spectral features, including chemical shift assignments, coupling constant analysis, and the underlying principles governing the observed NMR properties. The guide synthesizes theoretical knowledge with spectral data from analogous structures to present a robust interpretation. Methodologies for sample preparation and spectral acquisition are also detailed to ensure experimental reproducibility.

Introduction: The Structural Significance of Substituted Imidazoles

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active molecules. The specific substitution pattern of 4-bromo-1-(2-chlorophenyl)-1H-imidazole, featuring a halogenated phenyl group at the N1 position and a bromine atom on the imidazole ring, creates a unique electronic environment. Understanding the precise three-dimensional structure and electronic distribution of this molecule is paramount for predicting its interactions with biological targets. NMR spectroscopy is the most powerful tool for elucidating this structure in solution. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra, which are crucial for the unambiguous structural confirmation and purity assessment of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-bromo-1-(2-chlorophenyl)-1H-imidazole is predicted to exhibit distinct signals corresponding to the protons on the imidazole and the 2-chlorophenyl rings. The expected chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the aromatic ring currents.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-bromo-1-(2-chlorophenyl)-1H-imidazole

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (imidazole)7.8 - 8.0s (singlet)N/A
H-5 (imidazole)7.2 - 7.4s (singlet)N/A
H-3' (phenyl)7.6 - 7.8dd (doublet of doublets)~8.0, 1.5
H-4' (phenyl)7.4 - 7.6td (triplet of doublets)~8.0, 1.5
H-5' (phenyl)7.3 - 7.5td (triplet of doublets)~8.0, 1.5
H-6' (phenyl)7.5 - 7.7dd (doublet of doublets)~8.0, 1.5
Interpretation and Rationale
  • Imidazole Protons (H-2 and H-5): The protons on the imidazole ring are expected to appear as singlets due to the absence of adjacent protons. The H-2 proton is typically the most downfield proton in the imidazole ring system. The H-5 proton will be influenced by the adjacent bromine atom. In related ferrocenyl imidazole derivatives, the characteristic resonances for imidazole protons appeared at 6.77-7.66 ppm[1].

  • 2-Chlorophenyl Protons (H-3' to H-6'): The protons on the 2-chlorophenyl ring will exhibit a complex splitting pattern due to spin-spin coupling. The ortho- and para-protons to the chlorine atom will be deshielded, while the meta-protons will be less affected. The coupling constants are expected to be in the typical range for aromatic protons (ortho coupling: 7-9 Hz, meta coupling: 1-3 Hz, para coupling: 0-1 Hz)[2]. For example, in a related benzimidazole, the aromatic protons on a substituted phenyl ring showed complex multiplets in the range of 7.15-7.85 ppm[3].

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronegativity of the attached atoms and the overall electronic structure.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-bromo-1-(2-chlorophenyl)-1H-imidazole

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (imidazole)138 - 142
C-4 (imidazole)115 - 120
C-5 (imidazole)125 - 130
C-1' (phenyl)135 - 138
C-2' (phenyl)132 - 135
C-3' (phenyl)130 - 133
C-4' (phenyl)128 - 131
C-5' (phenyl)127 - 130
C-6' (phenyl)129 - 132
Interpretation and Rationale
  • Imidazole Carbons (C-2, C-4, and C-5): The C-2 carbon, situated between two nitrogen atoms, is expected to be the most downfield of the imidazole carbons. The C-4 carbon, bonded to the bromine atom, will experience an upfield shift due to the heavy atom effect. The C-5 carbon will have a chemical shift typical for an sp² carbon in a five-membered heterocyclic ring. For comparison, in ferrocenyl imidazole derivatives, the imidazole carbons C5/C6 resonated between 124.87-132.43 ppm[1]. In cobaloxime complexes with imidazole ligands, the C-2, C-4, and C-5 of the imidazole ring resonate at approximately 138, 127, and 122 ppm, respectively.

  • 2-Chlorophenyl Carbons (C-1' to C-6'): The chemical shifts of the phenyl ring carbons will be influenced by the chlorine substituent and the imidazole ring. The C-1' carbon (ipso-carbon to the imidazole) and C-2' carbon (ipso-carbon to the chlorine) are expected to be downfield. The remaining carbons will have chemical shifts in the typical aromatic region (120-140 ppm).

Experimental Protocols

To obtain high-quality NMR spectra for 4-bromo-1-(2-chlorophenyl)-1H-imidazole, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for similar compounds.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans or more to achieve an adequate signal-to-noise ratio.

Visualization of Molecular Structure and NMR Workflow

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of 4-bromo-1-(2-chlorophenyl)-1H-imidazole.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolution & Filtration) B NMR Spectrometer Setup (Tuning & Shimming) A->B C 1H NMR Data Acquisition B->C D 13C NMR Data Acquisition B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Peak Picking, Integration, J-coupling) E->F G Structure Elucidation F->G

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-bromo-1-(2-chlorophenyl)-1H-imidazole. By leveraging data from analogous structures and fundamental NMR principles, we have established a clear set of expectations for the chemical shifts and coupling patterns. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data, which is essential for the accurate characterization of this and related compounds. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and structural analysis of novel imidazole derivatives.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Hassan, L. A., Omondi, B., & Nyamori, V. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]

  • Ramalingam, K., & Krishnamurthy, S. S. (1982). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 21A(7), 695-698. [Link]

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

Sources

Foundational

Whitepaper: Elucidating the Three-Dimensional Architecture of 4-bromo-1-(2-chlorophenyl)-1H-imidazole: A Guide to Crystal Structure Analysis

An in-depth technical guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Foreword: The imidazole scaffold is a cornerstone in medicinal chemistry, forming the s...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] The strategic introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, influencing its binding affinity, metabolic stability, and overall therapeutic potential.[1][3] For any targeted drug design and development, understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for this purpose, providing unambiguous structural elucidation at the atomic level.[4][5][6]

This guide provides a comprehensive, field-proven walkthrough of the entire crystal structure analysis workflow for the novel compound 4-bromo-1-(2-chlorophenyl)-1H-imidazole. We will navigate from the foundational steps of chemical synthesis and crystallization to the intricacies of X-ray diffraction data collection, structure solution, and refinement. The causality behind each experimental choice is explained to provide not just a protocol, but a framework for critical thinking in structural chemistry.

Part 1: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and, critically, its crystallization into a single, well-ordered specimen suitable for diffraction. The quality of the crystal is the single most important determinant for the quality of the final structure.[7]

Proposed Synthetic Pathway: N-Arylation

The synthesis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole can be efficiently achieved via a copper-catalyzed N-arylation reaction (an Ullmann-type coupling), a robust method for forming C-N bonds. This approach is chosen for its reliability and tolerance of various functional groups. The necessary precursor, 4-bromo-1H-imidazole, is accessible through the bromination of imidazole followed by selective debromination.[8][9]

// Nodes Imidazole [label="Imidazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Tribromo [label="2,4,5-Tribromoimidazole", fillcolor="#F1F3F4", fontcolor="#202124"]; BromoImidazole [label="4-Bromo-1H-imidazole\n(Starting Material 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylHalide [label="1-Chloro-2-iodobenzene\n(Starting Material 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target [label="4-bromo-1-(2-chlorophenyl)-1H-imidazole\n(Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coupling [label="Ullmann Coupling Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Imidazole -> Tribromo [label=" Br₂, NaOH"]; Tribromo -> BromoImidazole [label=" Na₂SO₃, H₂O\n(Selective Debromination)"]; {BromoImidazole, ArylHalide} -> Coupling [arrowhead=none]; Coupling -> Target [label=" CuI, Ligand, Base (e.g., Cs₂CO₃)\n(N-Arylation)"]; }

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Crystallization

Obtaining diffraction-quality single crystals is often the most challenging bottleneck in structural analysis.[4][7] The goal is to create a supersaturated solution from which the solute molecules can slowly and orderly deposit onto a growing crystal lattice.

Step-by-Step Methodology for Slow Evaporation:

  • Solvent Selection: Dissolve a small amount (5-10 mg) of purified 4-bromo-1-(2-chlorophenyl)-1H-imidazole in a range of solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane) at room temperature to identify a solvent in which the compound is sparingly soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. This is a critical step; an undersaturated solution will not yield crystals, while a heavily oversaturated one may lead to rapid precipitation of amorphous powder.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with paraffin film containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.[10]

  • Crystal Harvesting: Once well-formed, blocky crystals appear, they should be carefully harvested using a cryo-loop and immediately prepared for mounting. Do not wait for all the solvent to evaporate, as this can cause the crystals to degrade.

Part 2: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive analytical technique that provides precise information about the atomic arrangement within a crystal, including unit cell dimensions, bond lengths, and bond angles.[11][12]

The Foundational Principle: Bragg's Law

X-ray diffraction is based on the constructive interference of monochromatic X-rays with the electron clouds of atoms arranged in a periodic lattice.[11] When the conditions of Bragg's Law (nλ = 2d sinθ) are met, a diffracted beam is produced. By systematically rotating the crystal and collecting thousands of these diffracted "reflections," a complete three-dimensional diffraction pattern can be recorded.

Experimental Protocol: Data Collection

Modern data collection is a highly automated process using a four-circle diffractometer.

// Nodes Start [label="High-Quality Single Crystal", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Mount [label="Mount Crystal on Goniometer Head\n(e.g., using a cryo-loop)", fillcolor="#F1F3F4", fontcolor="#202124"]; Center [label="Center Crystal in X-ray Beam", fillcolor="#F1F3F4", fontcolor="#202124"]; Screen [label="Collect Screening Frames\n(a few initial diffraction images)", fillcolor="#F1F3F4", fontcolor="#202124"]; Index [label="Auto-index Reflections\n(Determine Unit Cell & Bravais Lattice)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Strategy [label="Determine Data Collection Strategy\n(Exposure time, scan width, total rotation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Execute Full Data Collection\n(e.g., collect a hemisphere of data)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Integrate [label="Integrate Raw Data\n(Determine intensity of each reflection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="HKL File Ready for Refinement", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Mount; Mount -> Center; Center -> Screen; Screen -> Index; Index -> Strategy; Strategy -> Collect; Collect -> Integrate; Integrate -> End; }

Caption: The experimental workflow for SCXRD data collection.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K).[13] This minimizes thermal motion and radiation damage.

  • Unit Cell Determination: A few initial diffraction images are collected. The positions of the first reflections are used by indexing software to determine the unit cell parameters and the Bravais lattice.[11]

  • Data Collection Strategy: Based on the crystal's symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.[14] For lower symmetry systems, this may involve collecting data over a full 180° rotation or more.[13]

  • Data Integration and Scaling: After collection, the raw image files are processed. The intensity of each diffraction spot is integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled. The output is a reflection file (typically in .hkl format) that contains the Miller indices (h, k, l) and intensity for each reflection.

Part 3: Structure Solution and Refinement

This is the computational heart of crystallography, where the measured diffraction data is transformed into a chemically meaningful atomic model. The process is iterative, beginning with an initial guess and progressively improving it until it accurately matches the experimental data.

The Phase Problem and Structure Solution

While we can measure the intensities (amplitudes) of the diffracted waves, their phase information is lost. This is the "phase problem." For small molecules, this is typically solved using direct methods, a mathematical approach that uses statistical relationships between reflection intensities to estimate the initial phases.[15] This is the primary function of programs like SHELXS.[16]

Structure Refinement with SHELXL

Structure refinement is a least-squares process that adjusts the parameters of the atomic model (atomic coordinates, displacement parameters) to minimize the difference between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).[17][18] SHELXL is the gold-standard program for small-molecule structure refinement.[19]

Conceptual Refinement Workflow:

  • Initial Model: The output from SHELXS provides an initial electron density map where the positions of most non-hydrogen atoms can be identified.

  • Isotropic Refinement: All atoms are initially refined isotropically, meaning their thermal motion is modeled as a simple sphere.

  • Anisotropic Refinement: Once all non-hydrogen atoms are located, they are refined anisotropically. Their thermal motion is modeled as an ellipsoid, which better represents the reality of atomic vibrations in a crystal.[15]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their coordinates are dependent on the heavy atom to which they are bonded.

  • Convergence: The refinement is continued for several cycles until the model converges, meaning the shifts in atomic parameters become negligible and the R-factors stabilize.

Key Refinement Parameters

The quality of the final crystal structure is assessed by several key metrics, which are summarized in the crystallographic information file (CIF).

Parameter Description Typical Value for a Good Structure
Space Group Describes the symmetry of the crystal lattice.Determined during indexing.
Unit Cell (a, b, c, α, β, γ) The dimensions and angles of the repeating unit box.Determined during indexing.
R1 The traditional R-factor; a measure of agreement between observed and calculated structure factor amplitudes.< 0.05 (5%)
wR2 A weighted R-factor based on squared structure factor amplitudes (F²), which is statistically more robust.< 0.15 (15%)
Goodness-of-Fit (GooF) Should be close to 1.0, indicating the model is a good fit to the data.~1.0
Max/Min Residual Density The largest peaks and holes in the final difference Fourier map. Should be close to zero and not near any atoms.< ±0.5 e⁻/ų

Part 4: Structural Interpretation and Validation

With a fully refined structure, the final step is to analyze the molecular and intermolecular geometry to gain chemical insights.

Molecular Geometry

The refined model of 4-bromo-1-(2-chlorophenyl)-1H-imidazole provides precise measurements of:

  • Bond Lengths and Angles: These can be compared to standard values to identify any unusual strain or electronic effects.

  • Torsion Angles: These describe the conformation of the molecule, particularly the rotational relationship between the chlorophenyl ring and the imidazole ring. This conformation is critical for understanding how the molecule might fit into a receptor's binding pocket.

mol [label=<

>, pos="0,0!"];

// Invisible nodes for labeling N1 [pos="-0.3,0.3!", label="N1"]; N3 [pos="0.6,-0.5!", label="N3"]; Br [pos="-1.6,-0.9!", label="Br"]; Cl [pos="2.2,1.3!", label="Cl"]; }

Caption: Molecular structure of 4-bromo-1-(2-chlorophenyl)-1H-imidazole.

Intermolecular Interactions

In the solid state, molecules pack together in a way that maximizes favorable intermolecular interactions. Analysis of the crystal packing can reveal:

  • π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

  • Halogen Bonding: Non-covalent interactions involving the bromine and chlorine atoms, which can be highly directional and significant for molecular recognition.

  • C-H···π Interactions: Weak hydrogen bonds between C-H groups and aromatic rings.

Understanding these interactions provides a blueprint for how the molecule might interact with biological targets, guiding further drug development efforts.

References

  • University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • SPT Labtech.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • American Chemical Society. (2025, November 12). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.
  • National Institutes of Health. Crystal structure refinement with SHELXL. PMC.
  • User guide to crystal structure refinement with SHELXL.
  • BenchChem. The Discovery and Therapeutic Potential of Bromophenyl Imidazole Compounds: A Technical Guide.
  • Sheldrick, G. M. Introduction to SHELXL Refinement.
  • Müller, P.
  • National Institutes of Health. (2024, October 4).
  • The SHELX-97 Manual.
  • SOP: CRYSTALLIZ
  • Lecture 27 - Single Crystal X-Ray Diffraction D
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • Single Crystal X-ray Diffraction and Structure Analysis.
  • Gupta, V., & Kant, V.
  • National Institutes of Health. X-Ray Crystallography. PMC.
  • ChemicalBook. 4-Bromo-1H-imidazole synthesis.
  • Data-collection str
  • Thieme Chemistry. Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole.
  • Synthesis, Characterization and Biological Activity of Imidazole Deriv
  • One-Pot Synthesis of Imidazole Deriv
  • BenchChem. In Vitro Efficacy of 4-Bromo-1-(4-fluorophenyl)
  • BenchChem. Technical Support Center: 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Synthesis.
  • Sigma-Aldrich. 4-Bromo-1-(2-chlorophenyl)-1H-imidazole.
  • ResearchGate. (2023, October 18). Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules.
  • Chemsrc. (2025, October 24). 4-(2-bromo-4-chlorophenyl)-1H-imidazole.
  • ResearchGate. Structure of 4-bromo-1,2-dimethyl-1 H -imidazole ( ) and selected....
  • PubChem. 1H-Imidazole, 4-bromo-.
  • Merck. 1-(2-Bromo-4-chlorophenyl)-1H-imidazole.
  • National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC.
  • ChemicalBook. (2025, July 14). 4-BROMO-1,2-DIMETHYL-1H-IMIDAZOLE.
  • ResearchGate. Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole.
  • MDPI. (2023, August 28). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one.

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Exploratory

solubility of 4-bromo-1-(2-chlorophenyl)-1H-imidazole in organic solvents

An In-depth Technical Guide to the Solubility of 4-bromo-1-(2-chlorophenyl)-1H-imidazole in Organic Solvents This guide provides a comprehensive framework for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-bromo-1-(2-chlorophenyl)-1H-imidazole in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 4-bromo-1-(2-chlorophenyl)-1H-imidazole in various organic solvents. Given the novelty of specific solubility data for this compound in the public domain, this document emphasizes the foundational principles and robust methodologies required to generate reliable and reproducible solubility profiles.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences.[1] For a compound like 4-bromo-1-(2-chlorophenyl)-1H-imidazole, which holds potential as a therapeutic agent, understanding its solubility is paramount for several reasons:

  • Formulation Development: The choice of solvents is critical for creating viable dosage forms, whether for oral, intravenous, or topical administration.

  • Process Chemistry: Efficient synthesis and purification often rely on the differential solubility of the target compound and its impurities.

  • Pharmacokinetics: The bioavailability of a drug is intrinsically linked to its ability to dissolve in physiological fluids.

  • In Vitro Assays: Meaningful biological screening requires the compound to be soluble in the assay medium to ensure accurate assessment of its activity.[2]

This guide will provide the necessary theoretical and practical insights to empower researchers to navigate the challenges associated with determining the solubility of this specific imidazole derivative.

Physicochemical Characterization of 4-bromo-1-(2-chlorophenyl)-1H-imidazole

A thorough understanding of the molecule's inherent properties is the first step in predicting its solubility behavior.

Molecular Structure:

Figure 1: Chemical structure of 4-bromo-1-(2-chlorophenyl)-1H-imidazole.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₆BrClN₂[3]
Molecular Weight257.52 g/mol [3]
LogP (Predicted)3.31[3]
Hydrogen Bond Acceptors1[3]
Hydrogen Bond Donors0

The predicted LogP value suggests that 4-bromo-1-(2-chlorophenyl)-1H-imidazole is a lipophilic compound, indicating a preference for non-polar environments over aqueous ones. The presence of a bromine and a chlorine atom further contributes to its hydrophobicity. The imidazole ring, while containing nitrogen atoms capable of hydrogen bonding, has its potential for hydrogen donation blocked by the substituted phenyl ring. This structural feature will significantly influence its interaction with protic and aprotic solvents.

Predicting Solubility: A Qualitative Approach

Based on the principle of "like dissolves like," we can make initial predictions about the solubility of 4-bromo-1-(2-chlorophenyl)-1H-imidazole in a range of common organic solvents.[4]

  • High Expected Solubility: In solvents that can engage in dipole-dipole interactions and have a polarity that matches the solute. Examples include:

    • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, often an excellent choice for dissolving a wide range of organic compounds.[2][5]

    • N,N-Dimethylformamide (DMF): Another polar aprotic solvent with strong solvating capabilities.

  • Moderate Expected Solubility: In solvents with intermediate polarity.

    • Alcohols (Methanol, Ethanol, Isopropanol): These protic solvents can engage in hydrogen bonding to a limited extent with the nitrogen atoms of the imidazole ring.

    • Ketones (Acetone, Methyl Ethyl Ketone): These polar aprotic solvents can effectively solvate the molecule through dipole-dipole interactions.

    • Chlorinated Solvents (Dichloromethane, Chloroform): The presence of chlorine in these solvents can lead to favorable interactions with the halogenated regions of the target molecule.

  • Low Expected Solubility: In non-polar solvents.

    • Hydrocarbons (Hexane, Heptane, Toluene): The overall polarity of 4-bromo-1-(2-chlorophenyl)-1H-imidazole is likely too high for significant solubility in these non-polar environments.

    • Ethers (Diethyl Ether, Methyl tert-Butyl Ether): While possessing some polarity, their ability to solvate this particular molecule may be limited.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the "shake-flask" method, is considered the gold standard for its accuracy and reliability.[6]

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid 4-bromo-1-(2-chlorophenyl)-1H-imidazole B Add a known volume of the selected organic solvent A->B C Agitate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) B->C D Allow undissolved solid to settle C->D E Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles D->E F Dilute the clear filtrate with a suitable mobile phase E->F G Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) F->G H Calculate solubility (e.g., in mg/mL or mM) G->H

Figure 2: Workflow for the experimental determination of equilibrium solubility.

Detailed Experimental Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-bromo-1-(2-chlorophenyl)-1H-imidazole (e.g., 10 mg) into a series of glass vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

    • To each vial, add a precise volume (e.g., 1 mL) of the selected organic solvents (e.g., DMSO, methanol, acetone, dichloromethane, hexane).

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that equilibrium has been reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Method Development: Develop a robust HPLC method for the quantification of 4-bromo-1-(2-chlorophenyl)-1H-imidazole. A reversed-phase C18 column is a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[7][8][9][10][11]

    • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for 4-bromo-1-(2-chlorophenyl)-1H-imidazole using a UV-Vis spectrophotometer or a diode-array detector in the HPLC system.[12][13][14]

    • Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Inject the diluted, filtered samples from the solubility experiment into the HPLC system.

    • Calculation: Determine the concentration of 4-bromo-1-(2-chlorophenyl)-1H-imidazole in the diluted samples using the calibration curve. Calculate the original solubility in the organic solvent by accounting for the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table.

Table 1: Experimentally Determined Solubility of 4-bromo-1-(2-chlorophenyl)-1H-imidazole at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mM)
Dimethyl Sulfoxide (DMSO)46.7[Experimental Value][Calculated Value]
N,N-Dimethylformamide (DMF)36.7[Experimental Value][Calculated Value]
Methanol32.7[Experimental Value][Calculated Value]
Ethanol24.6[Experimental Value][Calculated Value]
Acetone20.7[Experimental Value][Calculated Value]
Dichloromethane8.93[Experimental Value][Calculated Value]
Toluene2.38[Experimental Value][Calculated Value]
n-Hexane1.88[Experimental Value][Calculated Value]

The results should be analyzed in the context of the solvent properties. A correlation between solubility and solvent polarity (as indicated by the dielectric constant) is often observed, but other factors such as hydrogen bonding capacity and specific solute-solvent interactions also play a significant role.

Conclusion

This technical guide has outlined a comprehensive strategy for determining the . By combining theoretical predictions with a rigorous experimental protocol, researchers can generate the high-quality data necessary to advance their research and development efforts. The methodologies described herein are designed to be self-validating and provide a solid foundation for formulation, process development, and preclinical studies.

References

  • UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (n.d.). pubs.acs.org. Retrieved March 7, 2026, from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). acta.media.pl. Retrieved March 7, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). City College of New York. Retrieved March 7, 2026, from [Link]

  • DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Babylon. Retrieved March 7, 2026, from [Link]

  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. Retrieved March 7, 2026, from [Link]

  • UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. (2024, September 25). Pion Inc. Retrieved March 7, 2026, from [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved March 7, 2026, from [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2025, October 15). ResearchGate. Retrieved March 7, 2026, from [Link]

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). air.cn. Retrieved March 7, 2026, from [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

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Foundational

An In-depth Technical Guide on the Material Safety of 4-bromo-1-(2-chlorophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: Understanding the Compound 4-bromo-1-(2-chlorophenyl)-1H-imidazole is a substituted imidazole, a class of heterocyclic compounds that...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Understanding the Compound

4-bromo-1-(2-chlorophenyl)-1H-imidazole is a substituted imidazole, a class of heterocyclic compounds that are integral to many biological processes and pharmaceutical agents.[1] The presence of both bromine and chlorine atoms on the molecule suggests its utility as a versatile building block in organic synthesis, particularly in cross-coupling reactions for the development of novel drug candidates.[2][3] However, the introduction of these halogens also significantly influences the compound's reactivity and potential toxicity, necessitating careful handling and a thorough understanding of its chemical properties.

The imidazole scaffold itself is found in numerous therapeutic agents and is a privileged structure in medicinal chemistry.[1][2] Functionalization of the imidazole ring is a key strategy for developing new drug candidates.[2] While many imidazole-based compounds have shown good safety profiles and low toxicity, the specific toxicological properties of poly-halogenated derivatives are not always well-documented.[1][4] Therefore, a cautious approach based on the known hazards of similar chemical structures is warranted.

Hazard Identification and Classification

While a specific GHS classification for 4-bromo-1-(2-chlorophenyl)-1H-imidazole is not available, by examining related compounds, we can infer the following potential hazards:

  • Acute Toxicity (Oral): Based on data for 4-bromo-1H-imidazole, this compound is likely to be toxic if swallowed.[5][6]

  • Skin Corrosion/Irritation: Halogenated aromatic compounds and imidazoles can cause skin irritation.[5][6][7]

  • Serious Eye Damage/Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[5][6][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled.[5][6][8]

The combination of a bromo and a chloro substituent on an imidazole ring suggests that the compound may also have uncharacterized reactivity and toxicological properties. Therefore, it should be handled as a substance of unknown toxicity.

Physical and Chemical Properties

The exact physical and chemical properties of 4-bromo-1-(2-chlorophenyl)-1H-imidazole have not been extensively reported. However, based on analogous compounds, we can estimate the following:

PropertyEstimated Value/Characteristic
Appearance Likely a white to off-white or yellow solid.[9]
Molecular Formula C9H6BrClN2
Molecular Weight 257.52 g/mol
Solubility Likely soluble in organic solvents such as DMSO and methanol.[10]
Melting Point Expected to be a solid with a defined melting point.
Stability C-halogenated imidazoles are generally more stable than N-haloimidazoles.[11]

Safe Handling and Storage Protocols

Given the potential hazards, strict adherence to the following protocols is essential for the safe handling and storage of 4-bromo-1-(2-chlorophenyl)-1H-imidazole.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

  • Body Protection: A lab coat and closed-toe shoes are required.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][11]

Engineering Controls
  • Fume Hood: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood.[11]

  • Safety Shower and Eyewash Station: These must be readily accessible in the event of accidental exposure.

Handling Procedures
  • Avoid the formation of dust and aerosols.[8]

  • Use non-sparking tools.[8]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the laboratory.[6]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secure and accessible only to authorized personnel.[6]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][8]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[6]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with skin and eyes. Wear appropriate PPE.[8][12]

  • Containment and Cleanup: For small spills, carefully sweep up the solid material and place it in a labeled container for disposal. Avoid generating dust. For larger spills, follow your institution's hazardous material spill response procedures.[12]

Synthesis and Reactivity Insights

The synthesis of halogenated imidazoles can be challenging due to issues with regioselectivity.[13] The synthesis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole likely involves a multi-step process, potentially starting with the bromination of imidazole followed by N-arylation.[10]

The presence of both a bromine and a chlorine atom offers different reactivity profiles for cross-coupling reactions. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl.[2] This suggests that the bromine at the 4-position would be more reactive than the chlorine on the phenyl ring in reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[2] However, the electronic properties of the imidazole ring can influence this reactivity.[2]

Toxicological and Ecological Considerations

While specific toxicological data for 4-bromo-1-(2-chlorophenyl)-1H-imidazole is not available, studies on imidazole and its derivatives provide some insights. Imidazole itself can be harmful if swallowed, with an oral LD50 in rats reported between 220 and approximately 970 mg/kg body weight.[14] Some imidazo-based heterocyclic derivatives have shown cytotoxic potential and can cause DNA fragmentation.[15] Alkylated imidazoles have shown reduced toxicity compared to the parent imidazole in some studies.[4]

The environmental fate and ecotoxicity of this compound are unknown. As a halogenated organic compound, it should be assumed to be persistent and potentially harmful to aquatic life. Therefore, it must not be released into the environment. All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-bromo-1-(2-chlorophenyl)-1H-imidazole is a valuable research chemical with significant potential in synthetic and medicinal chemistry. However, the lack of a comprehensive MSDS necessitates a cautious and well-informed approach to its handling. By understanding the inferred hazards based on its chemical structure and adhering to the stringent safety protocols outlined in this guide, researchers can work with this compound safely and effectively. The principles of chemical safety, including the use of appropriate PPE, engineering controls, and emergency preparedness, are paramount to minimizing risk and ensuring a safe laboratory environment.

References

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  • 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem. (URL: [Link])

  • Technical Support Center: Synthesis of Halogen
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  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study - Semantic Scholar. (URL: [Link])

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study - Cumhuriyet Yerbilimleri Dergisi. (URL: [Link])

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  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC. (URL: [Link])

  • Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC. (URL: [Link])

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Exploratory

The Therapeutic Potential of Substituted Phenylimidazoles: A Technical Guide to Biological Activity

Substituted phenylimidazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This in-depth guide...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted phenylimidazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological activities of these compounds, focusing on their anticancer and antimicrobial properties. We will delve into their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.

Part 1: Anticancer Activity of Substituted Phenylimidazoles

The development of novel anticancer agents is a cornerstone of modern drug discovery. Substituted phenylimidazoles have emerged as a promising scaffold for the design of potent and selective anticancer drugs. Their efficacy has been demonstrated against a variety of cancer cell lines, often with mechanisms of action that target key signaling pathways involved in cell growth, proliferation, and survival.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A significant body of evidence points to the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway as a primary mechanism through which substituted phenylimidazoles exert their anticancer effects.[1][2] This pathway is a critical intracellular cascade that governs a multitude of cellular processes, and its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[3][4]

PI3K inhibitors function by binding to the ATP-binding pocket of the p110 catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This blockade of PIP3 production leads to the subsequent inhibition of downstream signaling through Akt and the mammalian target of rapamycin (mTOR).[3] The abrogation of these pro-survival signals ultimately results in decreased cell growth, proliferation, and the induction of apoptosis in cancer cells that are dependent on this pathway.[3][5]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Phenylimidazole Substituted Phenylimidazole Phenylimidazole->PI3K Inhibition

Figure 1: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of substituted phenylimidazoles.
In Vitro Efficacy: A Quantitative Overview

The anticancer potential of substituted phenylimidazoles has been quantified against various human cancer cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values from these studies provide a clear indication of the potency of these compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A A549 (Lung Carcinoma)7.5[6]
HeLa (Cervical Cancer)9.3[6]
MCF-7 (Breast Cancer)8.9[6]
Compound B A549 (Lung Carcinoma)8.9[6]
HeLa (Cervical Cancer)11.1[6]
MCF-7 (Breast Cancer)9.2[6]
Compound 4e MCF-7 (Breast Cancer)1-10[7]
Compound 4f SK-MEL-28 (Melanoma)1-10[7]
Various Derivatives A549, HCT-116, MCF-70.8 - 11.9[8]

Table 1: In vitro anticancer activity of selected substituted phenylimidazoles.

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted phenylimidazoles is intricately linked to the nature and position of substituents on both the phenyl and imidazole rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

For instance, studies have shown that the presence of electron-withdrawing groups, such as halogens, on the phenyl ring can enhance anticancer activity.[9] Conversely, electron-donating groups at specific positions may also contribute to increased potency.[6] The substitution pattern on the imidazole ring also plays a critical role, influencing factors like solubility, bioavailability, and target engagement.

SAR_Logic cluster_phenyl Phenyl Ring Substituents cluster_imidazole Imidazole Ring Substituents Core Phenylimidazole Core Phenyl Ring Imidazole Ring EWG Electron-Withdrawing Groups (e.g., -F, -Cl, -NO2) Core:f1->EWG EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Core:f1->EDG Lipophilic Lipophilic Groups Core:f2->Lipophilic Polar Polar Groups Core:f2->Polar Activity Biological Activity EWG->Activity Modulates Potency & Selectivity EDG->Activity Influences Pharmacokinetics & Target Binding Lipophilic->Activity Affects Membrane Permeability Polar->Activity Impacts Solubility

Figure 2: Logical relationship of substituents on the phenylimidazole core to biological activity.

Part 2: Antimicrobial Activity of Substituted Phenylimidazoles

The rise of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial agents. Substituted phenylimidazoles have demonstrated significant potential in this area, exhibiting activity against a broad range of pathogenic bacteria and fungi.

Evaluating Antimicrobial Efficacy: Experimental Protocols

The antimicrobial activity of substituted phenylimidazoles is primarily evaluated using two standard methods: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and agar disk diffusion for assessing the zone of inhibition.

Protocol 1: Broth Microdilution for MIC Determination

This method quantifies the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum adjusted to a 0.5 McFarland standard

  • Test compounds and control antibiotics

Procedure:

  • Preparation of Inoculum: A suspension of the test microorganism is prepared and its turbidity adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10] This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10]

  • Serial Dilution: The test compounds are serially diluted in the appropriate broth in the 96-well plates.[10]

  • Inoculation: The prepared microbial suspension is added to each well containing the diluted test compounds. A growth control (broth and inoculum) and a sterility control (broth only) are included.[10]

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[10]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Protocol 2: Agar Disk Diffusion for Zone of Inhibition

This qualitative method assesses the antimicrobial activity of a substance by measuring the diameter of the clear zone of no microbial growth around an antimicrobial-impregnated disk.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial or fungal inoculum adjusted to a 0.5 McFarland standard

  • Test compounds and control antibiotics

  • Sterile swabs

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: A microbial suspension is prepared and its turbidity adjusted to a 0.5 McFarland standard.[11]

  • Inoculation of Agar Plate: A sterile swab is dipped into the inoculum and streaked evenly across the entire surface of the MHA plate.[11]

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are aseptically applied to the surface of the inoculated agar plate.[10]

  • Incubation: The plates are inverted and incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[10]

  • Measurement of Zone of Inhibition: The diameter of the zone of complete inhibition around each disk is measured in millimeters.[11]

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation cluster_analysis Data Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Broth Broth Microdilution (96-well plate) Inoculum->Broth Agar Agar Disk Diffusion (MHA plate) Inoculum->Agar Compounds Prepare Serial Dilutions of Test Compounds Compounds->Broth Incubate Incubate at 35-37°C (18-48 hours) Broth->Incubate Agar->Incubate MIC Determine MIC (Lowest concentration with no visible growth) Incubate->MIC Zone Measure Zone of Inhibition (mm) Incubate->Zone Result Antimicrobial Activity Profile MIC->Result Zone->Result

Figure 3: Experimental workflow for antimicrobial screening of substituted phenylimidazoles.
Antimicrobial Spectrum and Potency

Substituted phenylimidazoles have demonstrated a wide spectrum of antimicrobial activity. The following table summarizes representative MIC values against various bacterial and fungal strains.

Compound ClassGram-Positive Bacteria (e.g., S. aureus) MIC (µg/mL)Gram-Negative Bacteria (e.g., E. coli) MIC (µg/mL)Fungi (e.g., C. albicans) MIC (µg/mL)Reference
Phenylimidazo[2,1-b]thiazoles 0.24 - 25>250.24 - 25[12]
Thiazole-Substituted Phenylimidazoles 15.62 - 31.2531.25 - 62.531.25 - 62.5[13]
Various Imidazole Derivatives 625>125039.06 - 312.5[13]
Imidazole Derivatives 200 - 312.5-200 - 312.5[3]

Table 2: Representative Minimum Inhibitory Concentrations (MICs) of substituted phenylimidazoles against various microorganisms.

Conclusion

Substituted phenylimidazoles represent a highly promising and versatile scaffold in the field of drug discovery. Their demonstrated efficacy as both anticancer and antimicrobial agents, coupled with a growing understanding of their mechanisms of action and structure-activity relationships, positions them as valuable lead compounds for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this important class of molecules. Continued investigation into the optimization of their pharmacological properties will undoubtedly lead to the development of new and effective treatments for a range of human diseases.

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  • In vitro kinase assay v1. (2023, June 27). ResearchGate. Retrieved March 7, 2026, from [Link]

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  • Jackson, S. P., et al. (2012). Synthesis and Structure-Activity Relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a Novel Series of Beta Isoform Selective Phosphatidylinositol 3-kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(6), 2230–2234.
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Foundational

Synthesis of 4-Bromo-1H-Imidazoles: Mechanistic Insights, Regioselective Strategies, and Experimental Protocols

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper Executive Summary The 4-bromo-1H-imidazole motif is a privileged building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper

Executive Summary

The 4-bromo-1H-imidazole motif is a privileged building block in medicinal chemistry, serving as a critical precursor for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the development of kinase inhibitors and GPCR ligands[1]. However, the synthesis of this scaffold presents a significant regiochemical challenge. Direct electrophilic bromination of unprotected 1H-imidazole typically yields a complex mixture of polybrominated products due to rapid tautomerization and the high inherent nucleophilicity of the imidazole ring[2].

This whitepaper provides a comprehensive technical analysis of the regioselective synthesis of 4-bromo-1H-imidazoles. As a field-proven standard, we detail the mechanistic rationale and experimental causality behind the exhaustive bromination followed by selective reductive debromination strategy, establishing a self-validating protocol for scalable, high-yield synthesis.

The Chemical Challenge: Tautomerism and Regioselectivity

The fundamental barrier to the direct, regioselective mono-bromination of 1H-imidazole lies in its tautomeric nature. In solution, the proton rapidly exchanges between the N1 and N3 positions. This rapid tautomeric equilibrium renders the C4 and C5 positions chemically equivalent on the time-average scale[2].

When an electrophilic brominating agent (such as N-Bromosuccinimide (NBS) or Br₂) is introduced, the initial mono-bromination at C4 immediately yields a tautomeric mixture of 4-bromo-1H-imidazole and 5-bromo-1H-imidazole. The presence of the first bromine atom does not sufficiently deactivate the ring to prevent further electrophilic attack. Consequently, direct bromination invariably cascades into the formation of 2,4-dibromo, 4,5-dibromo, and the thermodynamic sink: 2,4,5-tribromo-1H-imidazole[2].

Tautomerism cluster_0 Tautomeric Equilibrium T1 4-Bromo-1H-imidazole T2 5-Bromo-1H-imidazole T1->T2 Rapid H+ Shift Poly Poly-brominated Mixtures (4,5-dibromo / 2,4,5-tribromo) T1->Poly Over-reaction T2->Poly Over-reaction NBS Electrophilic Bromination (NBS / Br2) NBS->T1 C4 Attack NBS->T2 C5 Attack

Caption: Tautomeric equilibrium of 1H-imidazole leading to poor regioselectivity during bromination.

Mechanistic Rationale: The Reductive Debromination Strategy

To circumvent the tautomerism-induced polybromination, the most robust industrial and bench-scale strategy embraces the over-reaction. The protocol intentionally drives the reaction to 2,4,5-tribromo-1H-imidazole , followed by a highly regioselective reductive debromination using aqueous sodium sulfite (


)[3].
Why does Sodium Sulfite selectively leave the C4-Bromine intact?

The regioselectivity of the debromination is governed by the electronic distribution across the tribrominated imidazole ring:

  • C2 Position (Highly Activated): The C2 carbon is situated between two electronegative nitrogen atoms, making it the most electron-deficient position. It is highly susceptible to nucleophilic attack or reductive cleavage by the soft sulfite nucleophile (

    
    ).
    
  • C5 Position (Moderately Activated): Once the C2 bromine is removed, the intermediate 4,5-dibromo-1H-imidazole undergoes further reduction. The C5 position is more sterically and electronically accessible for reduction compared to C4.

  • C4 Position (Electron-Rich): The C4 position is the most electron-rich carbon in the imidazole ring. The C4-Br bond is consequently the most stable against reductive cleavage. By controlling the equivalents of

    
     and the reaction time, the reduction halts precisely at 4-bromo-1H-imidazole[3].
    

Quantitative Comparison of Synthetic Strategies

The table below summarizes the quantitative data and strategic trade-offs between different bromination methodologies. The reductive debromination route remains the gold standard for yielding unprotected 4-bromo-1H-imidazole[4].

Synthetic StrategyPrimary ReagentsRegioselectivityTypical YieldScalabilityKey Advantage / Disadvantage
Direct Bromination NBS or Br₂, CHCl₃Poor (Mixtures of 4-, 5-, and di-bromo)< 40% (Isolated)LowAdvantage: One-step. Disadvantage: Requires complex chromatographic separation.
Reductive Debromination 1. Br₂ (excess) 2. Na₂SO₃, H₂O, 110°CExcellent (Exclusively 4-bromo)85 - 89%High (Multi-kg)Advantage: Highly regioselective, cheap reagents, scalable[5].
N-Protection Directed 1. Trityl-Cl / Base 2. NBSGood (Sterics direct to C4)60 - 75%MediumAdvantage: Avoids over-bromination. Disadvantage: Adds two synthetic steps (protection/deprotection).

Validated Experimental Protocol: Synthesis of 4-Bromo-1H-imidazole

The following protocol is a self-validating system designed to maximize yield and purity. Every reagent choice and physical manipulation is grounded in chemical causality[3],[6].

Workflow S1 S1 S2 Step 2: Reductive Debromination Tribromoimidazole + Na2SO3 (5 eq) in H2O S1->S2 S3 Step 3: Thermal Activation Reflux at 110°C for 6 hours S2->S3 S4 Step 4: Work-up & Extraction Extract with EtOAc, Dry over Na2SO4 S3->S4 S5 Final Product 4-Bromo-1H-imidazole (~89% Yield) S4->S5

Caption: Step-by-step experimental workflow for the synthesis of 4-bromo-1H-imidazole.

Phase 1: Preparation of 2,4,5-Tribromo-1H-imidazole

(Note: This intermediate is also commercially available, but can be synthesized in-house).

  • Reaction: In a well-ventilated fume hood, dissolve imidazole (60 g, 0.88 mol) in chloroform (360 mL). Slowly add a solution of bromine (138 g, 1 mol) in chloroform (100 mL) dropwise at room temperature[6].

  • Causality of Dropwise Addition: Bromination is highly exothermic. Dropwise addition prevents thermal runaway and ensures complete conversion without solvent boil-off.

  • Isolation: After 1 hour of stirring, remove the solvent under reduced pressure. Suspend the residue in hot water, filter the solid, and dry under vacuum to yield 2,4,5-tribromo-1H-imidazole[6].

Phase 2: Selective Reductive Debromination
  • Reaction Setup: To a single-necked round-bottom flask, add 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and deionized water (500 mL)[5].

  • Causality of Equivalents: The protocol utilizes exactly 5.0 equivalents of sodium sulfite. The reduction of two carbon-bromine bonds requires a stoichiometric excess of the reducing agent to drive the equilibrium forward and overcome the decreasing electrophilicity of the imidazole ring as bromines are sequentially removed[7].

  • Thermal Activation: Equip the flask with a reflux condenser and stir the reaction vigorously for 6 hours at 110 °C[5]. The high temperature provides the activation energy necessary for the cleavage of the relatively strong C(sp²)-Br bonds.

  • Work-up and Extraction: Cool the mixture to room temperature. Add ethyl acetate (EtOAc) to the flask and transfer to a separatory funnel. Extract the aqueous layer multiple times with EtOAc[3].

  • Causality of Solvent Choice: Imidazole derivatives are highly polar. EtOAc provides a moderately polar, aprotic environment that effectively disrupts the hydrogen bonding network, partitioning the 4-bromoimidazole into the organic phase while leaving the highly water-soluble inorganic salts (sodium sulfite, sodium sulfate, sodium bromide) trapped in the aqueous phase[3].

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (

    
    ). Filter the drying agent and remove the EtOAc by concentration under reduced pressure[5].
    
  • Yield: The target product, 4-bromo-1H-imidazole, is afforded as a colorless to beige crystalline powder (approx. 20.5 g, 89% yield)[3].

Downstream Applications in Drug Development

Once synthesized, 4-bromo-1H-imidazole serves as a versatile lynchpin. Because the bromine atom is situated at the C4 position, it is perfectly primed for transition-metal-catalyzed cross-coupling. For instance, can be utilized to attach fluorophenyl groups to the N1 position, creating precursors for p38 MAP kinase inhibitors[1]. Alternatively, the C4-Br bond can undergo Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids to build 1,4-disubstituted or 1,4,5-trisubstituted imidazole architectures, which are prevalent in COX-2 selective inhibitors and Angiotensin II receptor antagonists[8],[9].

References

  • Grokipedia - Imidazole: Synthesis, Tautomerism, and Electrophilic Substitution. Source: Grokipedia Open Chemistry Database URL:[Link]

  • Journal of Medicinal Chemistry (ACS) - Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. Source: American Chemical Society (ACS) Publications URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-bromo-1-(2-chlorophenyl)-1H-imidazole: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Imidazoles in Medicinal Chemistry The imidazole scaffold is a privileged structure in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Imidazoles in Medicinal Chemistry

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block in the design of therapeutic agents. The strategic functionalization of the imidazole ring allows for the fine-tuning of a molecule's pharmacological profile. Among the vast array of substituted imidazoles, 4-bromo-1-(2-chlorophenyl)-1H-imidazole (CAS No. 1353857-22-3) has emerged as a compound of significant interest. The presence of a bromine atom at the 4-position provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, while the 2-chlorophenyl substituent at the 1-position influences the molecule's steric and electronic properties, which can be critical for target engagement and selectivity.[1][2]

This in-depth technical guide provides a comprehensive overview of 4-bromo-1-(2-chlorophenyl)-1H-imidazole, including its commercial availability, synthesis, quality control, and potential applications in drug discovery, with a particular focus on its relevance as a potential kinase inhibitor.

Commercial Availability: Sourcing and Comparative Landscape

Securing a reliable source of high-purity starting materials is a critical first step in any research and development program. 4-bromo-1-(2-chlorophenyl)-1H-imidazole is available from a limited number of specialized chemical suppliers.

SupplierCAS NumberPurityNotes
Sigma-Aldrich 1353857-22-395%A well-established supplier for research-grade chemicals.

For comparative analysis and potential alternative sourcing, researchers may also consider isomers of this compound, which are more readily available from a wider range of suppliers. These isomers, while structurally similar, may exhibit different chemical and biological properties.

CompoundCAS NumberKey Suppliers
4-bromo-1-(3-chlorophenyl)-1H-imidazole1363253-90-0MilliporeSigma, Fluorochem[3][4]
4-bromo-1-(4-chlorophenyl)-1H-imidazole1353856-62-8Sigma-Aldrich

The choice of supplier should be guided by factors such as purity requirements, available quantities, lead times, and the availability of comprehensive analytical documentation (e.g., Certificate of Analysis).

Synthesis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole: A Methodical Approach

The synthesis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole typically involves a two-stage process: the synthesis of the precursor 4-bromo-1H-imidazole, followed by its N-arylation with a suitable 2-chlorophenyl source.

Part 1: Synthesis of the Precursor, 4-bromo-1H-imidazole

A common and effective method for the synthesis of 4-bromo-1H-imidazole involves the selective debromination of 2,4,5-tribromoimidazole.[5]

Experimental Protocol: Synthesis of 4-bromo-1H-imidazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4,5-tribromoimidazole (1 equivalent) and a solution of sodium sulfite (5 equivalents) in water.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) and stir vigorously for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. The crude 4-bromo-1H-imidazole can be further purified by recrystallization or column chromatography to achieve the desired purity.

Synthesis_Workflow_Part1 A 2,4,5-tribromoimidazole C Reflux (110°C, 6-8h) A->C B Sodium Sulfite (in Water) B->C D Reaction Mixture C->D E Ethyl Acetate Extraction D->E F Organic Layer E->F G Drying & Concentration F->G H Crude 4-bromo-1H-imidazole G->H I Purification (Recrystallization/Chromatography) H->I J Pure 4-bromo-1H-imidazole I->J

Caption: Workflow for the synthesis of 4-bromo-1H-imidazole.

Part 2: N-Arylation to Yield 4-bromo-1-(2-chlorophenyl)-1H-imidazole

The introduction of the 2-chlorophenyl group at the N1 position of 4-bromo-1H-imidazole is typically achieved through a copper-catalyzed Ullmann-type cross-coupling reaction.[6] This method is widely used for the formation of C-N bonds.

Experimental Protocol: Copper-Catalyzed N-Arylation

  • Reagent Preparation: In an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (CuI, 5-10 mol%), a suitable ligand such as 1,10-phenanthroline or a derivative (10-20 mol%), and a base, typically cesium carbonate (Cs₂CO₃, 2 equivalents).

  • Addition of Reactants: To the vessel, add 4-bromo-1H-imidazole (1 equivalent) and 2-chloroiodobenzene or 2-chlorobromobenzene (1.2 equivalents).

  • Solvent Addition: Add an anhydrous polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Reaction Execution: Heat the reaction mixture to a temperature between 100-120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate), to obtain pure 4-bromo-1-(2-chlorophenyl)-1H-imidazole.[6]

Synthesis_Workflow_Part2 cluster_reactants Reactants cluster_catalyst Catalytic System A 4-bromo-1H-imidazole F Anhydrous DMSO (100-120°C, 12-24h) A->F B 2-chloroiodobenzene B->F C CuI C->F D Ligand (e.g., 1,10-phenanthroline) D->F E Base (e.g., Cs₂CO₃) E->F G Reaction Mixture F->G H Aqueous Work-up & Ethyl Acetate Extraction G->H I Crude Product H->I J Column Chromatography I->J K Pure 4-bromo-1-(2-chlorophenyl)-1H-imidazole J->K

Caption: Workflow for the N-arylation of 4-bromo-1H-imidazole.

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of 4-bromo-1-(2-chlorophenyl)-1H-imidazole is paramount for its use in research and drug development. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of non-volatile organic compounds.

Typical HPLC Protocol: [7]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might start at 30% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

The purity is determined by the peak area percentage of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure and identifying any impurities.

NMR Protocol: [7]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Techniques:

    • ¹H NMR: To identify and integrate all proton signals in the molecule. The spectrum of the parent 4-bromo-1H-imidazole is publicly available and can serve as a reference.[8][9]

    • ¹³C NMR: To confirm the carbon framework of the molecule.

The absence of significant unassigned peaks in the NMR spectra is a strong indicator of high purity.

QC_Workflow A Synthesized 4-bromo-1-(2-chlorophenyl)-1H-imidazole B Purity Assessment A->B C Structural Confirmation A->C D HPLC Analysis B->D E NMR Spectroscopy C->E F Purity ≥ 95%? D->F G Structure Consistent? E->G H Release for Use F->H Yes I Repurification Required F->I No G->H Yes G->I No

Caption: Quality control workflow for 4-bromo-1-(2-chlorophenyl)-1H-imidazole.

Applications in Drug Discovery: A Focus on Kinase Inhibition

While specific biological activity data for 4-bromo-1-(2-chlorophenyl)-1H-imidazole is not extensively published, the broader class of substituted imidazoles has shown significant promise in various therapeutic areas, particularly as kinase inhibitors.[10]

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents.

The imidazole scaffold is a common feature in many kinase inhibitors. For instance, derivatives of pyridinyl-imidazole have been extensively investigated as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response. The imidazole core often serves as a scaffold to orient substituents that interact with specific residues in the ATP-binding pocket of the kinase.

Given its structural features, 4-bromo-1-(2-chlorophenyl)-1H-imidazole represents a valuable starting point for the synthesis of novel kinase inhibitors. The 4-bromo position can be readily functionalized via cross-coupling reactions to introduce a variety of substituents that can be designed to target specific kinases.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For more detailed safety information, it is advisable to consult the SDS for structurally similar compounds, such as 4-bromo-1H-imidazole.[9]

Conclusion

4-bromo-1-(2-chlorophenyl)-1H-imidazole is a strategically important building block for medicinal chemistry and drug discovery. Its commercial availability, coupled with established synthetic routes, provides a solid foundation for its use in research. The compound's structural features, particularly the reactive bromine atom, make it an ideal starting material for the synthesis of diverse libraries of compounds, with a high potential for the discovery of novel kinase inhibitors and other therapeutic agents. Rigorous quality control using a combination of HPLC and NMR is essential to ensure the reliability of experimental results. By leveraging the information and protocols outlined in this guide, researchers can effectively utilize 4-bromo-1-(2-chlorophenyl)-1H-imidazole to advance their drug discovery programs.

References

  • Supporting Information for a scientific article. (Please note: A specific, publicly available, and stable URL for this reference is not available.
  • SpectraBase. 4-Bromo-1H-imidazole. [Link]

  • PubChem. 1H-Imidazole, 4-bromo-. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (Please note: A specific, publicly available, and stable URL for this reference is not available.
  • SAFETY DATA SHEET for a related compound. (Please note: A specific, publicly available, and stable URL for this reference is not available.
  • Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. [Link]

  • Technion - Israel Institute of Technology. Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1 H -imidazole: A Key Building Block for Bioactive Molecules. [Link]

  • PubMed. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. [Link]

  • Oakwood Chemical. 4-Bromo-1H-imidazole. [Link]

  • MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

  • PMC. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-(2-chlorophenyl)-1H-imidazole

Strategic Context & Challenges The 1-aryl-1H-imidazole scaffold is a privileged pharmacophore heavily utilized in the design of kinase inhibitors, GPCR modulators, and epigenetic target ligands. Within this chemical spac...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Challenges

The 1-aryl-1H-imidazole scaffold is a privileged pharmacophore heavily utilized in the design of kinase inhibitors, GPCR modulators, and epigenetic target ligands. Within this chemical space, 4-bromo-1-(2-chlorophenyl)-1H-imidazole (CAS: 1353857-22-3) serves as a highly versatile bifunctional building block.

Functionalizing the C4 position of this molecule via Suzuki-Miyaura cross-coupling presents two distinct mechanistic challenges that require precise catalytic control:

  • Chemoselectivity : The substrate contains both a heteroaryl C(sp²)–Br bond and an aryl C(sp²)–Cl bond. The protocol must selectively activate the C–Br bond while leaving the C–Cl bond entirely intact to serve as an orthogonal handle for late-stage functionalization[1].

  • Debromination (Hydrodehalogenation) : Bromoimidazoles are notoriously prone to premature debromination during palladium catalysis. In this side reaction, the bromine atom is replaced by a hydrogen atom, which drastically reduces yields and complicates purification[2].

Mechanistic Causality & Reaction Design

As a self-validating system, a robust protocol cannot rely on trial and error; it must be grounded in the fundamental kinetics of the catalytic cycle.

Chemoselective Oxidative Addition: The oxidative addition of Pd(0) into carbon-halogen bonds is broadly governed by bond dissociation energies (BDE). The BDE of a C–Br bond (~81 kcal/mol) is significantly lower than that of a C–Cl bond (~96 kcal/mol)[1]. Consequently, standard phosphine-ligated palladium complexes, such as Pd(dppf)Cl₂, will selectively insert into the C–Br bond at moderate temperatures (80–90 °C). To maintain this selectivity, highly electron-rich and bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos)—which are specifically engineered to activate recalcitrant C–Cl bonds—must be strictly avoided.

Mitigating Debromination: Debromination occurs when the Pd(II)-aryl intermediate undergoes a hydride transfer instead of transmetalation. This hydride source typically originates from strong alkoxide bases (e.g., NaOtBu) or protic solvents at elevated temperatures[2]. To suppress this pathway, we utilize a mild, inorganic base such as Potassium Phosphate (K₃PO₄). This base effectively activates the boronic acid to form the reactive boronate complex required for transmetalation without acting as a hydride donor[3].

Optimization Data & Parameter Selection

The following table summarizes the optimization landscape, demonstrating the logical progression toward the finalized conditions.

EntryCatalyst System (5 mol%)Base (2.0 Eq)Solvent SystemTemp (°C)ConversionChemoselectivity (C–Br : C–Cl)Debromination
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9085%>99:1<5%
2 Pd(dppf)Cl₂·CH₂Cl₂ K₃PO₄ 1,4-Dioxane/H₂O (4:1) 85 >95% >99:1 <2%
3Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane/H₂O (4:1)100>95%60:40 (Over-coupling)<2%
4Pd(dppf)Cl₂·CH₂Cl₂NaOtBu1,4-Dioxane8540%>99:145%

Visualization of the Chemoselective Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Chemoselective at C-Br) Pd0->OxAdd Substrate 4-bromo-1-(2-chlorophenyl)-1H-imidazole + Ar-B(OH)2 Substrate->OxAdd TransMet Transmetalation (Base Mediated by K3PO4) OxAdd->TransMet Ar-Pd(II)-Br SideRxn C-Cl Activation / Debromination (Suppressed by Ligand/Base Choice) OxAdd->SideRxn Harsh conditions/ Strong bases RedElim Reductive Elimination TransMet->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 Regeneration Product 4-Aryl-1-(2-chlorophenyl)-1H-imidazole (Desired Product) RedElim->Product

Chemoselective Suzuki-Miyaura catalytic cycle highlighting the suppression of side reactions.

Detailed Experimental Protocol

Materials Required:

  • 4-bromo-1-(2-chlorophenyl)-1H-imidazole (1.0 equiv, limiting reagent)

  • Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (Degassed)

  • Deionized Water (Degassed)

Step-by-Step Procedure:

Step 1: Preparation of the Reaction Mixture

  • In an oven-dried Schlenk flask or a heavy-walled microwave vial equipped with a magnetic stir bar, charge 4-bromo-1-(2-chlorophenyl)-1H-imidazole (1.0 mmol, 257.5 mg) and the desired aryl boronic acid (1.2 mmol).

  • Add anhydrous K₃PO₄ (2.0 mmol, 424.5 mg).

  • Crucial Integrity Step: Purge the vessel with Argon or Nitrogen for 5–10 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and premature oxidation of the Pd catalyst.

Step 2: Catalyst and Solvent Addition

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 40.8 mg) rapidly under a positive stream of inert gas.

  • Inject degassed 1,4-Dioxane (4.0 mL) and degassed H₂O (1.0 mL) via syringe. The 4:1 solvent ratio ensures the solubility of the organic substrates while dissolving the inorganic base to facilitate the critical transmetalation step.

Step 3: Reaction Execution

  • Seal the vessel and heat the mixture to 85 °C using a pre-heated oil bath or precision heating block.

  • Observation Checkpoint: The mixture will typically transition from a reddish-orange suspension to a dark brown/black homogeneous-looking mixture as the active Pd(0) species is generated.

  • Stir vigorously (800+ rpm) for 4 to 8 hours. The biphasic nature of the reaction requires high sheer to ensure phase transfer of the activated boronate species.

Step 4: Monitoring & Validation

  • Sample the organic layer via a micro-syringe. Quench with a drop of water and dilute with EtOAc.

  • Analyze via LC-MS or TLC (Hexanes:EtOAc, typically 7:3). Validate the disappearance of the starting material and the emergence of a new, highly UV-active spot (the extended conjugated biaryl system). Ensure no significant peak corresponding to the debrominated mass (m/z ~178) is forming.

Step 5: Workup and Purification

  • Cool the reaction to room temperature. Dilute the mixture with EtOAc (15 mL) and Water (10 mL).

  • Separate the layers. Extract the aqueous layer with additional EtOAc (2 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Pro-Tip: If the crude oil is exceptionally dark (indicating residual palladium coordination), filter it through a short pad of Celite or treat it with a palladium scavenger (e.g., SiliaMetS® Thiol) prior to chromatography.

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to afford the pure 4-aryl-1-(2-chlorophenyl)-1H-imidazole.

References

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Base Activation. Organic Chemistry Portal. Available at:[Link]

  • MDPI Molecules. Selective Arylation via Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic Properties. MDPI. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 4-bromo-1-(2-chlorophenyl)-1H-imidazole in Modern Synthesis

Introduction: A Versatile Scaffold for Complex Molecule Synthesis In the landscape of medicinal chemistry and materials science, the imidazole core is a privileged structure, appearing in numerous natural products and ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of medicinal chemistry and materials science, the imidazole core is a privileged structure, appearing in numerous natural products and pharmaceuticals.[1][2][3][4] The strategic functionalization of this scaffold is paramount for the development of novel molecular entities. 4-bromo-1-(2-chlorophenyl)-1H-imidazole emerges as a highly valuable and versatile synthetic intermediate, offering multiple reaction handles for diversification. Its structure combines a reactive bromine atom at the C4 position, ripe for metal-catalyzed cross-coupling, with a sterically demanding and electronically distinct 2-chlorophenyl group at the N1 position. This combination allows for the precise and controlled construction of complex, three-dimensional molecules, making it an indispensable building block in drug discovery programs and for the synthesis of functional materials.[5][6][7]

This guide provides an in-depth exploration of 4-bromo-1-(2-chlorophenyl)-1H-imidazole, detailing its synthesis and outlining field-proven protocols for its application in key synthetic transformations. The methodologies described herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and troubleshooting strategies to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the substrate's properties is fundamental to successful experimentation. The key characteristics of 4-bromo-1-(2-chlorophenyl)-1H-imidazole are summarized below.

PropertyValue
Molecular Formula C₉H₆BrClN₂
Molecular Weight 257.52 g/mol
Appearance Off-white to light yellow solid
CAS Number 1363253-90-0[8][9]
Melting Point Typically in the range of 131-135 °C[6][10]

Predicted Spectroscopic Data: Note: Experimental data for this specific molecule is limited. The following predictions are based on analogous structures and established spectroscopic principles.[11]

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
~ 7.60 - 7.50 (m)3H, Aromatic CH
~ 7.45 - 7.35 (m)1H, Aromatic CH
~ 7.25 (s)1H, Imidazole C5-H
~ 7.15 (s)1H, Imidazole C2-H
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
~ 138.0Imidazole C2
~ 135.5 - 127.0Aromatic Carbons
~ 122.0Imidazole C5
~ 115.0Imidazole C4-Br

Protocol I: Synthesis of the Intermediate via N-Arylation

The most direct route to 4-bromo-1-(2-chlorophenyl)-1H-imidazole involves the N-arylation of 4-bromo-1H-imidazole. While both palladium and copper-catalyzed methods are viable, the copper-catalyzed Ullmann-type coupling is often more cost-effective for this transformation.[12]

Workflow for Copper-Catalyzed N-Arylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Oven-dry glassware (Flask, Condenser) charge Charge Flask: - 4-bromo-1H-imidazole - 2-chloroiodobenzene - CuI, Ligand, Base prep->charge 1 inert Purge with Argon/N₂ charge->inert solvent Add Anhydrous Solvent (e.g., DMSO, Dioxane) inert->solvent 2 heat Heat to 100-120 °C Stir for 12-24h solvent->heat 3 monitor Monitor by TLC/LC-MS heat->monitor 4 quench Cool & Quench (e.g., NH₄Cl aq.) monitor->quench extract Extract with EtOAc quench->extract 5 purify Column Chromatography extract->purify 6 product Isolate Pure Product purify->product 7

Caption: Experimental workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

Materials:

  • 4-bromo-1H-imidazole (1.0 eq)

  • 1-chloro-2-iodobenzene (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Ligand: 4,7-dimethoxy-1,10-phenanthroline (0.2 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1H-imidazole, CuI, 4,7-dimethoxy-1,10-phenanthroline, and Cs₂CO₃.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-chloro-2-iodobenzene followed by anhydrous DMSO via syringe.

  • Reaction: Heat the mixture to 110 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 4-bromo-1-(2-chlorophenyl)-1H-imidazole as a solid.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this intermediate is realized in its ability to undergo various cross-coupling reactions, primarily at the C4-bromo position. This allows for the introduction of diverse aryl, heteroaryl, alkyl, and amino functionalities.

Protocol II: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[13][14][15] Using 4-bromo-1-(2-chlorophenyl)-1H-imidazole, a wide array of aryl- and heteroaryl-substituted imidazoles can be prepared, which are common motifs in pharmacologically active molecules.[16]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_reactants Reactants & Products OA Oxidative Addition pd_intermediate Ar-Pd(II)-Br(L₂) OA->pd_intermediate TM Transmetalation pd_aryl Ar-Pd(II)-R(L₂) TM->pd_aryl RE Reductive Elimination pd0 Pd(0)L₂ RE->pd0 product Imidazole-R RE->product pd0->OA pd_intermediate->TM pd_aryl->RE aryl_halide Imidazole-Br aryl_halide->OA boronic_acid R-B(OH)₂ boronic_acid->TM base Base (e.g., K₂CO₃) base->TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale / Notes
Catalyst PdCl₂(dppf) or Pd(PPh₃)₄ (2-5 mol%)PdCl₂(dppf) is often robust and air-stable. Pd(PPh₃)₄ is highly active but oxygen-sensitive.[13]
Ligand Included in catalyst (dppf, PPh₃)The ligand stabilizes the palladium center and facilitates the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq)The base is crucial for activating the boronic acid in the transmetalation step.
Solvent Dioxane/H₂O, DMF, or TolueneA mixture of an organic solvent and water is common and often enhances reaction rates.
Temperature 80 - 110 °CHeating is typically required to drive the reaction to completion.
Experimental Protocol
  • Setup: In a reaction vessel, combine 4-bromo-1-(2-chlorophenyl)-1H-imidazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst, and the base.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the mixture to the target temperature and stir until TLC/LC-MS analysis shows completion.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., EtOAc).

  • Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

Troubleshooting Suzuki-Miyaura Reactions[17]
  • Low Yield/No Reaction: Increase temperature, screen different bases or solvents, or use a more active catalyst/ligand system. Ensure boronic acid is of good quality, as they can degrade upon storage.

  • Protodebromination (Br replaced by H): This side reaction can occur if there is moisture or other proton sources. Ensure anhydrous conditions and use thoroughly dried reagents.

  • Homocoupling of Boronic Acid: This is a common side reaction. Using a slight excess of the bromo-imidazole or running the reaction at a lower concentration can sometimes mitigate this.

Protocol III: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is otherwise challenging.[17][18] This allows for the introduction of primary and secondary amines at the C4 position of the imidazole, providing access to a class of compounds with significant biological relevance.[19][20][21]

Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale / Notes
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol% Pd)These are common and effective palladium precursors.
Ligand XPhos, tBuBrettPhos, or BINAP (2-5 mol%)Bulky, electron-rich phosphine ligands are essential for this reaction. They promote oxidative addition and reductive elimination.[19][20]
Base NaOtBu, LHMDS, or K₂CO₃ (1.5-2.0 eq)A strong, non-nucleophilic base is required. NaOtBu is common for many amines, while weaker bases like K₂CO₃ may be used for more acidic amines.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 90 - 110 °CThe reaction generally requires heating to achieve a reasonable rate.
Experimental Protocol
  • Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor, the phosphine ligand, and the base.

  • Reagent Addition: Add 4-bromo-1-(2-chlorophenyl)-1H-imidazole (1.0 eq), the amine (1.1-1.3 eq), and the anhydrous solvent.

  • Reaction: Seal the vessel and heat with stirring. Monitor the reaction by TLC/LC-MS.

  • Workup: After completion, cool the mixture, filter through a pad of Celite to remove palladium residues, and rinse with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Troubleshooting Buchwald-Hartwig Amination[17]
  • Catalyst Inhibition: The imidazole nitrogen can coordinate to the palladium center, inhibiting the reaction. The use of bulky biarylphosphine ligands helps to prevent this competitive binding.[22]

  • Low Reactivity with Electron-Rich Amines: These amines can sometimes be poor substrates. Screening different ligands (e.g., moving from XPhos to a more specialized ligand) can improve yields.

  • Base Sensitivity: Some functional groups on the amine or imidazole may be sensitive to strong bases like NaOtBu. In such cases, a weaker base like K₃PO₄ or Cs₂CO₃ should be trialed, often requiring a different catalyst system.

Protocol IV: Lithiation for Further Functionalization

Halogen-metal exchange offers a powerful alternative for functionalizing the C4 position or for accessing other positions on the imidazole ring (e.g., C2) via directed lithiation.[23][24][25][26] This method generates a potent organolithium nucleophile that can react with a wide range of electrophiles.

Workflow for Lithiation and Electrophilic Quench

start Start: 4-bromo-1-(2-chlorophenyl) -1H-imidazole in THF cool Cool to -78 °C (Dry Ice/Acetone Bath) start->cool add_buli Slowly add n-BuLi (1.1 eq) cool->add_buli stir Stir for 15-30 min at -78 °C add_buli->stir add_elec Add Electrophile (e.g., Aldehyde, DMF, MeI) stir->add_elec warm Allow to warm to Room Temperature add_elec->warm quench Quench with sat. NH₄Cl warm->quench extract Extract & Purify quench->extract product 4-Substituted Product extract->product

Caption: General workflow for halogen-metal exchange and functionalization.

General Protocol
  • Setup: Dissolve 4-bromo-1-(2-chlorophenyl)-1H-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. A color change is often observed. Stir for 15-30 minutes at -78 °C.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, DMF for formylation, or an alkyl halide) and continue stirring at -78 °C for 1 hour.

  • Warming & Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.

  • Workup and Purification: Extract with an organic solvent, dry, concentrate, and purify as previously described.

Causality Note: The use of cryogenic temperatures (-78 °C) is critical. Organolithium intermediates of heteroaromatics can be unstable at higher temperatures, leading to decomposition or side reactions.[26] The bromine-lithium exchange is typically very fast, even at low temperatures.[27]

Conclusion

4-bromo-1-(2-chlorophenyl)-1H-imidazole stands out as a robust and versatile intermediate for synthetic chemists. Its capacity to undergo a variety of high-yield cross-coupling and functionalization reactions provides a reliable and efficient pathway to novel, highly substituted imidazole derivatives. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to leverage this building block in their pursuit of new medicines and materials.

References

  • Kinzel, T., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]

  • Thigulla, Y., et al. (2016). Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry. Available at: [Link]

  • O'Connell, J. F., et al. (1989). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Bellina, F., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Begtrup, M., & Larsen, P. (2001). Synthesis of 4- and 5-Substituted 1-Hydroxyimidazoles through Directed Lithiation and Metal−Halogen Exchange. The Journal of Organic Chemistry. Available at: [Link]

  • Koval, A., et al. (2022). Review of pharmacological effects of imidazole derivatives. ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Turner, C. J., & Titmuss, S. J. (1993). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Rega, N., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Unnamed Author. (n.d.). IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • American Chemical Society. (n.d.). Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Starodubtsev, A. D., et al. (2023). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine. Chemistry – A European Journal. Available at: [Link]

  • Shrivastava, T. P., et al. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmaceutical Technology. Available at: [Link]

  • Knochel, P., et al. (2021). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. Available at: [Link]

  • Vetrichelvan, M. (2024). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synfacts. Available at: [Link]

  • Chem-Impex. (n.d.). 4-Bromo-1H-imidazole. Chem-Impex. Available at: [Link]

  • Organic Chemistry. (2021). Buchwald-Hartwig Coupling. YouTube. Available at: [Link]

  • Iesce, M. R., et al. (2005). synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar. Available at: [Link]

  • Saha, D., et al. (2013). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

Sources

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 4-bromo-1-(2-chlorophenyl)-1H-imidazole: Development, Optimization, and Validation

Abstract This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantif...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of 4-bromo-1-(2-chlorophenyl)-1H-imidazole. This molecule is a key heterocyclic building block in medicinal chemistry and drug discovery. The method was developed based on the physicochemical properties of the analyte, employing a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer. Optimization of mobile phase pH, gradient elution, and flow rate resulted in excellent peak symmetry and resolution within a short run time. The final method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating exceptional specificity, linearity, accuracy, and precision.[1] This protocol provides a reliable, self-validating system for quality control, stability testing, and research applications involving 4-bromo-1-(2-chlorophenyl)-1H-imidazole.

Introduction and Analyte Properties

4-bromo-1-(2-chlorophenyl)-1H-imidazole is a halogenated aromatic imidazole derivative. Such compounds are of significant interest in pharmaceutical development due to their prevalence in various bioactive molecules.[2] A reliable and robust analytical method is paramount for ensuring the purity and quality of this intermediate during synthesis and formulation development.

Physicochemical-Based Strategy: The structure of 4-bromo-1-(2-chlorophenyl)-1H-imidazole, featuring a brominated imidazole ring and a chlorophenyl group, dictates its chromatographic behavior.

  • Hydrophobicity: The presence of two aromatic rings and halogen substituents confers significant hydrophobicity, making it an ideal candidate for reversed-phase chromatography where retention is driven by hydrophobic interactions with the stationary phase. The calculated LogP of a similar isomer, 4-bromo-1-(3-chlorophenyl)-1H-imidazole, is approximately 3.3, indicating strong retention on non-polar stationary phases.[3]

  • UV Absorbance: The conjugated π-electron systems of the imidazole and phenyl rings result in strong UV absorbance, enabling sensitive detection with a standard photodiode array (PDA) or UV-Vis detector.

  • Basicity: The imidazole ring contains a basic nitrogen atom. The pH of the mobile phase will therefore be a critical parameter, influencing the analyte's ionization state and its interaction with residual silanols on the silica-based stationary phase.[4] Controlling the pH is essential to achieve a consistent retention time and symmetrical peak shape.

Based on these properties, a reversed-phase HPLC method using a C18 column, a buffered aqueous-organic mobile phase, and UV detection was selected as the foundational approach.

Materials and Methods

ComponentSpecification
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).
Analytical Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
Analyte Standard 4-bromo-1-(2-chlorophenyl)-1H-imidazole, Reference Standard (>99% purity).
Acetonitrile (ACN) HPLC Grade.
Methanol (MeOH) HPLC Grade.
Water Deionized (DI) Water, 18.2 MΩ·cm resistivity or higher.
Potassium Dihydrogen Phosphate (KH₂PO₄) Analytical Grade.
Orthophosphoric Acid Analytical Grade.
Sample Diluent Acetonitrile/Water (50:50, v/v).

Method Development and Optimization

The development process followed a systematic approach to identify the optimal chromatographic conditions, focusing on achieving a symmetrical peak, adequate retention, and a short analysis time.

Initial Column and Mobile Phase Screening

A C18 column was chosen as the primary column due to its versatility and strong hydrophobic retention, which is well-suited for aromatic compounds.[5][6] A scouting gradient of 10% to 90% acetonitrile in water was performed to estimate the approximate elution concentration of the analyte. The analyte eluted at a high organic concentration, confirming its hydrophobic nature.

UV Wavelength Selection

A solution of the analyte was prepared in the mobile phase and scanned from 200 to 400 nm using the DAD. The UV spectrum showed a maximum absorbance (λmax) at approximately 254 nm. This wavelength was selected for quantification to ensure maximum sensitivity.

Mobile Phase pH Optimization

This is a critical step for basic compounds like imidazoles. Uncontrolled pH can lead to interactions with acidic silanol groups on the column packing, resulting in poor peak shape (tailing).[4] A 25 mM potassium dihydrogen phosphate (KH₂PO₄) buffer was introduced. The pH was evaluated at 3.0, 5.0, and 7.0.

  • Rationale: At a low pH (e.g., 3.0), the imidazole nitrogen is protonated (ionized), and residual silanols are non-ionized, which can reduce tailing. At neutral pH, the analyte is likely in its neutral form.

  • Observation: A mobile phase pH of 3.0 provided the most symmetrical peak shape and stable retention time. This pH was therefore adopted for the method.

Gradient and Flow Rate Optimization

Starting with a broad gradient, the slope was gradually sharpened to reduce the run time while maintaining resolution from any potential impurities. A flow rate of 1.0 mL/min was found to provide optimal efficiency without generating excessive backpressure. The final optimized gradient provided a sharp, well-defined peak at a retention time of approximately 6.8 minutes.

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// Node Definitions A [label="Analyte Characterization\n(Hydrophobic, Basic, UV Active)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Initial Screening\nColumn: C18\nMobile Phase: ACN/H2O Gradient", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Wavelength Selection\n(DAD Scan for λmax)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="pH Optimization\n(Test pH 3.0, 5.0, 7.0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Gradient & Flow Rate\nFine-Tuning", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Final Optimized Method", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions A -> B [label="Guides Initial Choices"]; B -> C [label="Identifies Analyte"]; C -> D [label="Enables Detection"]; D -> E [label="Improves Peak Shape"]; E -> F [label="Refines Separation"]; }

Figure 1: Workflow for HPLC-UV method development.

Final Optimized Method and Protocol

Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM KH₂PO₄ in water, pH adjusted to 3.0 with orthophosphoric acid.
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
8.0
8.1
12.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 12 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 3.4 g of KH₂PO₄ in 1 L of DI water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm nylon filter.

    • Mobile Phase B is HPLC-grade acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in the sample diluent (50:50 ACN/Water).

    • Prepare a working standard solution at a concentration of 100 µg/mL by diluting the stock solution with the sample diluent.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing 4-bromo-1-(2-chlorophenyl)-1H-imidazole in the sample diluent to achieve a final theoretical concentration of 100 µg/mL.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Chromatographic Analysis:

    • Equilibrate the column with the initial mobile phase composition (60% A / 40% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard and sample solutions and run the HPLC analysis using the gradient program defined above.

Method Validation

The optimized method was validated following ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][7][8]

Specificity

Specificity was confirmed by injecting a blank (diluent) and a placebo sample. No interfering peaks were observed at the retention time of the 4-bromo-1-(2-chlorophenyl)-1H-imidazole peak. Peak purity analysis using the DAD confirmed that the analyte peak was spectrally pure and free from co-eluting impurities.

Linearity

Linearity was assessed over a concentration range of 10 µg/mL to 150 µg/mL (n=6 levels). The calibration curve of peak area versus concentration showed excellent correlation.

ParameterResultAcceptance Criteria
Linearity Range 10 - 150 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Accuracy

Accuracy was determined by performing recovery studies on a placebo sample spiked with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.50.4598.0% - 102.0%
100% 100.30.3198.0% - 102.0%
120% 99.80.5298.0% - 102.0%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The experiment was repeated by a different analyst on a different day.

Precision Type%RSDAcceptance Criteria
Repeatability 0.38%≤ 2.0%
Intermediate Precision 0.65%≤ 2.0%
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters. The system suitability parameters (e.g., peak tailing, theoretical plates) remained within acceptable limits for all variations.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Mobile Phase pH: ± 0.1 (pH 2.9 and 3.1)

graph MethodValidationWorkflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", margin="0.2,0.1"]; edge [fontname="Helvetica"];

// Node Definitions Start [label="Optimized HPLC Method", fillcolor="#FBBC05", fontcolor="#202124"]; Specificity [label="Specificity\n(Blank, Placebo, Peak Purity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Linearity [label="Linearity\n(Calibration Curve)", fillcolor="#F1F3F4", fontcolor="#202124"]; Accuracy [label="Accuracy\n(Spike/Recovery)", fillcolor="#F1F3F4", fontcolor="#202124"]; Precision [label="Precision\n(Repeatability & Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Robustness [label="Robustness\n(Varied Conditions)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Fully Validated Method", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Start -> {Specificity, Linearity, Accuracy, Precision, Robustness} [color="#5F6368"]; {Specificity, Linearity, Accuracy, Precision, Robustness} -> End [color="#5F6368"]; }

Figure 2: ICH-guided method validation workflow.

Conclusion

A specific, linear, accurate, precise, and robust RP-HPLC-UV method has been successfully developed and validated for the quantitative determination of 4-bromo-1-(2-chlorophenyl)-1H-imidazole. The systematic development approach, grounded in the physicochemical properties of the analyte, resulted in a high-performing method suitable for routine analysis in research and quality control environments. The comprehensive validation confirms that the method is fit for its intended purpose, providing trustworthy data for drug development professionals.

References

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • MAC-MOD Analytical.
  • Axion Labs. (2025).
  • HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases.
  • MedchemExpress.com. 4-Bromo-1H-imidazole | Biochemical Reagent.
  • AMSbiopharma. (2025).
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Lab Manager. (2025).
  • Fluorochem. 4-Bromo-1-(3-chlorophenyl)-1H-imidazole.
  • YouTube. (2025). Understanding ICH Q2(R2)
  • ICH. (2023).
  • ResearchGate. Structure of 4-bromo-1,2-dimethyl-1 H -imidazole and selected examples of bioactive compounds with as a building block.
  • MDPI. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE.

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Application

Application Notes and Protocols for the Large-Scale Synthesis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole

Abstract This document provides a comprehensive guide for the large-scale synthesis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole, a key intermediate in the development of various pharmaceutical agents. The protocol herein...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole, a key intermediate in the development of various pharmaceutical agents. The protocol herein emphasizes a scalable, two-step synthetic strategy, commencing with the N-arylation of imidazole followed by a regioselective bromination. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, explanations of chemical principles, and critical safety considerations.

Introduction

4-bromo-1-(2-chlorophenyl)-1H-imidazole is a crucial building block in medicinal chemistry and drug discovery. The strategic placement of the bromo and chloro substituents provides multiple points for further chemical modification, making it a versatile precursor for a diverse range of complex molecules. The imidazole core is a common motif in many biologically active compounds, including those with antifungal, antibacterial, and anticancer properties.[1] The development of a robust and scalable synthetic route is therefore of significant interest to the pharmaceutical industry.

This application note details a reliable and efficient two-step process for the gram-scale synthesis of the title compound. The chosen pathway involves an initial Ullmann condensation to form the C-N bond, followed by electrophilic bromination of the resulting 1-(2-chlorophenyl)-1H-imidazole.

Synthetic Strategy Overview

The synthesis is divided into two primary stages:

  • Stage 1: Synthesis of 1-(2-chlorophenyl)-1H-imidazole via Ullmann Condensation. This step involves the copper-catalyzed cross-coupling of imidazole with 2-chloroiodobenzene. The Ullmann condensation is a well-established method for the formation of carbon-heteroatom bonds.[2][3]

  • Stage 2: Regioselective Bromination. The intermediate, 1-(2-chlorophenyl)-1H-imidazole, is then subjected to electrophilic bromination to introduce a bromine atom at the C4 position of the imidazole ring.

G cluster_0 Stage 1: N-Arylation cluster_1 Stage 2: Bromination Imidazole Imidazole Ullmann Condensation Ullmann Condensation Imidazole->Ullmann Condensation 2-Chloroiodobenzene 2-Chloroiodobenzene 2-Chloroiodobenzene->Ullmann Condensation 1-(2-chlorophenyl)-1H-imidazole 1-(2-chlorophenyl)-1H-imidazole Ullmann Condensation->1-(2-chlorophenyl)-1H-imidazole Electrophilic Bromination Electrophilic Bromination 1-(2-chlorophenyl)-1H-imidazole->Electrophilic Bromination Brominating Agent Brominating Agent Brominating Agent->Electrophilic Bromination 4-bromo-1-(2-chlorophenyl)-1H-imidazole 4-bromo-1-(2-chlorophenyl)-1H-imidazole Electrophilic Bromination->4-bromo-1-(2-chlorophenyl)-1H-imidazole

Figure 1: Overall synthetic workflow.

Experimental Protocols

Stage 1: Synthesis of 1-(2-chlorophenyl)-1H-imidazole

The Ullmann condensation provides a direct route to N-arylated imidazoles.[3][4] Copper(I) iodide is employed as the catalyst, and a ligand such as 1,10-phenanthroline can be used to enhance the reaction rate and yield.[2] Dimethylformamide (DMF) serves as a suitable polar aprotic solvent for this transformation.

3.1.1. Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Imidazole68.0810.0 g0.147
2-Chloroiodobenzene238.4538.6 g0.162
Copper(I) Iodide (CuI)190.451.4 g0.00735
1,10-Phenanthroline180.212.65 g0.0147
Potassium Carbonate (K₂CO₃)138.2140.6 g0.294
Dimethylformamide (DMF)73.09200 mL-
3.1.2. Step-by-Step Protocol
  • To an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add imidazole (10.0 g, 0.147 mol), 2-chloroiodobenzene (38.6 g, 0.162 mol), copper(I) iodide (1.4 g, 0.00735 mol), 1,10-phenanthroline (2.65 g, 0.0147 mol), and potassium carbonate (40.6 g, 0.294 mol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous dimethylformamide (200 mL) via a syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane = 1:1). The reaction is typically complete within 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 1 L of cold water and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic layers and wash with brine (2 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-(2-chlorophenyl)-1H-imidazole as a pale yellow solid.

Stage 2: Regioselective Bromination of 1-(2-chlorophenyl)-1H-imidazole

The bromination of the imidazole ring is an electrophilic aromatic substitution reaction. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this purpose, often leading to mono-bromination at the C4 or C5 position.[5][6] The reaction is typically carried out in a polar solvent like acetonitrile.

3.2.1. Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
1-(2-chlorophenyl)-1H-imidazole178.6110.0 g0.056
N-Bromosuccinimide (NBS)177.9810.5 g0.059
Acetonitrile41.05150 mL-
3.2.2. Step-by-Step Protocol
  • In a 250 mL round-bottom flask, dissolve 1-(2-chlorophenyl)-1H-imidazole (10.0 g, 0.056 mol) in acetonitrile (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (10.5 g, 0.059 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane = 1:1).

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with a 10% aqueous sodium thiosulfate solution (2 x 100 mL) to quench any unreacted NBS, followed by a brine wash (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 4-bromo-1-(2-chlorophenyl)-1H-imidazole as a white to off-white solid.[7]

Safety and Handling

Bromine and N-Bromosuccinimide: Bromine is highly toxic, corrosive, and a strong oxidizing agent.[8][9][10] N-Bromosuccinimide is also a source of bromine and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[8][9]

  • Spills: In case of a spill, neutralize with a solution of sodium thiosulfate.

Solvents: Dimethylformamide and acetonitrile are flammable and toxic. Avoid inhalation and skin contact.

General Precautions:

  • Review the Safety Data Sheets (SDS) for all chemicals before use.

  • Ensure appropriate fire safety equipment is readily available.

  • Dispose of chemical waste according to institutional guidelines.

G cluster_0 Pre-Reaction cluster_1 During Reaction cluster_2 Post-Reaction & Emergency Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Ensure Ventilation Ensure Ventilation Don PPE->Ensure Ventilation Handle Bromine/NBS in Fume Hood Handle Bromine/NBS in Fume Hood Avoid Inhalation/Contact with Solvents Avoid Inhalation/Contact with Solvents Handle Bromine/NBS in Fume Hood->Avoid Inhalation/Contact with Solvents Monitor Reaction Temperature Monitor Reaction Temperature Avoid Inhalation/Contact with Solvents->Monitor Reaction Temperature Proper Waste Disposal Proper Waste Disposal Neutralize Spills Neutralize Spills Proper Waste Disposal->Neutralize Spills Access to Fire Safety Equipment Access to Fire Safety Equipment Neutralize Spills->Access to Fire Safety Equipment

Figure 2: Key safety considerations workflow.

Characterization and Purity Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.[11]

Analytical TechniqueExpected Results for 4-bromo-1-(2-chlorophenyl)-1H-imidazole
¹H NMR Characteristic peaks corresponding to the protons on the imidazole and chlorophenyl rings. The chemical shifts and coupling constants should be consistent with the proposed structure.
¹³C NMR Signals corresponding to all carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the product (C₉H₆BrClN₂). The isotopic pattern for bromine and chlorine should be observed.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (typically >98%).
Melting Point A sharp melting point range consistent with a pure compound.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Stage 1 Incomplete reaction, degradation of starting materials, or loss during workup.Ensure an inert atmosphere, use high-purity reagents and anhydrous solvent. Optimize reaction time and temperature.
Formation of regioisomers in Stage 2 Reaction conditions favoring bromination at C5.Maintain a low reaction temperature during the addition of NBS.
Incomplete bromination Insufficient brominating agent or short reaction time.Use a slight excess of NBS and monitor the reaction closely by TLC.
Purification difficulties Presence of closely related impurities.Optimize column chromatography conditions (solvent system, gradient). Consider recrystallization from different solvent systems.[7]

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of 4-bromo-1-(2-chlorophenyl)-1H-imidazole. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize this valuable intermediate for further applications in drug discovery and development. The two-step approach, utilizing an Ullmann condensation followed by regioselective bromination, offers a practical route to this important building block.

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
  • Bellina, F., & Rossi, R. (2005). Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1H-imidazoles. The Journal of Organic Chemistry, 70(9), 3554–3559.
  • OBW Technologies. (2025). Bromine Gas: Properties, Uses, and Safety Measures You Need to Know. Retrieved from [Link]

  • IATA. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved from [Link]

  • Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]

  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Synthetic Applications of 1Aryl2-alkyl-4,5-dihydro-1H-imidazoles. Retrieved from [Link]

  • CLEAPSS. (2022). Student safety sheets 55 Bromine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Zare, A., & Meraj, F. (2013). One-Pot, Simple and Efficient Synthesis of Triaryl-1H-imidazoles by KMnO4/CuSO4. E-Journal of Chemistry, 10(4), 1700-1705.
  • Robina, I., Fuentes, J., Fernandez-Bolanos, J., Estrada, M. D., & Lopez-Castro, A. (1995). New synthesis of 1-alkyl(aryl)-2,3-dihydro-2-thioxo-1H-imidazole-4-carboxaldehydes. The Journal of Organic Chemistry, 60(23), 7549–7551.
  • Li, J., et al. (2019). Synthesis of imidazobenzothiazine and primidobenazothiazine derivatives via the classic Ullmann cross-coupling reaction of 1,8-diiodonaphthalene with 1H-benzo[d]imidazole-2-thiols or 2-thiouracils.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • Wang, Z., et al. (2012). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. Tetrahedron Letters, 53(32), 4155-4158.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole: A Key Building Block for Bioactive Molecules. SynOpen, 7(04), 496-500.
  • Wang, W., et al. (2014).
  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved from [Link]

  • Thieme Chemistry. (2024). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Retrieved from [Link]

  • Chemspace. (n.d.). The Role of Brominated Imidazoles in Modern Chemical Synthesis. Retrieved from [Link]

  • Heeres, J., & Van der Veken, L. J. (1979). U.S. Patent No. 4,154,738. Washington, DC: U.S.
  • Palmer, B. D., & Denny, W. A. (1989). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-99.
  • Li, Y., et al. (2019).
  • Vetrichelvan, M., et al. (2023). Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules.
  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen, 7, 496–500.
  • Hindupur, R. M., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. GOV.UK.
  • Lanke, V., et al. (2023). Structure of 4-bromo-1,2-dimethyl-1 H -imidazole ( ) and selected examples of bioactive compounds with as a building block.

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Method

Application Notes and Protocols: 4-Bromo-1-(2-chlorophenyl)-1H-imidazole in Medicinal Chemistry

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-bromo-1-(2-chlorophenyl)-1H-imidazole. The imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-bromo-1-(2-chlorophenyl)-1H-imidazole. The imidazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The specific functionalization of this scaffold with a bromine atom at the 4-position and a 2-chlorophenyl group at the N1-position creates a versatile and synthetically valuable intermediate. The bromine atom serves as a key synthetic handle for a variety of metal-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the construction of complex molecular architectures.[1][4] The 2-chlorophenyl substituent introduces specific steric and electronic properties that can be leveraged to modulate pharmacokinetic profiles and target-binding interactions. These application notes detail the synthesis of the title compound, provide step-by-step protocols for its derivatization via common cross-coupling reactions, and discuss its potential in developing novel therapeutic agents.

Introduction: The Strategic Value of a Functionalized Imidazole Core

The imidazole ring is a cornerstone of medicinal chemistry, present in natural products like histidine and in a wide array of synthetic drugs with diverse therapeutic applications, including antifungal, anticancer, and anti-inflammatory agents.[2][5][6] Its value stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing molecular recognition at biological targets.[7]

The compound 4-bromo-1-(2-chlorophenyl)-1H-imidazole is a strategically designed building block for several key reasons:

  • N1-Substituent (2-chlorophenyl): The attachment of an aryl group at the N1 position is a common feature in many bioactive imidazoles. The ortho-chloro substitution provides a steric and electronic "handle" that can influence the molecule's conformation and metabolic stability. This fixed substitution pattern allows for the focused exploration of the C4 position.

  • C4-Substituent (Bromine): The bromine atom is an excellent leaving group for a multitude of palladium- and copper-catalyzed cross-coupling reactions.[4] This allows the C4 position to serve as a versatile point of diversification, enabling the rapid synthesis of compound libraries to probe structure-activity relationships (SAR).

This guide provides the foundational chemistry required to leverage this building block in a drug discovery program.

Synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-imidazole

The most direct and reliable method for synthesizing N-aryl imidazoles is through a copper-catalyzed Ullmann-type or a palladium-catalyzed Buchwald-Hartwig N-arylation reaction.[8] The following protocol is adapted from established copper-catalyzed procedures for similar substrates.

Rationale for Method Selection

A copper-catalyzed N-arylation is often chosen for its cost-effectiveness and functional group tolerance. The use of a phenanthroline-based ligand accelerates the reaction by stabilizing the copper(I) catalytic species and facilitating the reductive elimination step. Cesium carbonate (Cs₂CO₃) is an effective base for deprotonating the imidazole N-H, while a polar aprotic solvent like DMSO is ideal for this type of transformation due to its high boiling point and ability to dissolve the ionic intermediates.[8]

Experimental Protocol: Copper-Catalyzed N-Arylation

Reaction Scheme: 4-bromo-1H-imidazole + 1-chloro-2-iodobenzene → 4-bromo-1-(2-chlorophenyl)-1H-imidazole

Materials:

  • 4-bromo-1H-imidazole (1.0 eq)

  • 1-chloro-2-iodobenzene (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq, 10 mol%)

  • 4,7-dimethoxy-1,10-phenanthroline (0.2 eq, 20 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add CuI (10 mol%), 4,7-dimethoxy-1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with a stream of dry argon or nitrogen for 10-15 minutes.

  • Addition of Reactants: Under a positive pressure of inert gas, add 4-bromo-1H-imidazole (1.0 eq) and 1-chloro-2-iodobenzene (1.2 eq).

  • Solvent Addition: Add anhydrous DMSO via syringe to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Immerse the flask in a pre-heated oil bath at 110 °C. Stir the reaction mixture vigorously for 16-24 hours.

  • Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the suspension through a pad of Celite® to remove insoluble copper salts.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Characterization and Validation

The identity and purity of the final product, 4-bromo-1-(2-chlorophenyl)-1H-imidazole, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and regiochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC: To assess purity, which should typically be ≥98% for use in subsequent reactions.[9]

Diagram 1: Synthesis Workflow This diagram illustrates the key steps for the synthesis and purification of the title compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add Reagents (CuI, Ligand, Base) inert 2. Purge with Ar/N₂ prep->inert reactants 3. Add Imidazole & Aryl Halide inert->reactants solvent 4. Add Anhydrous DMSO reactants->solvent heat 5. Heat to 110 °C (16-24h) solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor quench 7. Cool & Dilute (EtOAc/H₂O) monitor->quench Reaction Complete extract 8. Aqueous Extraction quench->extract purify 9. Column Chromatography extract->purify product Pure 4-bromo-1-(2-chlorophenyl) -1H-imidazole purify->product

Caption: Workflow for the synthesis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole.

Application as a Versatile Synthetic Intermediate

The primary utility of 4-bromo-1-(2-chlorophenyl)-1H-imidazole is as a scaffold for diversification through palladium-catalyzed cross-coupling reactions. The bromine at the C4 position is the reactive handle for these transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-imidazole with a variety of aryl, heteroaryl, or alkyl boronic acids or esters. This allows for the introduction of diverse substituents to probe lipophilicity, electronics, and steric interactions.[10]

General Protocol:

  • Setup: In a reaction vial, combine 4-bromo-1-(2-chlorophenyl)-1H-imidazole (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent: Add a solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.

  • Reaction: Purge the vial with argon or nitrogen, seal, and heat to 80-100 °C for 4-12 hours until the starting material is consumed (monitored by LC-MS).

  • Work-up & Purification: After cooling, perform a standard aqueous work-up followed by purification via column chromatography or preparative HPLC.

Table 1: Representative Suzuki-Miyaura Coupling Products

Boronic Acid PartnerHypothetical Product StructurePotential Application Area
Phenylboronic acid1-(2-chlorophenyl)-4-phenyl-1H-imidazoleGeneral scaffold exploration
Pyridine-3-boronic acid4-(pyridin-3-yl)-1-(2-chlorophenyl)-1H-imidazoleKinase inhibitors, CNS targets
4-Methoxyphenylboronic acid1-(2-chlorophenyl)-4-(4-methoxyphenyl)-1H-imidazoleModulating metabolic stability
Cyclopropylboronic acid4-cyclopropyl-1-(2-chlorophenyl)-1H-imidazoleImproving solubility and potency
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction enables the synthesis of 4-aminoimidazole derivatives by coupling the starting material with primary or secondary amines. These derivatives are valuable for introducing hydrogen bond donors/acceptors and basic centers, which are critical for target engagement and improving pharmacokinetic properties.[1]

General Protocol:

  • Setup: In an oven-dried, inerted vial, combine 4-bromo-1-(2-chlorophenyl)-1H-imidazole (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), a specialized phosphine ligand (e.g., XPhos or RuPhos, 4-8 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5 eq).

  • Solvent: Add an anhydrous aprotic solvent such as Toluene or Dioxane.

  • Reaction: Seal the vial and heat to 90-110 °C for 8-24 hours.

  • Work-up & Purification: Cool the reaction, quench carefully with water, and perform an aqueous work-up followed by chromatographic purification.

Diagram 2: Cross-Coupling Diversification Strategy This diagram outlines the decision-making process for using the title compound as a synthetic intermediate.

G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_co C-O Bond Formation start 4-bromo-1-(2-chlorophenyl) -1H-imidazole suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira buchwald Buchwald-Hartwig (R₂-NH) start->buchwald ullmann_o Ullmann Condensation (R-OH) start->ullmann_o prod1 4-Aryl/Alkyl Imidazoles suzuki->prod1 prod2 4-Alkynyl Imidazoles sonogashira->prod2 prod3 4-Amino Imidazoles buchwald->prod3 prod4 4-Alkoxy/Aryloxy Imidazoles ullmann_o->prod4

Caption: Diversification pathways from the 4-bromo-imidazole scaffold.

Potential Therapeutic Applications

While the specific biological activity of 4-bromo-1-(2-chlorophenyl)-1H-imidazole and its direct derivatives is not extensively documented, the imidazole scaffold is a frequent feature in compounds targeting a wide range of diseases.[2][6] Researchers can use this building block as a starting point for programs targeting:

  • Oncology: Many kinase inhibitors incorporate substituted imidazole cores.[4] The ability to rapidly diversify the 4-position allows for the exploration of the ATP-binding pocket of various kinases.

  • Infectious Diseases: Imidazole derivatives are foundational to many antifungal and antibacterial agents.[7][9] New derivatives can be synthesized to overcome resistance mechanisms or broaden the spectrum of activity.

  • Inflammatory Diseases: Imidazole-containing compounds have shown promise as anti-inflammatory and analgesic agents, sometimes through the inhibition of enzymes like COX-2.[5]

Conclusion

4-bromo-1-(2-chlorophenyl)-1H-imidazole is a high-value, versatile intermediate for medicinal chemistry and drug discovery. Its strategic design combines a conformationally-influential N-aryl group with a synthetically tractable C-bromo handle. The protocols and strategies outlined in this document provide a robust framework for the synthesis and subsequent diversification of this scaffold. By employing modern cross-coupling methodologies, researchers can efficiently generate libraries of novel compounds, accelerating the identification and optimization of new therapeutic agents across a multitude of disease areas.

References

  • Title: Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole Source: Thieme Chemistry URL: [Link]

  • Title: Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules Source: ResearchGate URL: [Link]

  • Title: One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition Source: ResearchGate URL: [Link]

  • Title: CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole Source: Google Patents URL
  • Title: Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1 H -imidazole: A Key Building Block for Bioactive Molecules Source: Technion - Israel Institute of Technology URL: [Link]

  • Title: 1H-Imidazole, 4-bromo- Source: PubChem URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights Source: PMC URL: [Link]

  • Title: 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole Source: ResearchGate URL: [Link]

  • Title: Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule Source: ResearchGate URL: [Link]

  • Title: Advanced drug development and manufacturing Source: Google Patents URL
  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications Source: TSI Journals URL: [Link]

Sources

Application

Application Note: Purification of Crude 4-Bromo-1-(2-chlorophenyl)-1H-imidazole by Flash Column Chromatography

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-Bromo-1-(2-chlorophenyl)-1H-imidazole (CAS: 1353857-22-3) Introduction & Scope The synthesis of highly functionalized N-ar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-Bromo-1-(2-chlorophenyl)-1H-imidazole (CAS: 1353857-22-3)

Introduction & Scope

The synthesis of highly functionalized N-aryl imidazoles, such as 4-bromo-1-(2-chlorophenyl)-1H-imidazole, is a critical pathway in the development of active pharmaceutical ingredients (APIs) and agrochemicals. This compound is typically synthesized via transition-metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig N-arylation) between 4-bromo-1H-imidazole and 1-chloro-2-iodobenzene.

Isolating the target compound from the crude reaction matrix presents significant challenges. The crude mixture often contains unreacted aryl halides, transition metal catalyst residues, and tarry oligomeric byproducts. This application note details a robust, self-validating flash chromatography protocol optimized for the isolation of this specific halogenated N-aryl imidazole.

Physicochemical Rationale & Method Development

As a Senior Application Scientist, I approach chromatographic method development by analyzing the electronic and steric environment of the target molecule to predict its behavior on a stationary phase.

The Causality of Elution Behavior: Unsubstituted imidazoles are moderately basic (pKa of conjugate acid ~7.0) and typically exhibit severe peak tailing on standard acidic silica gel due to strong hydrogen bonding with free surface silanol groups. However, the structure of 4-bromo-1-(2-chlorophenyl)-1H-imidazole features two highly electron-withdrawing halogens (the 4-bromo and 2-chloro groups) and a lipophilic aryl ring.

  • Attenuated Basicity: The electron-withdrawing nature of these substituents significantly pulls electron density away from the imidazole N-3 nitrogen, lowering its basicity.

  • Elimination of Modifiers: Because of this attenuated basicity, the addition of basic modifiers like triethylamine (TEA) or ammonia—which are notoriously difficult to remove completely and can interfere with downstream biological assays—is unnecessary. The compound elutes cleanly on standard normal-phase silica gel .

  • Solvent Selection: A binary gradient of Hexanes and Ethyl Acetate (EtOAc) provides the optimal balance of non-polar and polar interactions to separate the target from lipophilic aryl halides and polar baseline impurities .

Experimental Workflow

PurificationWorkflow Crude Crude Mixture 4-Bromo-1-(2-chlorophenyl)-1H-imidazole TLC TLC Optimization Target Rf: 0.25 - 0.30 Crude->TLC Screen eluents Prep Sample Preparation Dry Loading on Silica Gel TLC->Prep Dissolve & evaporate Chrom Flash Column Chromatography Hexanes/EtOAc Gradient Prep->Chrom Load onto column bed Fractions Fraction Collection UV Detection (254 nm) Chrom->Fractions Gradient elution Pure Concentration in vacuo Pure Target Compound Fractions->Pure Pool pure fractions

Fig 1: Step-by-step workflow for the purification of 4-bromo-1-(2-chlorophenyl)-1H-imidazole.

Step-by-Step Protocol

Phase 1: Self-Validating TLC Optimization

Before committing the bulk crude to a column, establish a self-validating system to ensure the compound does not degrade on silica.

  • 2D-TLC Stability Check: Spot the crude mixture in the bottom-left corner of a 5x5 cm Silica Gel 60 F254 plate. Develop in 5:1 Hexanes/EtOAc. Dry the plate, rotate it 90 degrees, and develop again in the same solvent.

  • Analysis: If the target spot lies perfectly on the diagonal, the compound is stable. Off-diagonal spots indicate degradation, which would necessitate switching to neutral alumina. For this compound, silica is perfectly stable.

  • Eluent Selection: Adjust the Hexanes/EtOAc ratio until the target compound exhibits an Retention factor (

    
    ) of 0.25 to 0.30.
    
Phase 2: Sample Preparation (Dry Loading)

Causality Insight: Crude N-aryl imidazoles often present as viscous oils containing tarry cross-coupling byproducts. Direct wet loading with a polar solvent like dichloromethane (DCM) causes the sample band to diffuse into the column bed before the non-polar mobile phase can equilibrate, leading to band broadening and co-elution.

  • Dissolve the crude mixture in a minimum volume of DCM or Acetone.

  • Add dry Silica Gel (230-400 mesh) to the flask (approximately 2 to 3 times the mass of the crude mixture).

  • Evaporate the solvent thoroughly in vacuo until a free-flowing powder is obtained.

Phase 3: Column Packing and Elution

This protocol utilizes the rapid chromatographic technique established by Still et al. .

  • Slurry Packing: Prepare a slurry of Silica Gel 60 (230-400 mesh) in 100% Hexanes. Pour the slurry into the glass column and apply positive air pressure to pack the bed tightly. Ensure the solvent level never drops below the top of the silica bed.

  • Loading: Carefully pour the dry-loaded silica powder evenly onto the flat top of the column bed. Top with a 1 cm protective layer of clean sea sand.

  • Gradient Elution: Begin elution with 100% Hexanes to wash out non-polar aryl halides and catalyst ligands. Gradually step the gradient to 5:1 Hexanes/EtOAc, and finally to 2:1 Hexanes/EtOAc to elute the target compound .

Phase 4: Fraction Analysis & Concentration
  • Collect fractions in test tubes and monitor via TLC under UV light (254 nm). The conjugated 2-chlorophenyl and imidazole rings provide strong UV absorbance.

  • Orthogonal Validation: Because aliphatic impurities (e.g., grease or phase-transfer catalysts) are UV-inactive, validate the purity of the target fractions by staining the TLC plate with Potassium Permanganate (

    
    ) or Iodine vapor.
    
  • Pool the pure fractions and concentrate in vacuo at 35–40 °C to yield the pure 4-bromo-1-(2-chlorophenyl)-1H-imidazole.

Quantitative Data Presentation

Table 1: TLC Eluent Optimization (Silica Gel 60 F254)

Solvent System (v/v)

Value
Spot ShapeResolution & Causality
Hexanes (100%)0.00N/ANo migration; target is too polar for pure hexanes.
Hexanes/EtOAc (10:1)0.12RoundGood separation from non-polar starting materials.
Hexanes/EtOAc (5:1) 0.28 Round Optimal for isocratic or gradient column elution.
Hexanes/EtOAc (2:1)0.65Slight tailingPoor resolution; co-elutes with polar byproducts.

Table 2: Recommended Gradient Elution Profile (For 10 g crude on 150 g Silica)

Column Volumes (CV)Hexanes (%)EtOAc (%)Target Eluate
0.0 - 2.01000Residual non-polar aryl halides / phosphine ligands.
2.0 - 5.09010Transition phase; elutes less polar regioisomers.
5.0 - 10.0 80 20 Elution of 4-bromo-1-(2-chlorophenyl)-1H-imidazole.
10.0 - 12.05050Column flush; removes highly polar tarry byproducts.

Troubleshooting Guide

  • Issue: Severe Peak Tailing.

    • Cause: Residual moisture in the silica gel or an unusually high concentration of unreacted basic intermediates.

    • Solution: Though rare for this specific halogenated compound, if tailing occurs, add 0.5% v/v Triethylamine (TEA) to the mobile phase. Ensure you dry the final pooled fractions under high vacuum for 24 hours to remove residual TEA.

  • Issue: Co-elution with 1-chloro-2-iodobenzene.

    • Cause: Gradient stepped up to 20% EtOAc too rapidly.

    • Solution: Extend the 100% Hexanes flush to 4 Column Volumes (CV) before introducing Ethyl Acetate.

  • Issue: Poor Recovery / Compound Trapped on Column.

    • Cause: The compound crystallized on the column due to localized high concentration and poor solubility in hexanes.

    • Solution: Ensure rigorous dry-loading. If the problem persists, switch the mobile phase to a Dichloromethane/Methanol gradient (starting at 100% DCM to 98:2 DCM/MeOH), which offers higher solubility for crystalline N-aryl imidazoles.

References

  • Rapid chromatographic technique for preparative separations with moderate resolution. W. C. Still, M. Kahn, A. Mitra. The Journal of Organic Chemistry, 1978. URL:[Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 2020. URL:[Link]

Method

derivatization of the imidazole ring in 4-bromo-1-(2-chlorophenyl)-1H-imidazole

Executive Summary & Strategic Overview The scaffold 4-bromo-1-(2-chlorophenyl)-1H-imidazole represents a privileged pharmacophore in medicinal chemistry, particularly for antifungal agents (azole class) and p38 MAP kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The scaffold 4-bromo-1-(2-chlorophenyl)-1H-imidazole represents a privileged pharmacophore in medicinal chemistry, particularly for antifungal agents (azole class) and p38 MAP kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its three functional handles:

  • C4-Bromide: A highly reactive handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • C2-Proton: An acidic site (

    
     ~30-32) amenable to C-H activation or directed lithiation.
    
  • N1-(2-Chlorophenyl): A steric blocking group that enforces a twisted conformation, improving solubility and metabolic stability, while remaining inert to standard Pd(0)/Pd(II) conditions used for the imidazole ring.

This guide provides validated protocols for the regioselective functionalization of this scaffold. The primary workflow prioritizes C4-functionalization (due to the lability of the C-Br bond) followed by C2-diversification (via C-H activation), ensuring maximum library generation efficiency without protecting group manipulation.

Chemoselectivity Map
  • Reactivity Order: C4-Br > C2-H > Ar-Cl (N1-phenyl ring).

  • Critical Insight: The 2-chlorophenyl group provides an "ortho-effect," sterically shielding the N1/C5 region. This directs C-H activation reagents preferentially toward C2, provided the C4-position is either substituted or the catalyst system is carefully tuned.

Visualizing the Reaction Landscape

The following diagram maps the strategic pathways for derivatizing the core scaffold.

ReactionMap Start 4-Bromo-1-(2-chlorophenyl)- 1H-imidazole Suzuki C4-Aryl Derivative (Biaryl Formation) Start->Suzuki Protocol 1: Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Buchwald C4-Amino Derivative (C-N Bond) Start->Buchwald Protocol 3: Buchwald-Hartwig Pd2(dba)3, Amines CH_Act C2-Aryl/Acyl Derivative (Post-C4 Coupling) Suzuki->CH_Act Protocol 2: C-H Activation Pd(OAc)2, Ar-Br

Figure 1: Sequential functionalization strategy. Blue paths indicate C4-Br substitution (First Stage). Red path indicates C2-H activation (Second Stage).

Protocol 1: C4-Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl or heteroaryl groups at the C4 position. Mechanism: Pd(0) oxidative addition into C4-Br, followed by transmetallation and reductive elimination.

Rationale

The C4-Br bond is significantly more reactive than the Ar-Cl bond on the N1-phenyl ring. Standard conditions using Pd(dppf)Cl₂ are recommended because the bidentate dppf ligand resists dechelation and prevents non-specific coordination to the imidazole nitrogens.

Materials
  • Substrate: 4-bromo-1-(2-chlorophenyl)-1H-imidazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    ) for sterically hindered partners.
  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: Water is essential for the boronate activation.

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate, boronic acid, base, and Pd catalyst.

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon or Nitrogen (

    
    ) three times.
    
  • Solvation: Inject degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

    • Checkpoint: Monitor via LC-MS. The Br-starting material should disappear. The Ar-Cl bond remains intact at this temperature.

  • Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry organic layer over

    
    .[1][2]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Catalyst poisoning by imidazole N3Switch to Pd(PPh₃)₄ (5 mol%) or increase temp to 100°C.
Dehalogenation (Br

H)
Hydride source / excessive heatingEnsure solvent is degassed; reduce temp to 70°C; use dry dioxane.
Ar-Cl Reactivity Temperature too highDo not exceed 110°C. The Cl-bond activates >120°C with specialized ligands.

Protocol 2: C2-Direct Arylation (C-H Activation)

Objective: Functionalization of the C2 position after C4 has been substituted. Mechanism: Concerted Metallation-Deprotonation (CMD).[3]

Rationale

Direct lithiation (n-BuLi) of the starting material is risky because Lithium-Halogen exchange at C4-Br is faster than C2-deprotonation, leading to scrambling. Therefore, Pd-catalyzed C-H activation is the superior method for introducing complexity. This protocol assumes the C4 position is already occupied (from Protocol 1) or that the user accepts C4/C2 mixtures if Br is present.

Critical Insight: The bulky 2-chlorophenyl group at N1 discourages C5 activation, directing the catalyst to the more accessible (and acidic) C2 position.

Materials
  • Substrate: 4-Aryl-1-(2-chlorophenyl)-1H-imidazole (Product of Protocol 1).

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv).

  • Catalyst: Palladium(II) Acetate (

    
    ) (5 mol%).
    
  • Ligand: Tricyclohexylphosphine (

    
    ) (10 mol%) or Triphenylphosphine (
    
    
    
    ).
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv). Essential for CMD mechanism.
    
  • Solvent: Toluene or Xylene (Anhydrous).

Step-by-Step Methodology
  • Setup: Combine substrate, Ar-Br,

    
    , Ligand, and Base in a pressure tube.
    
  • Inerting: Rigorous purging with Argon (Oxygen inhibits the CMD pathway).

  • Reaction: Seal and heat to 120–140 °C for 16–24 hours.

  • Workup: Filter through a Celite pad to remove inorganic salts. Wash with DCM.

  • Purification: Flash chromatography.

Mechanistic Visualization (CMD Pathway)

CMD_Mechanism Step1 Pd(II) Species (Carboxylate Ligand Bound) Step2 Coordination to Imidazole C2-H Step1->Step2 Step3 CMD Transition State (Base removes H as Pd forms C-Pd) Step2->Step3 Agostic Interaction Step4 C2-Palladated Intermediate Step3->Step4 -AcOH/Base-H Step5 Reductive Elimination (Product Release) Step4->Step5 + Ar-Br / Oxidative Add.

Figure 2: The CMD mechanism relies on a carbonate or acetate base assisting the deprotonation of C2 synchronous with palladation.

Protocol 3: C4-Buchwald-Hartwig Amination

Objective: Introduction of amine motifs (C-N bond) at C4.[4]

Rationale

Amination at C4 transforms the imidazole into a kinase-inhibitor-like scaffold. The 2-chlorophenyl group aids this by preventing the formation of insoluble aggregates often seen with simple imidazoles.

Materials
  • Catalyst:

    
     (2 mol%) + XPhos  or BrettPhos  (4 mol%).
    
    • Note: Dialkylbiaryl phosphines (Buchwald ligands) are required to facilitate oxidative addition into the electron-rich imidazole ring.

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv).
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Protocol
  • Mix substrate, amine (1.2 equiv), base, and precatalyst in a vial.

  • Purge with Argon.[1] Add solvent.[1][4]

  • Heat to 100 °C for 6–12 hours.

  • Critical Step: If the amine is secondary (cyclic), conversion is usually fast. If primary, higher temp (110 °C) may be needed.

References

  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.

  • Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the Concerted Metalation-Deprotonation Mechanism in Pd-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. Journal of the American Chemical Society, 130(33), 10848–10849.

  • BenchChem Technical Guides. (2025). Comparative Guide to Catalysts for 4-Bromo-1-aryl-1H-imidazole Coupling Reactions.

  • Li, H., et al. (2021).[5] Regiocontrolled palladium-catalyzed direct C2-arylation of azoles.[3][5] Tetrahedron Letters, 68, 152902.

Sources

Application

Application Note: Regioselective C-5 Bromination of 1-(2-chlorophenyl)-1H-imidazole

Part 1: Executive Summary & Strategic Rationale The bromination of 1-(2-chlorophenyl)-1H-imidazole is a pivotal transformation in the synthesis of antifungal agents (e.g., imidazole derivatives similar to clotrimazole/ec...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The bromination of 1-(2-chlorophenyl)-1H-imidazole is a pivotal transformation in the synthesis of antifungal agents (e.g., imidazole derivatives similar to clotrimazole/econazole) and kinase inhibitors. The introduction of a bromine handle on the imidazole ring enables subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or organometallic functionalization.

The Challenge: The imidazole ring is highly electron-rich (


 times more reactive than benzene), making it prone to uncontrolled poly-halogenation. Furthermore, the 1-(2-chlorophenyl)  substituent introduces steric bulk and electronic deactivation effects that distinguish this substrate from simple 1-methylimidazole.

The Solution: This protocol utilizes N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) . Unlike elemental bromine (


), which is hazardous and aggressive, NBS provides a controlled source of electrophilic bromine (

). The use of MeCN as a polar aprotic solvent stabilizes the transition state while allowing for facile workup. This system is engineered to favor C-5 regioselectivity while suppressing the formation of 4,5-dibromo byproducts.

Part 2: Chemical Mechanism & Regioselectivity

Mechanistic Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.

  • Activation: The imidazole ring acts as the nucleophile. The lone pair on the N-1 nitrogen is part of the aromatic sextet, but the N-1 atom itself directs the electrophile.

  • Regioselectivity (C-5 vs. C-4 vs. C-2):

    • C-5 Position: This is the preferred site for electrophilic attack in 1-substituted imidazoles. The intermediate sigma complex formed at C-5 is stabilized by resonance with the N-1 lone pair.

    • C-2 Position: While acidic (susceptible to lithiation), it is less nucleophilic in EAS conditions and sterically hindered by the ortho-chloro group on the phenyl ring.

    • C-4 Position: Less activated than C-5. However, if the reaction temperature is uncontrolled, C-4 becomes accessible, leading to 4,5-dibromination.

Reaction Scheme

The transformation converts 1-(2-chlorophenyl)-1H-imidazole (1) to 5-bromo-1-(2-chlorophenyl)-1H-imidazole (2) .

ReactionScheme Substrate 1-(2-chlorophenyl)-1H-imidazole (Substrate) Reagents NBS (1.05 eq) MeCN, 0°C to RT Product 5-bromo-1-(2-chlorophenyl)-1H-imidazole (Major Product) Substrate->Product Electrophilic Substitution Byproduct 4,5-dibromo byproduct (Trace if uncontrolled) Substrate->Byproduct Excess NBS High Temp

Caption: Reaction pathway prioritizing C-5 monobromination. High temperatures or excess reagent lead to the dibromo impurity.

Part 3: Experimental Protocol

Materials & Equipment
  • Substrate: 1-(2-chlorophenyl)-1H-imidazole (Purity >98%).[1]

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized from water if yellow/aged).

  • Solvent: Acetonitrile (MeCN), HPLC Grade (Dryness is critical to prevent hydrolysis).

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
  • Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel, inert gas (Argon/Nitrogen) line.

Step-by-Step Methodology
Phase 1: Reaction Setup (0 - 30 mins)
  • Preparation: Flame-dry the glassware and purge with Argon. Moisture can lead to succinimide ring opening or inconsistent kinetics.

  • Dissolution: Charge the flask with 1-(2-chlorophenyl)-1H-imidazole (1.0 equiv, e.g., 5.0 g). Add MeCN (10 mL per gram of substrate). Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/water bath. Cool the internal temperature to 0–5°C .

    • Expert Insight: Cooling is mandatory. The reaction is exothermic. Starting at RT often results in a localized "hotspot" upon NBS addition, causing immediate dibromination.

Phase 2: Bromination (30 mins - 4 hours)
  • NBS Addition: Dissolve NBS (1.05 equiv) in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Why Solution Addition? Adding solid NBS can cause clumping and heterogeneous reaction rates. Solution addition ensures steady-state concentration of the electrophile.

  • Equilibration: Remove the ice bath after addition is complete. Allow the reaction to warm to Room Temperature (20-25°C) .

  • Monitoring: Stir for 2–4 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexanes) or HPLC.

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ). If starting material remains after 4 hours, add 0.1 equiv NBS.
Phase 3: Workup & Isolation
  • Quench: Pour the reaction mixture into a stirred solution of 10%

    
      (50 mL). This reduces unreacted NBS and bromine species, preventing post-reaction halogenation.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (

    
     mL).[2]
    
  • Washing: Wash combined organics with Brine (

    
     mL) and water (
    
    
    
    mL) to remove succinimide (water-soluble byproduct).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Part 4: Data Presentation & Quality Control

Expected Analytical Data

The following table summarizes the key spectral features for validation.

Analytical MethodParameterExpected ValueInterpretation

H NMR
Imidazole C-HSinglet at

~7.6-7.8 ppm
C-2 proton (deshielded).

H NMR
Imidazole C-HSinglet at

~7.1-7.3 ppm
C-4 proton (C-5 is substituted).

H NMR
IntegrationRatio 1:1 (Imidazole H)Confirms mono-substitution.
LC-MS Mass (m/z)M+H and M+H+2 (1:1 ratio)Characteristic Bromine isotope pattern (

).
Appearance Physical StateOff-white to pale yellow solidDark yellow/orange indicates free

impurity.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Formation of Dibromo- species Temperature too high or excess NBS.Strictly maintain 0°C during addition. Verify NBS stoichiometry.
Incomplete Conversion Aged/Wet NBS.Recrystallize NBS from water (dry under vacuum) before use.
Sticky/Oily Product Residual Succinimide.Increase water washes during workup or wash the solid filter cake with water.

Part 5: Process Visualization

The following diagram illustrates the logical flow of the experimental setup, emphasizing critical control points (CCPs) for safety and quality.

Workflow Start Start: Substrate Preparation (Inert Atmosphere) Dissolve Dissolve in MeCN Cool to 0°C Start->Dissolve AddNBS Controlled Addition of NBS (Dropwise, 30 mins) Dissolve->AddNBS Maintain <5°C Warm Warm to RT Stir 2-4 Hours AddNBS->Warm Check QC Check: TLC/HPLC (Complete Conversion?) Warm->Check Check->AddNBS No (Add 0.1 eq NBS) Quench Quench: Na2S2O3 (Remove oxidants) Check->Quench Yes Workup Extraction (EtOAc) & Purification Quench->Workup

Caption: Operational workflow for the bromination process. Red diamond indicates the Critical Control Point.

Part 6: References

  • Regioselective Bromination of Imidazoles:

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

    • Source: National Institutes of Health (PMC).

    • URL:[Link]

  • NBS Reactivity & Mechanism:

    • Title: An efficient regioselective NBS aromatic bromination in the presence of an ionic liquid.[3][4]

    • Source: ResearchGate.

    • URL:[Link]

  • Substrate Properties (1-(2-chlorophenyl)-1H-imidazole):

    • Title: 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- (Structural Analog Data).

    • Source: PubChem.[1][5][6]

    • URL:[Link]

  • General Protocol for Imidazole Functionalization:

    • Title: Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation.

    • Source: National Institutes of Health (PMC).

    • URL:[Link]

Sources

Method

Application Note: Orthogonal Analytical Characterization of 4-Bromo-1-(2-chlorophenyl)-1H-imidazole

Document Type: Standard Operating Protocol & Application Note Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-Bromo-1-(2-chlorophenyl)-1H-imidazole (CAS: 1353857-2...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Application Note Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-Bromo-1-(2-chlorophenyl)-1H-imidazole (CAS: 1353857-22-3)

Introduction & Strategic Rationale

Halogenated 1-aryl-1H-imidazoles, such as 4-bromo-1-(2-chlorophenyl)-1H-imidazole (BCPI), are highly valuable pharmacophores and synthetic building blocks in medicinal chemistry. They are frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate complex kinase inhibitors and antifungal agents[1].

However, characterizing halogenated imidazoles presents specific analytical challenges. The regiochemistry of the imidazole ring (differentiating 4-bromo from 5-bromo isomers) and the presence of multiple halogens require a rigorous, self-validating analytical strategy. As a Senior Application Scientist, I have designed this protocol to move beyond simple data collection. We employ an orthogonal approach—combining High-Resolution Mass Spectrometry (HRMS) for isotopic self-validation with 2D Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously map the molecular connectivity and confirm regiochemistry [2].

Analytical Workflow & Causality

To ensure absolute scientific integrity, our workflow relies on a multi-tiered validation system. No single technique is trusted in isolation.

  • LC-HRMS (Liquid Chromatography - High-Resolution Mass Spectrometry): Confirms the exact mass and leverages the unique isotopic signature of the bromine-chlorine combination (M, M+2, M+4) as a self-validating check for elemental composition.

  • 1D & 2D NMR Spectroscopy: 1H and 13C NMR provide the backbone, but 2D HMBC (Heteronuclear Multiple Bond Correlation) is the critical causal tool. It definitively proves the bromine position by mapping the 3-bond coupling between the remaining imidazole proton (H-5) and the carbons of the 2-chlorophenyl ring [3].

  • FTIR Spectroscopy: Provides rapid orthogonal confirmation of the aromatic C-H and C=N functional groups.

AnalyticalWorkflow Sample 4-Bromo-1-(2-chlorophenyl) -1H-imidazole Prep Sample Preparation (Solubilization & Aliquoting) Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D HSQC/HMBC) Prep->NMR LCMS LC-HRMS (Purity & Exact Mass) Prep->LCMS FTIR FTIR Spectroscopy (Functional Groups) Prep->FTIR XRD X-Ray Crystallography (Solid-State 3D Structure) Prep->XRD Synthesis Data Synthesis & Structural Validation NMR->Synthesis LCMS->Synthesis FTIR->Synthesis XRD->Synthesis

Comprehensive orthogonal analytical workflow for characterizing halogenated imidazoles.

Experimental Protocols

LC-HRMS Purity and Isotopic Profiling

Rationale: Standard C18 columns often fail to resolve closely related halogenated positional isomers. We utilize a Biphenyl stationary phase, which exploits


 interactions to provide enhanced orthogonal selectivity for halogenated aromatic systems.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of BCPI in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using H2O/MeOH (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate for 1.5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Parameters (ESI+):

    • Instrument: Q-TOF or Orbitrap HRMS.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350 °C.

    • Mass Range:m/z 100–600.

  • Data Validation: Extract the chromatogram at the exact mass. Verify the isotopic distribution against the theoretical model (Table 1). The presence of the ~3:4:1 ratio for the M : M+2 : M+4 peaks is a self-validating confirmation of the single Br and single Cl atoms.

NMR Structural Elucidation (1H, 13C, and 2D HMBC)

Rationale: Imidazole protons can experience peak broadening due to the quadrupolar relaxation of the adjacent nitrogen atoms. Using DMSO-


 instead of CDCl

often sharpens these signals by disrupting intermolecular hydrogen bonding and stabilizing the solvent cage [4].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of BCPI in 0.6 mL of anhydrous DMSO-

    
     (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.
    
  • 1H NMR Acquisition:

    • Frequency: 400 MHz or higher.

    • Scans (ns): 16.

    • Relaxation Delay (d1): 2.0 s (ensure complete relaxation for accurate integration).

  • 13C NMR Acquisition:

    • Frequency: 100 MHz or higher.

    • Scans (ns): 512 - 1024 (halogenated carbons relax slowly; increased scans improve S/N).

  • 2D HMBC Acquisition (The Regiochemical Key):

    • Set the long-range coupling constant (

      
      ) to 8 Hz.
      
    • Analysis: Look for the cross-peak between the imidazole H-5 proton and the C-1' carbon of the 2-chlorophenyl ring. The absence of an H-4 to C-1' correlation confirms the bromine is at the 4-position.

Quantitative Data Presentation

Table 1: LC-HRMS Isotopic Signature (Theoretical vs. Expected)

The combination of one Chlorine (


Cl, 

Cl) and one Bromine (

Br,

Br) yields a distinct isotopic cluster. This must be matched to within < 5 ppm mass error.
Isotope PeakCompositionTheoretical Exact Mass

Relative Abundance (%)
M

C


H


Br

ClN

256.9476~ 76.0
M+2

Br

Cl +

Br

Cl
258.9456~ 100.0 (Base Peak)
M+4

Br

Cl
260.9436~ 24.0
Table 2: Expected H NMR Assignments (in DMSO- )

Note: Chemical shifts (


) are empirical approximations based on structurally analogous 1-aryl-1H-imidazoles [3].
Proton PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Imidazole H-27.95 - 8.05Singlet (s)1H-
Imidazole H-57.50 - 7.65Singlet (s)1H-
Phenyl H-3'7.65 - 7.75Doublet of doublets (dd)1H~ 8.0, 1.5
Phenyl H-4', H-5', H-6'7.40 - 7.60Multiplet (m)3H-

Conclusion

The rigorous characterization of 4-bromo-1-(2-chlorophenyl)-1H-imidazole demands an integrated analytical approach. By pairing the isotopic self-validation of high-resolution mass spectrometry with the definitive bond-mapping capabilities of 2D HMBC NMR, researchers can confidently verify both the elemental composition and the exact regiochemistry of the halogenated imidazole core. This prevents costly downstream failures in complex synthetic drug-discovery pipelines.

References

  • Characterization of Halogenated Imidazoles Title: Supplementary material: Characterization data of the compounds (3a-3r) and 1H NMR Source: Royal Society of Chemistry (RSC) URL:[Link]

  • NMR Analysis of Imidazole Derivatives Title: 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine Source: MDPI URL:[Link]

Application

Application Notes and Protocols: Leveraging 4-bromo-1-(2-chlorophenyl)-1H-imidazole for the Development of Potent Kinase Inhibitors

Introduction: The Strategic Advantage of the Imidazole Scaffold in Kinase Inhibition Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Imidazole Scaffold in Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established them as prime targets for therapeutic intervention.[1][3] The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5][6] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal foundation for designing potent and selective kinase inhibitors.[4][7]

The subject of this guide, 4-bromo-1-(2-chlorophenyl)-1H-imidazole, offers a strategic starting point for developing novel kinase inhibitors. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing diverse chemical moieties through well-established cross-coupling reactions.[8] This allows for systematic exploration of the chemical space around the imidazole core to optimize inhibitor potency and selectivity. The 1-(2-chlorophenyl) substituent provides a fixed structural element that can be oriented within the kinase active site to establish key binding interactions.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-bromo-1-(2-chlorophenyl)-1H-imidazole in the design and synthesis of kinase inhibitors. We will delve into the synthetic pathways, structure-activity relationships (SAR), and detailed protocols for biological evaluation.

Synthesis of the Core Scaffold: 4-bromo-1-(2-chlorophenyl)-1H-imidazole

The synthesis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole is typically achieved through a multi-step process commencing with the bromination of imidazole, followed by N-arylation.

A common route involves the initial synthesis of 4-bromo-1H-imidazole. This can be accomplished by reacting imidazole with a brominating agent, such as N-bromosuccinimide (NBS), followed by selective debromination if multiple brominations occur.[9]

The subsequent and crucial step is the N-arylation of 4-bromo-1H-imidazole with a suitable 2-chlorophenyl source. Two highly effective and widely used methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.[10]

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a robust and versatile method for forming the C-N bond between the imidazole nitrogen and the 2-chlorophenyl ring.[11][12][13] The reaction typically employs a palladium precatalyst, a specialized phosphine ligand (e.g., XPhos), and a base.[11][12]

Ullmann Condensation: This copper-catalyzed N-arylation is another effective strategy.[10] It generally involves reacting 4-bromo-1H-imidazole with a 2-chlorophenyl halide in the presence of a copper catalyst, a ligand, and a base.[10]

Strategic Derivatization of the 4-Bromo-1-(2-chlorophenyl)-1H-imidazole Scaffold

The true power of the 4-bromo-1-(2-chlorophenyl)-1H-imidazole scaffold lies in the versatility of the bromine atom at the 4-position, which allows for the introduction of a wide array of substituents through various palladium-catalyzed cross-coupling reactions. This enables the exploration of structure-activity relationships (SAR) to fine-tune the inhibitor's properties.[14][15]

Key Cross-Coupling Reactions for Scaffold Elaboration:
  • Suzuki-Miyaura Coupling: This reaction is ideal for introducing aryl and heteroaryl moieties by coupling the bromo-imidazole with a corresponding boronic acid or boronic ester.[16][17][18] This is a powerful technique for exploring interactions with hydrophobic pockets and forming key hydrogen bonds within the kinase active site.

  • Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between the imidazole and a terminal alkyne, introducing linear and rigid linkers.[19][20][21][22] These alkynyl groups can be further functionalized or used to probe deeper regions of the ATP-binding pocket.

  • Buchwald-Hartwig Amination: Beyond the initial N-arylation, this reaction can be employed to introduce various amine-containing substituents at the 4-position, which can serve as crucial hydrogen bond donors or acceptors.[23][24]

Illustrative Derivatization Workflow

Caption: Derivatization strategies for the 4-bromo-1-(2-chlorophenyl)-1H-imidazole scaffold.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of 4-bromo-1-(2-chlorophenyl)-1H-imidazole is emerging, general principles from related imidazole-based kinase inhibitors can guide the design process.[14] The inhibitory activity of substituted imidazoles is highly dependent on the nature and position of the substituents on the imidazole core.[14]

  • Substitution at the 4-position: This position is often directed towards the solvent-exposed region of the ATP-binding site. Introducing polar groups can enhance solubility, while larger hydrophobic groups can interact with hydrophobic pockets.

  • The 1-(2-chlorophenyl) group: The chlorine atom can form halogen bonds with backbone carbonyls in the hinge region of the kinase, a common interaction for many kinase inhibitors. The phenyl ring itself can engage in pi-stacking interactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline and may require optimization for specific substrates.[16]

Materials:

  • 4-bromo-1-(2-chlorophenyl)-1H-imidazole

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add 4-bromo-1-(2-chlorophenyl)-1H-imidazole (1.0 equiv.), the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Biochemical Kinase Activity Assay

Biochemical assays are essential for determining the inhibitory potency (e.g., IC50) of the synthesized compounds against the target kinase.[1] A variety of assay formats are available, including luminescence-based, fluorescence-based, and radiometric assays.[3][25]

General Principle: Kinase activity is measured by quantifying the phosphorylation of a specific substrate.[26] The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration at which 50% of the kinase activity is inhibited (IC50).

Illustrative Luminescence-Based Assay (e.g., ADP-Glo™): [25]

  • Kinase Reaction: Incubate the target kinase, substrate, ATP, and varying concentrations of the inhibitor in an appropriate buffer.

  • ATP Depletion: Add a reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection: Add a detection reagent that converts the ADP produced in the kinase reaction back to ATP, which is then used to generate a luminescent signal via a luciferase reaction.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 3: Cell-Based Kinase Inhibition Assay

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.[2][27][28] These assays measure the ability of a compound to inhibit the kinase within a living cell, taking into account factors like cell permeability and off-target effects.[28][29]

General Principle: The inhibition of a specific kinase signaling pathway in cells is monitored. This can be achieved by measuring the phosphorylation of a downstream substrate of the target kinase.[29]

Illustrative Western Blotting Protocol:

  • Cell Treatment: Treat cultured cells with varying concentrations of the inhibitor for a specified period.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate and a loading control antibody.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.

  • Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.

Data Presentation

Table 1: Representative Inhibitory Activity of Imidazole-Based Kinase Inhibitors

Compound IDR1 (at C4)Target KinaseIC50 (nM)
1 4-Fluorophenylp38α MAPK250[15]
2 Pyrimidinep38α MAPK96[15]
3 PyridineCK1δ89[15]
4 Pyridin-2-oneJAK262[15]

Note: The data presented is for illustrative purposes and is based on published results for structurally related 4-phenyl-imidazole derivatives.[15]

Signaling Pathway Visualization

Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylation CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Inhibitor 4-bromo-1-(2-chlorophenyl)-1H-imidazole Derivative Inhibitor->KinaseA

Caption: A generalized kinase signaling pathway and the point of intervention for an inhibitor.

Conclusion

4-bromo-1-(2-chlorophenyl)-1H-imidazole represents a highly valuable and versatile scaffold for the development of novel kinase inhibitors. Its strategic design allows for facile and systematic derivatization through robust cross-coupling methodologies, enabling a thorough exploration of the chemical space around the imidazole core. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this promising starting material in their drug discovery efforts, ultimately contributing to the development of new and effective therapies for diseases driven by aberrant kinase activity.

References

  • Creative Diagnostics. Kinase Activity Assay. [Link]

  • INiTS. Cell-based test for kinase inhibitors. [Link]

  • Celtarys. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • MDPI. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • PubMed. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. [Link]

  • PubMed. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. [Link]

  • ResearchGate. (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters. [Link]

  • ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [Link]

  • Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • PMC. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • PubMed. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Der Pharma Chemica. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • PMC. 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole. [Link]

  • NIH. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

  • Sussex Drug Discovery Centre. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Der Pharma Chemica. chlorophenyl)-4, 5-diphenyl imidazole moiety as anti. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-imidazole

Welcome to the technical support guide for the synthesis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common synthetic challenges and systematically improve the yield and purity of your target compound.

Introduction: Navigating the Synthesis

The synthesis of N-aryl-bromoimidazoles like 4-bromo-1-(2-chlorophenyl)-1H-imidazole is a critical process for creating building blocks used in the development of novel pharmaceuticals and bioactive molecules.[1] The synthetic routes typically involve two key transformations: the formation of a C-N bond to introduce the N-aryl group and the electrophilic bromination of the imidazole ring. Success hinges on careful control of reaction parameters to manage regioselectivity and minimize side reactions. This guide provides a framework for diagnosing issues and optimizing your experimental approach.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 4-bromo-1-(2-chlorophenyl)-1H-imidazole?

There are two principal retrosynthetic pathways to consider, each with its own set of advantages and challenges. The choice between them often depends on the availability and purity of the starting materials.

  • Pathway A: N-Arylation First, then Bromination. This route begins with the N-arylation of imidazole with a 2-chlorophenyl halide to form 1-(2-chlorophenyl)-1H-imidazole, which is then selectively brominated at the C4-position.

  • Pathway B: Bromination First, then N-Arylation. This approach starts with the synthesis of 4-bromo-1H-imidazole, which is subsequently coupled with a 2-chlorophenyl halide via an N-arylation reaction, such as a copper-catalyzed Ullmann-type condensation.[2][3]

Synthetic_Pathways cluster_A Pathway A cluster_B Pathway B Imidazole Imidazole IntermediateA 1-(2-Chlorophenyl)-1H-imidazole Imidazole->IntermediateA N-Arylation (e.g., Ullmann Coupling) ArylHalide 2-Chloro-iodobenzene or 2-Chloro-bromobenzene ArylHalide->IntermediateA FinalProduct 4-Bromo-1-(2-chlorophenyl) -1H-imidazole ArylHalide->FinalProduct IntermediateA->FinalProduct Electrophilic Bromination BrominatingAgent Brominating Agent (e.g., NBS, Br₂) BrominatingAgent->FinalProduct Bromoimidazole 4-Bromo-1H-imidazole Bromoimidazole->FinalProduct N-Arylation (e.g., Ullmann Coupling)

Caption: Primary synthetic routes to the target compound.

Q2: Which pathway is generally preferred?

Pathway B (N-arylation of 4-bromo-1H-imidazole) is often the more strategic choice. The primary reason is to control regioselectivity. Brominating 1-(2-chlorophenyl)-1H-imidazole (Pathway A) can lead to a mixture of 4-bromo and 5-bromo isomers, as well as potential di-bromination, complicating purification and reducing the yield of the desired product.[3] Starting with 4-bromo-1H-imidazole ensures the bromine is correctly positioned from the outset.[4][5]

Q3: What are the most common byproducts I should expect?

Byproduct formation is a primary cause of yield loss. Key byproducts include:

  • Regioisomers: Primarily the 5-bromo-1-(2-chlorophenyl)-1H-imidazole, especially if pursuing Pathway A.[3]

  • Homocoupling of the Aryl Halide: Formation of 2,2'-dichlorobiphenyl is a common side reaction in cross-coupling chemistries.[3]

  • Over-bromination: Formation of 4,5-dibromo- or 2,4,5-tribromo-imidazole derivatives, particularly with harsh brominating conditions.[5]

  • Dehalogenation: Reduction of the starting aryl halide or the final product.

Troubleshooting Guide: Improving Your Yield

This section addresses specific issues you may encounter during the synthesis, focusing on the more common and controllable Pathway B .

Part 1: The N-Arylation Step (Ullmann-Type Reaction)

The copper-catalyzed N-arylation of 4-bromo-1H-imidazole with a 2-chlorophenyl halide is a robust but sensitive reaction.[2][6]

Q: My N-arylation reaction is stalled or shows very low conversion. What are the likely causes?

A low-yielding Ullmann-type reaction can almost always be traced back to one of several critical factors. Use the following decision tree to diagnose the issue.

Troubleshooting_NArylation Start Low N-Arylation Yield Inert_Atmosphere Is the reaction under an inert atmosphere (N₂ or Ar)? Start->Inert_Atmosphere Reagents_Purity Are the solvent and reagents anhydrous and pure? Inert_Atmosphere->Reagents_Purity Yes Fix_Inert Solution: Purge system thoroughly. Oxygen can deactivate the catalyst. Inert_Atmosphere->Fix_Inert No Base_Check Is the base appropriate and sufficiently strong/dry? Reagents_Purity->Base_Check Yes Fix_Purity Solution: Use anhydrous solvent (e.g., DMSO, Dioxane). Ensure starting materials are pure. Reagents_Purity->Fix_Purity No Catalyst_Check Is the copper catalyst active? (e.g., fresh CuI) Base_Check->Catalyst_Check Yes Fix_Base Solution: Use a strong, non-nucleophilic base like Cs₂CO₃ or K₂CO₃. Ensure it is freshly dried. Base_Check->Fix_Base No Temp_Check Is the reaction temperature optimal (typically 100-120 °C)? Catalyst_Check->Temp_Check Yes Fix_Catalyst Solution: Use fresh Cu(I) salt. Consider adding a ligand like 4,7-dimethoxy-1,10-phenanthroline. Catalyst_Check->Fix_Catalyst No Fix_Temp Solution: Optimize temperature. Too low: slow kinetics. Too high: decomposition. Temp_Check->Fix_Temp No

Caption: Troubleshooting decision tree for low yield in N-arylation.

Causality Explained:

  • Atmosphere: Copper(I) catalysts are susceptible to oxidation to Copper(II), which is generally less active in the catalytic cycle. Maintaining an inert atmosphere is crucial to preserve the catalyst's active state.[7]

  • Water Content: Water can hydrolyze the catalyst and react with the base, quenching the reaction. The use of anhydrous solvents and reagents is highly recommended.[2]

  • Base Selection: The base deprotonates the imidazole N-H, making it nucleophilic. A base that is too weak will result in a low concentration of the active nucleophile. Cesium carbonate (Cs₂CO₃) is often preferred due to its high basicity and good solubility in polar aprotic solvents like DMSO or DMF.[3]

  • Ligand Assistance: While some Ullmann reactions proceed without a ligand, the addition of a chelating ligand, such as a phenanthroline derivative, can significantly accelerate the reaction. The ligand stabilizes the copper center and facilitates the reductive elimination step, often allowing for lower reaction temperatures.[6]

Q: I'm using 2-chlorobromobenzene. Should I expect the reaction at the chlorine or bromine site?

You should expect selective reaction at the bromine site. The C-Br bond is weaker and more reactive than the C-Cl bond in copper- and palladium-catalyzed cross-coupling reactions. Therefore, 2-chlorobromobenzene or 2-chloroiodobenzene are excellent arylating agents for this synthesis, as the chlorine atom remains untouched for potential future functionalization.

Part 2: Purification Strategies

Q: My crude product is an impure oil/solid. What is the best way to purify it?

Effective purification is essential for obtaining a high-quality final product. A two-step approach is often most effective.[8]

  • Aqueous Work-up: After the reaction is complete, cool the mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate), and wash it with water and brine. This removes inorganic salts (like cesium bromide) and highly polar impurities. A key step is to filter the diluted reaction mixture through a pad of celite to remove insoluble copper salts before the aqueous wash.[3]

  • Chromatography/Recrystallization:

    • Flash Column Chromatography: This is the most reliable method for separating the product from unreacted starting materials and non-polar byproducts like 2,2'-dichlorobiphenyl. A typical eluent system would be a gradient of ethyl acetate in hexanes.[8]

    • Recrystallization: If the crude product is a solid and of reasonable purity (>85%), recrystallization can be an effective and scalable final purification step. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[8]

Validated Experimental Protocols

The following protocols are representative procedures based on established methods for N-arylation and bromination of imidazole derivatives.[3][5] Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Copper-Catalyzed N-Arylation of 4-Bromo-1H-imidazole (Pathway B)
ParameterRecommended Value/ReagentRationale
Reactants 4-Bromo-1H-imidazole (1.0 eq)Starting material with pre-set regiochemistry.
2-Chloroiodobenzene (1.2 eq)Arylating agent. Iodide is more reactive than bromide.
Catalyst Copper(I) Iodide (CuI) (5-10 mol%)A common and effective copper catalyst.[3]
Ligand 4,7-Dimethoxy-1,10-phenanthroline (10-20 mol%)Accelerates the reaction and improves yield.[6]
Base Cesium Carbonate (Cs₂CO₃) (2.0 eq)Strong, non-nucleophilic base.
Solvent Anhydrous DMSO or DioxaneHigh-boiling polar aprotic solvent.
Temperature 100-120 °CProvides sufficient thermal energy for the reaction.
Time 12-24 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add CuI (0.1 eq), 4,7-dimethoxy-1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Reagent Addition: Under the inert atmosphere, add 4-bromo-1H-imidazole (1.0 eq) and 2-chloroiodobenzene (1.2 eq).

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Electrophilic Bromination of 1-(2-chlorophenyl)-1H-imidazole (Pathway A)

This protocol is provided for completeness but requires careful optimization to control regioselectivity.

ParameterRecommended Value/ReagentRationale
Reactant 1-(2-chlorophenyl)-1H-imidazole (1.0 eq)Starting material.
Brominating Agent N-Bromosuccinimide (NBS) (1.0-1.1 eq)Milder and more selective than Br₂. Reduces over-bromination risk.
Solvent Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)Aprotic solvents that do not compete in the reaction.
Temperature 0 °C to Room TemperatureLower temperatures often improve selectivity.
Time 2-6 hoursMonitor by TLC for completion.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-(2-chlorophenyl)-1H-imidazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-5 hours. Monitor for the disappearance of starting material and the appearance of the product spot(s) by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography. Careful analysis of fractions is required to separate the 4-bromo and 5-bromo isomers.

References

  • Google Patents. (n.d.). Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole.
  • Der Pharma Chemica. (n.d.). Synthesis of 2-(4-chlorophenyl)-4, 5-diphenyl imidazole moiety as anti-inflammatory, antibacterial and antifungal agents. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Retrieved March 7, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved March 7, 2026, from [Link]

  • Thieme Chemistry. (n.d.). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • PMC. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved March 7, 2026, from [Link]

  • Semantic Scholar. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved March 7, 2026, from [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Application and Medicinal Significance. Retrieved March 7, 2026, from [Link]

Sources

Optimization

troubleshooting side reactions in 4-bromo-1-(2-chlorophenyl)-1H-imidazole synthesis

Welcome to the dedicated technical support resource for the synthesis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side reactions, and optimization strategies in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

I. Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific problems encountered during the synthesis, which typically proceeds in two key stages: the bromination of imidazole to 4-bromo-1H-imidazole, followed by an N-arylation reaction with a 2-chlorophenyl source.

Question 1: My N-arylation reaction yield is very low, or the reaction fails to proceed. What are the common causes?

Low yields in the final N-arylation step (a copper-catalyzed Ullmann or Chan-Lam coupling) are a frequent issue. A systematic approach is crucial for diagnosis.[1]

Potential Causes & Solutions:

  • Inactive Catalyst: The copper(I) species is the active catalyst. If using Cu(I) salts (e.g., CuI), ensure they have not been oxidized to inactive Cu(II) through prolonged exposure to air. If using Cu(II) salts, the reaction may require an in-situ reduction step or may proceed via a different mechanism, often requiring higher temperatures.

    • Solution: Use high-purity, freshly purchased CuI. When possible, handle the catalyst under an inert atmosphere (Nitrogen or Argon).

  • Inadequate Base: The base is critical for deprotonating the imidazole N-H, making it sufficiently nucleophilic to attack the copper center or aryl halide.

    • Solution: Cesium carbonate (Cs₂CO₃) is often highly effective due to its high solubility in polar aprotic solvents like DMSO or DMF. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are also common. Ensure the base is anhydrous, as water can interfere with the reaction.

  • Suboptimal Ligand: In modern Ullmann-type reactions, a ligand is essential to stabilize the copper catalyst, improve its solubility, and facilitate the catalytic cycle.[2]

    • Solution: Diamine ligands, such as 1,10-phenanthroline derivatives (e.g., 4,7-dimethoxy-1,10-phenanthroline), are highly effective.[2][3] If the reaction is sluggish, screen different ligands to find the optimal choice for this specific substrate combination.

  • Poor Solvent Choice: The solvent must be polar and aprotic to dissolve the reactants and facilitate the reaction, which often requires high temperatures.

    • Solution: Anhydrous DMSO or DMF are standard solvents. Ensure they are of high purity and low water content, as water can hydrolyze reactants and intermediates.

start Low/No Yield in N-Arylation cause1 Inactive Catalyst? start->cause1 cause2 Ineffective Base? start->cause2 cause3 Suboptimal Ligand? start->cause3 cause4 Poor Solvent Choice? start->cause4 sol1 Action: Use fresh Cu(I) source (e.g., CuI) under inert atmosphere. cause1->sol1 Check catalyst quality sol2 Action: Switch to Cs₂CO₃ or K₃PO₄. Ensure base is anhydrous. cause2->sol2 Evaluate base strength/solubility sol3 Action: Screen diamine ligands (e.g., 1,10-phenanthroline derivatives). cause3->sol3 Optimize ligand sol4 Action: Use anhydrous, high-purity DMSO or DMF. cause4->sol4 Verify solvent quality

Caption: Troubleshooting logic for low N-arylation yield.
Question 2: My TLC/LC-MS analysis shows multiple bromo-imidazole products after the initial bromination step. How can I achieve selective monobromination?

The imidazole ring is highly electron-rich and reactive towards electrophilic substitution. This high reactivity often leads to the formation of di- and tri-brominated species, even with controlled stoichiometry.[4][5]

Potential Causes & Solutions:

  • Highly Reactive Brominating Agent: Molecular bromine (Br₂) is extremely reactive and can be difficult to control, leading to over-bromination.[6]

    • Solution: Use a milder and easier-to-handle solid brominating agent like N-Bromosuccinimide (NBS).[5][7] NBS provides a slow, steady source of electrophilic bromine, which enhances selectivity.

  • Reaction Conditions: The reaction rate and selectivity are highly dependent on temperature and solvent.

    • Solution: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to slow down the reaction rate and favor the formation of the kinetic monobrominated product. Using a protic solvent like acetic acid can protonate one of the imidazole nitrogens, slightly deactivating the ring towards further electrophilic attack.[8]

  • Incorrect Stoichiometry: Using an excess of the brominating agent will inevitably lead to polybromination.

    • Solution: Use precisely one equivalent of the brominating agent (e.g., NBS) relative to the imidazole starting material. Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration at all times.

ReagentFormulaKey AdvantagesKey Disadvantages
Bromine Br₂Inexpensive, potentHighly corrosive, volatile, difficult to handle, often leads to over-bromination.
N-Bromosuccinimide C₄H₄BrNO₂Solid, easy to handle, milder, often provides better selectivity for monobromination.[5]More expensive than Br₂, byproduct (succinimide) must be removed.
Table 1: Comparison of common brominating agents for imidazole.
Question 3: I've isolated my final product, but NMR analysis shows it is contaminated with the 5-bromo-1-(2-chlorophenyl)-1H-imidazole regioisomer. Why is this happening?

This is a classic problem rooted in the tautomerism of the 4-bromo-1H-imidazole intermediate.

Cause & Mechanism:

4-Bromo-1H-imidazole and 5-bromo-1H-imidazole exist in a rapid tautomeric equilibrium. The proton on the nitrogen can easily shift between the two nitrogen atoms. While the 4-bromo tautomer is generally more stable, the 5-bromo tautomer is also present. When this mixture is subjected to N-arylation, the reaction can occur on either tautomer, leading to a mixture of the 4-bromo and 5-bromo N-arylated products.[3]

Solutions:

  • Purification of the Intermediate: The most effective strategy is to meticulously purify the 4-bromo-1H-imidazole intermediate to remove any pre-existing 5-bromo isomer. This can be challenging due to their similar polarities.

  • Directed Synthesis: A more robust, albeit longer, approach is to use a starting material where the regiochemistry is already defined. For example, starting with a pre-functionalized imidazole (e.g., with a removable protecting group at the N-1 position) before bromination can lock the regiochemistry.

  • Final Product Purification: If a mixture is formed, careful column chromatography is required for separation.[9] A shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexane) is often necessary to resolve these isomers.

cluster_0 Tautomeric Equilibrium cluster_1 N-Arylation A 4-Bromo-1H-imidazole B 5-Bromo-1H-imidazole A->B H⁺ shift C Desired Product: 4-Bromo-1-(2-chlorophenyl)-1H-imidazole A->C Arylation at N1 D Isomeric Impurity: 5-Bromo-1-(2-chlorophenyl)-1H-imidazole B->D Arylation at N1

Caption: Formation of regioisomers via tautomerism.

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to obtain the 4-bromo-1H-imidazole starting material?

Direct monobromination of imidazole is often unselective. A highly reliable and common literature method involves the exhaustive bromination of imidazole to 2,4,5-tribromoimidazole, followed by selective reductive debromination at the C2 and C5 positions.[3][10]

  • Step A (Bromination): Reacting imidazole with excess bromine (3+ equivalents) in a solvent like chloroform or acetic acid yields 2,4,5-tribromoimidazole.

  • Step B (Debromination): The 2,4,5-tribromoimidazole is then treated with a reducing agent like sodium sulfite (Na₂SO₃) in water.[10] The C2 and C5 positions are more electronically susceptible to reduction than the C4 position, leading to the desired 4-bromo-1H-imidazole in good yield and high regiochemical purity.

Q2: For the N-arylation step, what are the pros and cons of using an aryl halide versus an arylboronic acid?

Both are viable coupling partners in copper-catalyzed reactions (Ullmann and Chan-Lam, respectively).

  • Aryl Halides (e.g., 2-chloro-iodobenzene or 2-chloro-bromobenzene): This is the classic Ullmann condensation.[11] It typically requires higher temperatures and stoichiometric copper, although modern catalytic versions with ligands are common. Aryl iodides are more reactive than aryl bromides, which are more reactive than aryl chlorides.

  • Arylboronic Acids (e.g., 2-chlorophenylboronic acid): This is known as the Chan-Lam coupling.[2][12] It often proceeds under milder conditions (sometimes even at room temperature) and may not require an inert atmosphere. However, boronic acids can be more expensive and are prone to decomposition (protodeboronation).

For this specific synthesis, using an activated aryl halide like 1-chloro-2-iodobenzene with a CuI/diamine ligand system is a robust and frequently cited method.[3]

Q3: How can I effectively purify the final product, 4-bromo-1-(2-chlorophenyl)-1H-imidazole?

Purification is typically achieved through silica gel column chromatography.[9]

  • Stationary Phase: Standard silica gel (230-400 mesh) is appropriate. If the compound shows signs of degradation on acidic silica, neutralized silica gel (washed with a triethylamine solution) can be used.[13]

  • Mobile Phase (Eluent): A gradient system of non-polar and polar solvents is recommended. A common starting point is a mixture of hexanes and ethyl acetate. Start with a low polarity (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate to elute the product.

  • Monitoring: Use Thin Layer Chromatography (TLC) to track the separation and identify the fractions containing the pure product.

  • Alternative: If the product is a stable, crystalline solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final step to achieve high purity.

III. Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1H-imidazole via Debromination

This protocol is adapted from established literature procedures.[10]

  • Step A: Synthesis of 2,4,5-Tribromo-1H-imidazole

    • In a well-ventilated fume hood, dissolve imidazole (1 equivalent) in glacial acetic acid.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add a solution of bromine (3.3 equivalents) in glacial acetic acid dropwise with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture into a large volume of ice water. The white precipitate of 2,4,5-tribromoimidazole will form.

    • Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • Step B: Synthesis of 4-Bromo-1H-imidazole

    • To a round-bottom flask, add 2,4,5-tribromoimidazole (1 equivalent), sodium sulfite (5 equivalents), and water.

    • Heat the suspension to reflux (approx. 110 °C) and stir vigorously for 6-8 hours. Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous mixture several times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-bromo-1H-imidazole, which can be purified further by chromatography or recrystallization if necessary.

Protocol 2: Copper-Catalyzed N-Arylation

This protocol is a general method based on modern Ullmann condensation principles.[3]

  • Reaction Setup:

    • To an oven-dried reaction vial or flask, add CuI (0.1 equivalents), 4,7-dimethoxy-1,10-phenanthroline (0.2 equivalents), and anhydrous cesium carbonate (Cs₂CO₃, 2 equivalents).

    • Add 4-bromo-1H-imidazole (1 equivalent) and 1-chloro-2-iodobenzene (1.2 equivalents).

    • Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction Execution:

    • Add anhydrous DMSO via syringe.

    • Place the sealed reaction vessel in a preheated oil bath at 110-120 °C.

    • Stir the reaction for 12-24 hours. Monitor progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete (starting material consumed), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMSO.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by silica gel column chromatography using a hexane/ethyl acetate gradient.

IV. References

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.

  • BenchChem. (2025). Technical Support Center: Purification of Brominated Imidazole Compounds.

  • Blackman, A. G. (1991). Bromination of imidazoles coordinated to cobalt(III). Kinetics and mechanism of bromination of RImH3+ systems [R = (NH3)5Co]; Wheland intermediates and preassociation or diffusion control. Journal of the American Chemical Society.

  • Blackman, A. G., & Buckingham, D. A. (1991). Bromination of Imidazoles Coordinated to Cobalt(III). ElectronicsAndBooks.

  • BenchChem. (2025). A Comparative Guide to Imidazole Bromination: N-Bromosuccinimide vs. 2,5-Dibromo-4-nitro-1H.

  • Boulton, B. E., & Coller, B. A. W. (1974). Aqueous Bromination of Imidazole. ConnectSci.

  • Boulton, B. E., & Coller, B. A. W. (1974). Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry.

  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. ResearchGate.

  • He, H., et al. (2015). Visible-light-driven Photocatalytic N-arylation of Imidazole Derivatives and Arylboronic Acids on Cu/graphene catalyst. Scientific Reports.

  • BenchChem. (2025). Technical Support Center: Bromination of 6-Methyl-1H-benzo[d]imidazole.

  • Wikipedia. Ullmann condensation.

  • ChemicalBook. 4-Bromo-1H-imidazole synthesis.

  • BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions.

  • Verma, A., et al. (2019). Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. ResearchGate.

  • Vetrichelvan, M. (2021). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Chemistry.

  • chemeurope.com. Ullmann condensation.

  • ResearchGate. N-Arylation of imidazole with various arylboronic acids using Cu(OAc)2·H2O/[bmim][BF4] system.

  • Kumar, A., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules.

  • Organic Chemistry Portal. Synthesis of imidazoles.

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation.

  • BenchChem. (2025). Technical Support Center: 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Synthesis.

  • Guidechem. (2022). How to prepare and apply 4-Bromo-1H-imidazole?

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for N-Arylation of 4-Bromoimidazole

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist researchers in navigating the complex landscape of heteroaryl functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist researchers in navigating the complex landscape of heteroaryl functionalization. The N-arylation of 4-bromoimidazole is a critical transformation in the synthesis of kinase inhibitors, serotonin receptor antagonists, and other biologically active motifs[1].

However, this substrate is notoriously challenging. Researchers consistently face three primary hurdles: Regioselectivity (differentiating N1 vs. N3 attack), Chemoselectivity (preventing unwanted C-Br bond activation), and Catalyst Poisoning (off-cycle metal coordination). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your workflows.

Mechanistic Logical Relationships & Reaction Pathways

To troubleshoot effectively, we must first understand the competing pathways in the reaction vessel. The diagram below illustrates the divergence between desired C-N bond formation and undesired side reactions.

G SM 4-Bromo-1H-imidazole Catalysis Transition Metal Catalysis (Cu or Pd) SM->Catalysis ArX Aryl Electrophile (Ar-I or Ar-B(OH)2) ArX->Catalysis Regio4 4-Bromo-1-arylimidazole (Major Product) Catalysis->Regio4 N1-Attack (Sterically Favored) Regio5 5-Bromo-1-arylimidazole (Minor Product) Catalysis->Regio5 N3-Attack (Sterically Hindered) ChemO C-Arylated Byproduct (C-Br Cleavage) Catalysis->ChemO Pd-driven Oxidative Addition

Caption: Logical pathways and selectivity challenges in the N-arylation of 4-bromoimidazole.

Troubleshooting Guides & FAQs

Q1: How do I control regioselectivity to favor 4-bromo-1-arylimidazole over the 5-bromo isomer?

The Causality: 4-bromo-1H-imidazole exists in a tautomeric equilibrium with 5-bromo-1H-imidazole. When the imidazole is deprotonated, the resulting imidazolide anion has two reactive nitrogen centers. Attack at the nitrogen adjacent to the bromine (forming 5-bromo-1-arylimidazole) forces the incoming aryl group into direct steric conflict with the large bromine atom[2]. Conversely, attack at the opposite nitrogen (forming 4-bromo-1-arylimidazole) places the aryl group next to a small hydrogen atom, which is sterically favored[3]. The Solution: To maximize the 4-bromo isomer, rely on kinetic control. Lower reaction temperatures and the use of sterically demanding ligands (e.g., bulky diamines in Cu-catalysis) increase the steric penalty at the transition state, strongly driving the reaction toward the 4-bromo-1-arylimidazole product.

Q2: My Palladium-catalyzed Buchwald-Hartwig amination is resulting in C-Br bond cleavage and oligomerization. How can I improve chemoselectivity?

The Causality: Palladium(0), particularly when paired with electron-rich phosphine ligands like XPhos, is highly active for oxidative addition into C-Br bonds[1]. Because 4-bromoimidazole contains a reactive heteroaryl C-Br bond, the Pd catalyst can insert here instead of the target aryl halide, leading to complex cross-coupled byproducts. The Solution: Switch to a Copper-catalyzed Ullmann-type coupling or a Chan-Lam coupling. Copper(I) has a significantly higher activation energy barrier for inserting into heteroaryl C-Br bonds compared to Pd, making it exceptionally chemoselective for C-N bond formation[4]. If Pd must be used, ensure your electrophile is an aryl iodide (to kinetically favor insertion at the aryl halide) and keep temperatures strictly below 80 °C.

Q3: I am observing low conversion and suspect catalyst poisoning. What causes this and how is it resolved?

The Causality: The basic, unprotected nitrogen of the imidazole ring is a strong σ-donor. It can displace ancillary ligands on the metal center, forming stable, unreactive bis- or tris-imidazole metal complexes that trap the catalyst in an off-cycle resting state[5]. The Solution: First, utilize a coordinating solvent like DMF or DMSO; these solvents compete for metal binding and help keep the catalyst active[1]. Second, in Cu-catalyzed systems, the addition of silver salts (e.g., Silver Benzoate, AgOBz) has been shown to scavenge free halides and disrupt off-cycle complexes, restoring catalytic turnover and significantly boosting yields[4],[6].

Quantitative Data Summary: Conditions Comparison Matrix

To aid in experimental design, we have summarized the performance of the three primary catalytic strategies based on empirical data[1],[3],[4].

MethodCatalyst SystemElectrophileChemoselectivity (C-N over C-C)Regioselectivity (4-Br : 5-Br)Typical Yield
Ullmann Coupling CuI / Diamine / AgOBzAryl IodideExcellentGood (typically >4:1)70–85%
Buchwald-Hartwig Pd2(dba)3 / XPhosAryl Bromide/IodidePoor to ModerateModerate40–60%
Chan-Lam Coupling Cu(OAc)2 / PyridineArylboronic AcidExcellentExcellent (>10:1)65–90%

Experimental Workflows & Protocols

Workflow Step1 1. Substrate & Catalyst Selection CuI/Diamine for Ar-I | Cu(OAc)2 for Ar-B(OH)2 Step2 2. Reaction Assembly Control stoichiometry to prevent catalyst poisoning Step1->Step2 Step3 3. Monitoring & Optimization Track N1 vs N3 ratio via LC-MS Step2->Step3 Step4 4. Isolation & Purification Silica gel chromatography (Regioisomer separation) Step3->Step4

Caption: Step-by-step experimental workflow for the optimized N-arylation process.

Protocol A: Copper-Catalyzed Ullmann N-Arylation (Optimized for Chemoselectivity)

This protocol utilizes silver additives to prevent catalyst poisoning and relies on CuI to ensure the C-Br bond remains intact[4],[6].

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-1H-imidazole (1.0 equiv), the aryl iodide (1.2 equiv), CuI (10 mol %), 8-hydroxyquinoline or N,N'-dimethylethylenediamine (20 mol %), Cs2CO3 (2.0 equiv), and AgOBz (0.5 equiv).

  • Inert Atmosphere: Evacuate the vessel and backfill with dry Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous DMF (to achieve a 0.1 M concentration) via syringe.

  • Reaction: Seal the tube and heat the mixture to 90 °C in a pre-heated oil bath for 12–18 hours.

  • Validation & Monitoring: Monitor via LC-MS. The 4-bromo isomer will typically elute slightly later than the 5-bromo isomer on a standard C18 reverse-phase column due to differences in dipole moment.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove metal salts. Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF.

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (typically Hexanes/EtOAc gradients).

Protocol B: Chan-Lam Coupling (Mild Conditions with Arylboronic Acids)

This protocol is ideal for temperature-sensitive substrates and provides the highest regioselectivity by operating at room temperature[3].

  • Preparation: In a round-bottom flask open to the air, combine 4-bromo-1H-imidazole (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), and Cu(OAc)2 (1.0 equiv).

  • Solvent & Base: Add anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration, followed by pyridine (2.0 equiv).

  • Reaction: Stir the mixture vigorously at room temperature for 24–48 hours. Note: Vigorous stirring is required because atmospheric oxygen acts as the terminal oxidant in the catalytic cycle.

  • Validation: Check TLC. The starting imidazole stains heavily with iodine or KMnO4.

  • Workup: Once complete, wash the reaction mixture with saturated aqueous NaHCO3, followed by brine.

  • Purification: Dry the organic layer over MgSO4, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Garg, N. et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society, 2014. URL:[Link]

  • Palomer, A. et al. "Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles." Journal of Medicinal Chemistry, 2003. URL:[Link]

  • Smith, J. et al. "Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles." ACS Omega, 2021. URL:[Link]

Sources

Optimization

Technical Support Center: Stability and Storage of 4-bromo-1-(2-chlorophenyl)-1H-imidazole

Welcome to the technical support center for 4-bromo-1-(2-chlorophenyl)-1H-imidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-bromo-1-(2-chlorophenyl)-1H-imidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Improper storage can lead to degradation, resulting in inconsistent experimental outcomes, loss of material, and the introduction of unknown impurities. This document provides troubleshooting advice, in-depth FAQs, and validation protocols to help you maintain the purity and reactivity of your compound.

Troubleshooting Guide: Common Storage Issues

This section addresses specific issues you might encounter, their probable causes, and the immediate actions required to mitigate them.

Issue / Observation Potential Cause Recommended Action
Discoloration of Solid Compound (e.g., developing a yellow or brown tint)Photodecomposition: Exposure to ambient or UV light can induce degradation of halogenated aromatic compounds.[1][2][3][4]Immediately transfer the compound to an amber or opaque glass vial. For long-term storage, wrap the container in aluminum foil and store it in a dark location, such as a cabinet or drawer.
Change in Physical State (e.g., clumping, stickiness, becoming oily)Moisture Absorption (Hygroscopicity): The compound may have an affinity for atmospheric moisture, leading to physical changes and potential hydrolysis.[1][2]Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite). For highly sensitive applications, handle the compound under an inert atmosphere (e.g., in a glovebox) and seal the container with a high-quality cap and paraffin film.
Inconsistent Experimental Results or Reduced Reactivity Chemical Degradation: The compound has likely degraded due to one or more factors (light, heat, moisture), reducing its purity and introducing impurities that may interfere with subsequent reactions.1. Do not proceed with critical experiments. 2. Assess the purity of the compound using a validated analytical method like HPLC or ¹H NMR (see Experimental Protocols). 3. If degradation is confirmed, procure a fresh batch of the compound. 4. Review and improve your storage and handling procedures based on the recommendations in this guide.
Visible Degradation After Reconstitution in Solvent Solution Instability: The compound may be unstable in the chosen solvent, especially when exposed to light or elevated temperatures. Protic solvents may facilitate hydrolysis.[1][5]Prepare solutions fresh immediately before use. If short-term storage is unavoidable, protect the solution from light using amber vials and store at a reduced temperature (e.g., 2-8 °C). The stability in a specific solvent should be verified if not previously established.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of decomposition for 4-bromo-1-(2-chlorophenyl)-1H-imidazole?

The decomposition of this molecule is primarily driven by three environmental factors: light, heat, and moisture. The structure contains several features that make it susceptible to these conditions.

Sources

Troubleshooting

how to remove unreacted starting material from 4-bromo-1-(2-chlorophenyl)-1H-imidazole

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 4-bromo-1-(2-chlorophenyl)-1H-imidazole. We address common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 4-bromo-1-(2-chlorophenyl)-1H-imidazole. We address common challenges encountered after synthesis, offering detailed protocols and the scientific rationale behind each step to ensure you can achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely unreacted starting materials I need to remove?

The synthesis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole is typically achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.[1][2] These reactions couple 4-bromoimidazole with an aryl halide, such as 1-bromo-2-chlorobenzene.[3][4] Therefore, the primary impurities are the starting materials themselves:

  • 4-bromoimidazole: A polar, basic heterocyclic compound.[5][6]

  • 1-bromo-2-chlorobenzene: A non-polar, neutral aromatic liquid.[3][7]

  • Catalyst Residues: Copper or palladium salts and ligands used in the coupling reaction.[1][2]

Q2: My initial TLC plate shows multiple spots. How do I identify them?

A typical Thin-Layer Chromatography (TLC) analysis after the reaction will likely show three main spots. By understanding the polarity of each component, you can tentatively identify them:

  • Highest Rf (Least Polar): This is almost certainly the unreacted 1-bromo-2-chlorobenzene .[3]

  • Middle Rf (Intermediate Polarity): This should be your desired product, 4-bromo-1-(2-chlorophenyl)-1H-imidazole .

  • Lowest Rf (Most Polar): This spot corresponds to the unreacted 4-bromoimidazole , which adheres strongly to the silica gel.[5]

Q3: What is the most effective first step to purify my crude product?

An acid-base extraction is the most efficient initial step.[8][9] This technique exploits the significant difference in basicity between the starting 4-bromoimidazole and your N-arylated product. A dilute acid wash will protonate the more basic 4-bromoimidazole, pulling it into the aqueous layer, while your less basic product and the neutral aryl halide remain in the organic layer.[8]

Q4: How can I remove residual metal catalyst from my product?

After the main purification steps, trace amounts of copper or palladium may remain. Filtering the organic solution through a pad of Celite after the initial work-up can remove a significant portion of insoluble catalyst residues.[1][10] For stubborn cases, specialized metal scavengers can be employed, or a final recrystallization step can be effective.

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies for the purification of 4-bromo-1-(2-chlorophenyl)-1H-imidazole.

Guide 1: Initial Purification via Acid-Base Extraction

This protocol is designed to remove the bulk of unreacted 4-bromoimidazole and inorganic salts from the crude reaction mixture.

Causality: The lone pair of electrons on the non-acylated nitrogen of 4-bromoimidazole is significantly more available for protonation (more basic) than the corresponding nitrogen in the N-arylated product. This allows for selective separation into an acidic aqueous phase.[8]

Experimental Protocol:

  • Dissolution: Following the reaction, quench the mixture as appropriate (e.g., with aqueous ammonia for copper-catalyzed reactions) and remove the reaction solvent under reduced pressure. Dissolve the resulting crude residue in an organic solvent such as ethyl acetate or dichloromethane (DCM) (e.g., 100 mL for a 1-gram scale reaction).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl) and shake vigorously for 30-60 seconds. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the protonated 4-bromoimidazole hydrochloride salt.

  • Repeat: Repeat the acidic wash (Step 2 & 3) one more time to ensure complete removal of the basic starting material.

  • Neutral Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine to reduce the amount of dissolved water.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield a crude product enriched with your desired compound and the unreacted 1-bromo-2-chlorobenzene.

Guide 2: Purification by Flash Column Chromatography

Flash column chromatography is essential for separating the product from the non-polar starting material (1-bromo-2-chlorobenzene) and any other non-basic impurities.[11][12]

Causality: The separation is based on the differential partitioning of compounds between the polar stationary phase (silica gel) and the mobile phase (eluent).[13] The moderately polar product will adhere to the silica more strongly than the non-polar aryl halide, but less strongly than highly polar impurities.

Experimental Protocol:

  • Column Preparation: Select an appropriate column size (a common rule is a 40:1 to 100:1 ratio of silica to crude material by weight).[8] Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product from Guide 1 in a minimal amount of dichloromethane. For best results, pre-adsorb the crude material onto a small amount of silica gel ("dry loading") and add the resulting powder to the top of the column.[8][13]

  • Elution: Elute the column with a solvent system of increasing polarity. A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture and gradually increase the concentration of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-bromo-1-(2-chlorophenyl)-1H-imidazole.

Data Presentation: Solvent Systems for Chromatography

The optimal solvent system should place the Rf of the product around 0.3-0.4 for good separation.

Starting Material / ProductPolarityTypical Rf (20% EtOAc/Hexanes)Recommended Eluent System (Silica Gel)
1-bromo-2-chlorobenzene[3][14]Non-polar~0.8 - 0.9Elutes quickly with low polarity solvents (e.g., 5-10% EtOAc/Hexanes)
4-bromo-1-(2-chlorophenyl)-1H-imidazole Intermediate ~0.3 - 0.4 Gradient elution, e.g., 10% to 40% Ethyl Acetate in Hexanes
4-bromoimidazole[5]Polar, Basic~0.0 - 0.1 (streaking)Requires a highly polar eluent (e.g., >80% EtOAc/Hexanes or addition of Methanol)
Guide 3: Final Purification by Recrystallization

For obtaining highly pure, crystalline material suitable for analytical characterization or biological testing, recrystallization is the final step.[12]

Causality: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the decreased solubility forces the desired compound to crystallize, leaving impurities behind in the solution.[12]

Experimental Protocol:

  • Solvent Selection: In a test tube, find a suitable solvent or solvent pair. The ideal solvent dissolves your product completely when hot but poorly when cold. Common choices for N-aryl imidazoles include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Dissolution: Place the purified solid from the chromatography step into an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Workflow Visualizations

Diagram 1: Overall Purification Strategy This diagram illustrates the logical flow from the crude reaction mixture to the final, purified product.

G cluster_0 Initial Work-up cluster_1 Acid-Base Extraction cluster_2 Chromatography cluster_3 Final Polishing Crude Crude Reaction Mixture Dissolve Dissolve in EtOAc/DCM Crude->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash Removes 4-bromoimidazole NeutralWash Wash with NaHCO₃ / Brine AcidWash->NeutralWash Dry Dry & Concentrate NeutralWash->Dry Load Dry Load onto Silica Gel Dry->Load Removes 1-bromo-2-chlorobenzene Column Flash Column Chromatography (Hexanes/EtOAc Gradient) Load->Column Combine Combine Pure Fractions & Concentrate Column->Combine Recrystallize Recrystallization Combine->Recrystallize Removes trace impurities FinalProduct Pure Crystalline Product Recrystallize->FinalProduct

Caption: A typical workflow from synthesis to purification.

Diagram 2: Troubleshooting TLC Co-elution This decision tree helps researchers address the common issue of poor separation during column chromatography.

G Start Problem: Product and Impurity Co-elute on TLC/Column CheckPolarity Is the eluent polarity optimal? (Product Rf ~0.3) Start->CheckPolarity SolventSystem Change Solvent System (e.g., DCM/MeOH or Toluene/EtOAc) CheckPolarity->SolventSystem Yes, still co-eluting Gradient Switch to a Shallow Gradient Elution CheckPolarity->Gradient No DryLoad Use Dry Loading Technique? SolventSystem->DryLoad End Achieved Separation SolventSystem->End Success Gradient->DryLoad Gradient->End Success YesDry Ensure proper sample-to-silica ratio (e.g., 1:4) DryLoad->YesDry Yes NoDry Implement Dry Loading DryLoad->NoDry No Alumina Consider Basic or Neutral Alumina Instead of Silica Gel YesDry->Alumina Still no separation NoDry->End Alumina->End

Caption: Decision tree for optimizing chromatographic separation.

References

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-chloro- (CAS 694-80-4). Retrieved from [Link]

  • Wikipedia. (n.d.). Bromochlorobenzene. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 1-Bromo-2-chlorobenzene, 98+% 50 g. Retrieved from [Link]

  • Geden, J. V., & Leahy, J. W. (2010). General methods for flash chromatography using disposable columns. Organic & Biomolecular Chemistry, 8(21), 4875-4882.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ciambrone, G. A., & Larive, C. K. (2018). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 23(7), 1638.
  • Marion, N., & Nolan, S. P. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic Letters, 10(19), 4187-4190.
  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543-8546.
  • Interchim. (n.d.). Purification of Imidazole using PF-15SIHP-F0025. Retrieved from [Link]

  • Kumar, A., & Kumar, P. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry, 11(2), 345-350.
  • Haydar, G., Emine, D., & Nursefa, Z. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4).
  • Katritzky, A. R., & Rewcastle, G. W. (1986). A general route to 4-substituted imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 855-860.
  • Surry, D. S., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.
  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349.
  • Murry, J. A., et al. (2001). Synthesis of Substituted Imidazoles via Organocatalysis. Journal of the American Chemical Society, 123(39), 9696-9697.
  • Pro-Chem. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]

  • Bakir, F., & Cornard, J. P. (2005). Synthesis and Study of 1-Aryl-1 H -4,5-dihydroimidazoles.
  • Singh, P., et al. (2021). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. New Journal of Chemistry, 45(1), 134-142.
  • Frantz, D. E., et al. (2002). Synthesis of Substituted Imidazoles via Organocatalysis. Organic Letters, 4(26), 4717-4718.
  • Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann reaction: a powerful C-C, C-N, and C-O coupling. Synlett, (15), 2428-2439.
  • U.S. Environmental Protection Agency. (n.d.). 4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde Properties. Retrieved from [Link]

  • Eng, G. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • Reddit. (2023, March 9). Removal of Imidazole from my crude product solution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Sreedhar, B., et al. (n.d.). Supporting Information An Efficient Base Free N-arylation of Imidazoles and Amines with Arylboronic Acids Using Copper Exchanged Fluorapatite. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • BASF AG. (1983). Isolation of imidazoles from their aqueous solutions.
  • Kumar, S., et al. (2016). Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. International Journal of Medical Research and Health Sciences, 5(7), 241-248.
  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2017, May 26). Removing imidazole in a workup?. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Precision Control of Imidazole Regiochemistry

Status: Operational Ticket ID: REGIO-IMID-001 Subject: Minimizing Regioisomer Formation in Imidazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: The "Re...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: REGIO-IMID-001 Subject: Minimizing Regioisomer Formation in Imidazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Regioisomer Trap"

In drug discovery, the difference between a 1,4- and a 1,5-disubstituted imidazole is often the difference between a nanomolar lead and an inactive compound. The imidazole ring presents a unique challenge due to annular tautomerism (


).

When you alkylate a free imidazole, you are battling the interplay between steric hindrance (kinetic control) and thermodynamic stability of the resulting salt or neutral species. When you synthesize the ring de novo, you are battling the orientation of the cycloaddition.

This guide provides the decision frameworks and protocols to force the reaction toward a single regioisomer.

Decision Logic: Selecting the Right Pathway

Before starting, diagnose your synthesis using the Regioselectivity Logic Map below.

ImidazoleLogic Start Target Structure? DeNovo De Novo Cyclization (Ring Formation) Start->DeNovo Building Ring Alkylation N-Alkylation of Existing Ring Start->Alkylation Adding R group to N CHFunc C-H Functionalization Start->CHFunc Modifying C-H Bonds VanLeusen Van Leusen Reaction (1,4-Selective) DeNovo->VanLeusen Standard Amidines Amidine + Alpha-Halo Ketone (Often Mixtures) DeNovo->Amidines Traditional StericControl Steric Control (Favors 1,4) Alkylation->StericControl Simple Substrates ProtectingGroup SEM-Switch Strategy (Absolute Control) Alkylation->ProtectingGroup Complex/Critical C2_Select C2-Arylation (Acidity Driven) CHFunc->C2_Select Base/Acid Mechanism C5_Select C5-Arylation (Electrophilic) CHFunc->C5_Select Transition Metal Cat.

Figure 1: Strategic decision tree for selecting the synthetic route based on the desired substitution pattern.

Module 1: Troubleshooting N-Alkylation

The Issue: Alkylation of a 4-substituted imidazole typically yields a mixture of 1,4- (major) and 1,5- (minor) isomers. The Cause: The imidazole anion is a resonance hybrid. The nitrogen atoms are chemically distinct but both nucleophilic.

Mechanism & Causality
  • Tautomerism: In solution, 4-substituted imidazoles exist in equilibrium. The

    
    -H tautomer (where the substituent is at C4) is usually favored over the 
    
    
    
    -H tautomer (substituent at C5) due to thermodynamics.
  • Kinetic Alkylation: Upon deprotonation, the negative charge is delocalized. The electrophile (

    
    ) prefers the less sterically hindered nitrogen .
    
    • Result: Alkylation usually occurs distal to the substituent, forming the 1,4-isomer .

    • Exception: If the substituent is small (Me, F) or capable of coordinating the incoming electrophile (neighboring group participation), the ratio degrades to ~1:1.

Solution: The "SEM-Switch" Protocol

For absolute regiocontrol, do not rely on intrinsic bias. Use the SEM (2-(trimethylsilyl)ethoxymethyl) transposition strategy.[1] This allows you to synthesize the "difficult" 1,5-isomer or ensure 100% 1,4-purity.

Protocol: Regioselective Synthesis via SEM Protection

Step 1: Protection (Non-selective)

  • Reagents: Imidazole derivative, NaH (1.2 eq), SEM-Cl (1.1 eq), DMF, 0°C to RT.

  • Outcome: You will get a mixture of N1-SEM and N3-SEM. Separate these isomers via column chromatography. (N1-SEM is usually less polar).

Step 2: Quaternization (The Targeting Step)

  • Reagents: Purified N1-SEM-imidazole, Alkyl Halide (

    
    ), MeCN, Reflux.
    
  • Mechanism: The free nitrogen (N3) is alkylated to form an imidazolium salt. The SEM group blocks N1.

  • Outcome: Formation of the 3-alkyl-1-SEM-imidazolium salt.

Step 3: Deprotection (The Reveal)

  • Reagents: TBAF (1.0 M in THF) or dilute HCl/EtOH.

  • Outcome: Removal of the SEM group reveals the N1 position.

  • Net Result: You have effectively alkylated the nitrogen adjacent to the protecting group, reversing the standard selectivity.

Module 2: De Novo Synthesis (Ring Formation)

The Issue: Cyclization of unsymmetrical


-haloketones with amidines (Debus-Radziszewski type) often yields inseparable regioisomers.
The Solution:  The Van Leusen Imidazole Synthesis .
Why Van Leusen?

This reaction utilizes Tosylmethyl Isocyanide (TosMIC) and an aldimine.[2] It is highly 1,4-selective .

  • Mechanism: [3+2] Cycloaddition.[3] The TosMIC anion attacks the imine carbon. The bulky Tosyl group ensures the transition state aligns to place the substituent at the C4 position to minimize steric clash during ring closure.

Protocol: Standard Van Leusen Synthesis
  • Scope: Best for making 1,4-disubstituted or 1,4,5-trisubstituted imidazoles.

ReagentEquivalentsRole
Aldehyde (R-CHO)1.0Carbon source for C5
Amine (R'-NH2)1.0Nitrogen source for N1
TosMIC1.1C2/C4/N3 source
K2CO32.0Base
MeOH/DME (2:1)SolventProtic/Aprotic mix

Step-by-Step:

  • Imine Formation: Stir Aldehyde and Amine in MeOH for 2 hours (add

    
     if conversion is slow).
    
  • Addition: Add TosMIC and

    
    .
    
  • Cyclization: Heat to reflux for 4–6 hours.

  • Workup: Evaporate solvent. Partition between EtOAc/Water.

  • Purification: Recrystallization is often sufficient due to high regioselectivity.

Troubleshooting Table:

Observation Diagnosis Fix

| Low Yield | Imine formation incomplete before TosMIC addition. | Isolate the imine first or use a Lewis acid catalyst (


) for the imine step. |
| Oxazole Byproduct  | Hydrolysis of imine; TosMIC reacting with aldehyde. | Ensure anhydrous conditions; use excess amine. |
| Wrong Regioisomer  | Steric crowding at imine carbon. | Switch to "Modified TosMIC" reagents substituted at the methylene position. |

Module 3: C-H Functionalization (Late Stage)

The Issue: You have a core imidazole and need to add an aryl group. The Solution: Exploit the acidity difference between C2, C4, and C5.

The Reactivity Map
  • C2: Most acidic (

    
    ). Susceptible to lithiation and base-mediated metalation.
    
  • C5: Most nucleophilic. Susceptible to electrophilic aromatic substitution and Pd-catalyzed arylation (Heck-type).

  • C4: Least reactive. Hardest to target directly without blocking C2/C5.

Visualizing Selectivity:

CHActivation cluster_C2 C2 Targeting cluster_C5 C5 Targeting Imidazole Imidazole Core C2_Cond Conditions: Base: LiOtBu / CuI or n-BuLi Imidazole->C2_Cond Acidity Control C5_Cond Conditions: Pd(OAc)2 / PPh3 Base: K2CO3 Imidazole->C5_Cond Electrophilic Control C2_Prod C2-Arylated Product C2_Cond->C2_Prod C5_Prod C5-Arylated Product C5_Cond->C5_Prod

Figure 2: Divergent C-H activation pathways controlled by catalyst and base selection.

Frequently Asked Questions (FAQ)

Q: I am seeing a 1:1 mixture of isomers during N-alkylation of 4-phenylimidazole. Why? A: The phenyl ring is planar and conjugating, but it is not sterically bulky enough to fully block the N3 approach. Furthermore, the electronic effect of the phenyl group makes N1 and N3 relatively similar in nucleophilicity. Fix: Use the SEM-switch protocol (Module 1) or increase the steric bulk of the alkylating agent if possible.

Q: Can I separate 1,4- and 1,5-isomers if I get a mixture? A: Yes, but it is difficult.

  • TLC: 1,5-isomers (more hindered) often have slightly higher

    
     values than 1,4-isomers in polar mobile phases (e.g., DCM/MeOH).
    
  • NMR: The C2-H proton is the diagnostic handle. In 1,4-isomers, the cross-ring coupling is distinct. NOESY is required to confirm: Look for NOE between the N-alkyl group and the C5-H (present in 1,4-isomer) or C4-substituent (present in 1,5-isomer).

Q: Does the solvent affect N-alkylation regioselectivity? A: Yes.

  • Aprotic non-polar (Toluene): Favors contact ion pairs, often enhancing steric control (favors 1,4).

  • Polar aprotic (DMF/DMSO): Dissociates the ion pair, making the anion "naked" and more reactive, which can actually decrease selectivity (leads to more 1:1 mixtures).

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of imidazoles from aldehydes and amines by reaction with tosylmethyl isocyanide." Journal of Organic Chemistry, 42(7), 1153–1159. Link

  • Shabalin, D. A., & Camp, J. E. "Recent advances in the synthesis of imidazoles."[4] Organic & Biomolecular Chemistry, 18, 3950-3964 (2020). Link

  • Bellina, F., & Rossi, R. "Regioselective functionalization of the imidazole ring via transition metal-catalyzed C-N and C-C bond forming reactions." Advanced Synthesis & Catalysis, 352(8), 1223–1276. Link

  • Kudugunti, S., et al. "Regioselective Synthesis of 1,4-Disubstituted Imidazoles." RSC Advances, 2014. Link

  • BenchChem Technical Support. "Troubleshooting N-Alkylation Reactions of Imidazole." BenchChem Knowledge Base, 2025. Link

Sources

Troubleshooting

Technical Support Center: NMR Interpretation of 4-bromo-1-(2-chlorophenyl)-1H-imidazole

Status: Operational | Ticket ID: NMR-4Br-Imid-2Cl | Updated: 2026-03-08 Executive Summary & Spectral Snapshot User Query: How do I interpret the complex aromatic region and confirm the regiochemistry of 4-bromo-1-(2-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: NMR-4Br-Imid-2Cl | Updated: 2026-03-08

Executive Summary & Spectral Snapshot

User Query: How do I interpret the complex aromatic region and confirm the regiochemistry of 4-bromo-1-(2-chlorophenyl)-1H-imidazole?

This scaffold presents two primary NMR challenges:

  • Regiochemistry: Distinguishing the target 4-bromo isomer from the common 5-bromo byproduct formed during synthesis.

  • Steric & Electronic Effects: The ortho-chloro substituent on the phenyl ring breaks symmetry and induces steric clash, potentially causing signal broadening or distinct conformer populations.

Quick Reference: Predicted Chemical Shifts (DMSO-d₆)

Note: Values are estimated based on substituent chemical shifts (SCS) and analogous N-aryl imidazoles.

Proton/CarbonLabelδH (ppm)MultiplicityδC (ppm)Key Correlations (HMBC/NOE)
Imid-H2 H28.00 - 8.15s136 - 138HMBC to C4, C5, C1'
Imid-H5 H57.60 - 7.75s120 - 122NOE to Ph-H6' ; HMBC to C4, C2
Imid-C4 C4--114 - 116Quaternary (C-Br); Weak intensity
Ph-H3' H3'~7.65dd~129Ortho to Cl; Deshielded
Ph-H6' H6'~7.45dd~128Ortho to N; NOE to Imid-H5
Ph-H4'/H5' H4'/5'7.30 - 7.50m127 - 130Overlapping multiplets

Interactive Troubleshooting Workflow

Use the following logic tree to diagnose your specific spectral issue.

NMR_Troubleshooting Start START: Analyze 1H NMR Spectrum Q1 Are there TWO distinct singlets in the 7.5 - 8.2 ppm range? Start->Q1 CheckPurity Check Purity: Synthesis often yields 4-Br and 5-Br mixtures. Q1->CheckPurity No, multiple sets Q2 Perform NOESY/ROESY. Is there a correlation between the imidazole singlet (~7.7ppm) and Ph-H6'? Q1->Q2 Yes Result_4Br CONFIRMED: 4-Bromo Isomer (Target Molecule) H5 is adjacent to N1-Phenyl Q2->Result_4Br Yes (Strong NOE) Result_5Br IDENTIFIED: 5-Bromo Isomer (Common Byproduct) Br is adjacent to N1-Phenyl Q2->Result_5Br No (Weak/Null NOE) Q3 Are phenyl protons broad or missing fine coupling? Result_4Br->Q3 Rotamer Rotational Barrier Issue: 2-Cl group restricts rotation. Run VT-NMR at 50°C to sharpen. Q3->Rotamer Yes

Caption: Logic flow for distinguishing regioisomers and diagnosing dynamic effects in N-aryl haloimidazoles.

Technical FAQs & Deep Dive

Q1: How do I definitively distinguish the 4-bromo isomer from the 5-bromo isomer?

The Problem: Direct bromination or cyclization often produces mixtures. The 1H chemical shifts of H4 (in 5-Br) and H5 (in 4-Br) are very similar. The Solution: You must use NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC .

  • Mechanism: In the 4-bromo isomer, the proton at position 5 (H5) is spatially adjacent to the phenyl ring's ortho-protons (H6').

  • Observation: You will see a through-space NOE correlation between the imidazole singlet at ~7.6-7.7 ppm and the phenyl multiplet at ~7.45 ppm.

  • Contrast: In the 5-bromo isomer, the bromine atom occupies position 5 (adjacent to N1). The remaining proton is at position 4, which is too distant from the phenyl ring to show a strong NOE.

Q2: Why is the phenyl region (7.3 - 7.7 ppm) so complex compared to unsubstituted N-phenyl imidazole?

The Problem: Users often expect a standard AA'BB' or doublet/triplet pattern for the phenyl ring. The Explanation: The 2-chloro substituent breaks the symmetry of the phenyl ring.

  • Symmetry Breaking: The phenyl ring protons are chemically non-equivalent (ABCD system).

  • Electronic Push-Pull:

    • H3' (ortho to Cl): Deshielded by the inductive effect (-I) of Chlorine.

    • H6' (ortho to N-Imid): Deshielded by the imidazole nitrogen lone pair and ring current.

  • Result: You will likely see four distinct multiplets rather than simplified patterns.

Q3: I cannot find the Carbon-Bromine (C-Br) peak in the 13C spectrum. Is my concentration too low?

The Problem: A missing signal around 110-118 ppm. The Explanation: This is normal for quaternary carbons attached to halogens.

  • Relaxation Times (T1): Quaternary carbons have very long relaxation times because they lack attached protons to facilitate relaxation. If your repetition delay (D1) is too short (e.g., < 2 seconds), the signal saturates and disappears.

  • Quadrupolar Broadening: The Bromine nucleus (⁷⁹Br/⁸¹Br) is quadrupolar. While this primarily affects direct coupling, it can broaden the attached carbon signal, reducing its height-to-noise ratio.

  • Protocol Fix: Increase your D1 to 3-5 seconds and increase the number of scans.

Q4: The signals appear broad or "blobby" at room temperature.

The Problem: Loss of resolution in the aromatic region. The Explanation: Atropisomerism/Rotational Restriction. The bulky 2-chloro group on the phenyl ring creates steric hindrance with the imidazole H5 (or Br in the 5-isomer). This restricts free rotation around the N1-C1' bond.

  • Validation: If the peaks are broad at 25°C, perform a Variable Temperature (VT) experiment. Heating the sample to 50°C or 60°C in DMSO-d₆ usually increases the rotation rate, sharpening the peaks (fast exchange limit).

Experimental Protocol: Validation Step-by-Step

To certify your compound is 4-bromo-1-(2-chlorophenyl)-1H-imidazole , follow this sequence:

  • 1H NMR (DMSO-d₆):

    • Identify the highly deshielded singlet (H2) > 8.0 ppm.

    • Identify the second singlet (H5) ~7.6 ppm.

    • Integrate the phenyl region (should equal 4H).

  • 13C NMR (Proton Decoupled):

    • Look for the C-Br signal ~115 ppm (weak).

    • Confirm C2 (imidazole) is very downfield ~136-138 ppm.

  • NOESY 1D or 2D:

    • Irradiate the H5 singlet (~7.6 ppm).

    • Pass Criteria: Enhancement of the phenyl H6' signal.

    • Fail Criteria: No enhancement of phenyl protons (indicates 5-bromo isomer where Br blocks the interaction).

References

  • Structural Assignment of Regioisomeric Haloimidazoles Source: National Institutes of Health (NIH) / PubChem Context: General spectral data for 4-bromo-1H-imidazole derivatives.[1] Link:

  • NMR Characteristics of N-Aryl Imidazoles Source: Royal Society of Chemistry (RSC) Context: Detailed shifts for N-substituted imidazoles and solvent effects.[2] Link:

  • Distinguishing Isomers via HMBC/NOE Source: LibreTexts Chemistry Context: Methodology for using HMBC to distinguish 2-bond vs 3-bond correlations in heterocyclic systems. Link:

  • 13C NMR Chemical Shifts in Heterocycles Source: University of Wisconsin-Madison Context: Tabulated chemical shifts for imidazole carbons and halogen effects. Link:

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 4-Bromo-1-(2-chlorophenyl)-1H-imidazole: X-Ray Crystallography vs. Alternative Analytical Modalities

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Modality Comparison Guide Executive Summary & The Structural Challenge In modern medicinal chemistry, halog...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Modality Comparison Guide

Executive Summary & The Structural Challenge

In modern medicinal chemistry, halogenated phenylimidazoles are privileged scaffolds, frequently utilized in the development of kinase inhibitors and antifungal agents [1]. However, the synthesis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole (CAS: 1353857-22-3) presents a notorious analytical challenge: the definitive differentiation of the 4-bromo regioisomer from its 5-bromo counterpart [2].

This challenge is fundamentally driven by steric causality . The bulky 2-chloro substituent on the phenyl ring creates a severe steric clash with the imidazole core. To minimize this thermodynamic strain, the molecule adopts a twisted conformation, forcing the phenyl ring out of coplanarity with the imidazole ring (typically resulting in a dihedral angle of 60°–75°) [3]. This spatial distortion renders standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) ambiguous.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative modalities (NMR, HRMS, FT-IR) to demonstrate why SCXRD remains the gold standard for the structural validation of sterically hindered halogenated heterocycles.

Comparative Analysis of Analytical Modalities

To establish a rigorous analytical pipeline, it is critical to understand the physical limitations of each modality. Table 1 summarizes the performance of these techniques based on their physical principles.

Table 1: Comparative Performance Metrics for Structural Validation

Analytical ModalityPrimary Data OutputRegioisomer Resolution (4- vs 5-bromo)3D Conformation & Dihedral AngleThroughput
SCXRD (Gold Standard) Electron density mapAbsolute (Direct observation of C-Br)Precise (Resolves exact dihedral twist)Low (Requires crystal growth)
2D NOESY NMR Through-space proton couplingAmbiguous (Steric clash weakens NOE)Inferred (Cannot provide exact angles)High (Minutes to hours)
HRMS (ESI-TOF) Exact mass & isotopic envelopeNone (Isomers have identical mass)None (Gas-phase fragmentation)Very High (Minutes)
FT-IR Vibrational frequenciesPoor (Overlapping C-Br / C-Cl bands)None Very High (Minutes)
The Causality of Modality Failure vs. Success
  • Why HRMS Fails for Regioisomers: Mass spectrometry fragments molecules based on bond dissociation energies. The C-Br bond energy is nearly identical whether located at the C4 or C5 position. Thus, while HRMS perfectly validates the empirical formula (

    
    ), it is structurally blind to the halogen's position [4].
    
  • Why NMR Fails for Sterically Hindered Systems: 2D NOESY NMR relies on the Nuclear Overhauser Effect (NOE), which decays exponentially at a rate of

    
    . Because the 2-chloro group forces a large dihedral twist, the spatial distance between the imidazole C5-proton and the phenyl protons often exceeds the 5 Å threshold required for a strong NOE signal, leading to inconclusive structural assignments.
    
  • Why SCXRD Succeeds: X-ray diffraction is governed by electron density. Bromine (35

    
    ) and Chlorine (17 
    
    
    
    ) possess significantly larger electron clouds than Carbon (6
    
    
    ) or Nitrogen (7
    
    
    ). They act as dominant scattering centers, appearing as massive, unmistakable peaks in the initial electron density map (
    
    
    -map). This physical causality ensures absolute assignment of the halogen positions [5].

Analytical Workflows & Decision Logic

Workflow Start Synthesized Compound 4-Bromo-1-(2-chlorophenyl)-1H-imidazole HRMS HRMS Analysis Confirm Exact Mass & Isotope Pattern Start->HRMS NMR 1H/13C & 2D NMR Assess Purity & Connectivity Start->NMR Valid Validated Structure Regioisomer Confirmed HRMS->Valid Cryst Single Crystal Growth (Slow Evaporation Method) NMR->Cryst If NOESY Ambiguous SCXRD SCXRD Analysis Absolute 3D Conformation Cryst->SCXRD SCXRD->Valid

Analytical workflow for the structural validation of halogenated phenylimidazoles.

Logic Problem Regioisomer Ambiguity: 4-Bromo vs 5-Bromo NMR_Path 2D NOESY NMR Problem->NMR_Path XRD_Path X-Ray Crystallography Problem->XRD_Path NMR_Result Ambiguous NOE due to Steric Hindrance (2-Cl) NMR_Path->NMR_Result XRD_Result Direct observation of C-Br bond at C4 position XRD_Path->XRD_Result Fail Inconclusive NMR_Result->Fail Success Definitive Assignment XRD_Result->Success

Logical decision tree comparing NMR and SCXRD for regioisomer assignment.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. A protocol is only considered successful if its internal quantitative metrics are met.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Screening

Purpose: To validate the empirical formula and halogen content prior to crystallization.

  • Sample Preparation: Dilute the synthesized compound to 1 µg/mL in HPLC-grade acetonitrile containing 0.1% formic acid.

  • Data Acquisition: Inject 2 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Self-Validation Metric (Isotopic Envelope): The exact mass for

    
     is calculated at 256.94. Because the molecule contains exactly one Chlorine (
    
    
    
    ) and one Bromine (
    
    
    ), the protocol is self-validated only if the mass spectrum displays a characteristic isotopic cluster at m/z 256.9, 258.9, and 260.9 in an approximate 3:4:1 intensity ratio . If this ratio is absent, the synthesis has failed (e.g., dibromination occurred).
Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) – The Gold Standard

Purpose: To definitively assign the 4-bromo position and measure the dihedral angle.

  • Crystal Growth (Slow Evaporation): Dissolve 15 mg of 4-bromo-1-(2-chlorophenyl)-1H-imidazole in 0.5 mL of dichloromethane (DCM). Carefully layer with 1.5 mL of ethanol. Allow the vial to stand at 293 K. Over 48–72 hours, the differential volatility of the solvents will yield diffraction-quality monoclinic crystals [3].

  • Mounting & Data Collection: Select a single, optically clear crystal (approx. 0.2 × 0.1 × 0.1 mm). Mount it on a glass fiber using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a Mo-Kα X-ray source (

    
     Å). Collect data at 100 K to suppress atomic thermal motion and enhance high-angle diffraction intensity.
    
  • Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
     via SHELXL. Apply anisotropic displacement parameters for all non-hydrogen atoms (C, N, Cl, Br).
    
  • Self-Validation Metrics (Crystallographic Integrity): The structural assignment is objectively validated and ready for publication only if the following metrics are achieved:

    • 
       factor: 
      
      
      
      (Indicates
      
      
      divergence between the calculated and observed electron density models).
    • 
       factor: 
      
      
      
      .
    • Goodness-of-Fit (GoF):

      
       (Confirms the weighting scheme of the data is statistically sound).
      

Conclusion

While high-throughput techniques like HRMS and NMR are indispensable for confirming bulk purity and empirical formulas, they lack the spatial resolution required to overcome the regioisomeric and steric complexities of 4-bromo-1-(2-chlorophenyl)-1H-imidazole. Single-Crystal X-Ray Crystallography (SCXRD) remains the undisputed gold standard. By leveraging the high electron density of the bromine and chlorine atoms, SCXRD provides a self-validating, absolute 3D map of the molecule, definitively proving the C4-position of the bromine and quantifying the steric-induced dihedral twist of the phenyl ring.

References

  • Attia, M. I., et al. "Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine." Journal of Chemistry, 2013. URL:[Link]

  • PubChem. "Computed Properties and Isotopic Data for 4-Bromo-1H-imidazole Derivatives." National Center for Biotechnology Information. URL:[Link]

  • IntechOpen. "Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review." IntechOpen Book Series, 2022. URL: [Link]

Comparative

mass spectrometry fragmentation pattern of 4-bromo-1-(2-chlorophenyl)-1H-imidazole

An in-depth structural elucidation of halogenated heterocycles requires analytical platforms capable of resolving complex isotopic signatures and providing unambiguous mechanistic fragmentation data. For 4-bromo-1-(2-chl...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of halogenated heterocycles requires analytical platforms capable of resolving complex isotopic signatures and providing unambiguous mechanistic fragmentation data. For 4-bromo-1-(2-chlorophenyl)-1H-imidazole (CAS: 1353857-22-3), a compound of significant interest in drug discovery and coordination chemistry, selecting the right mass spectrometry (MS) platform is critical.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-MS (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) . By analyzing the causality behind the fragmentation pathways of this specific molecule, we provide a self-validating framework for researchers to confidently assign structural features.

Molecular Overview & Isotopic Causality

4-Bromo-1-(2-chlorophenyl)-1H-imidazole (


, Exact Mass: 255.94  g/mol ) presents a highly diagnostic mass spectral signature. The presence of both bromine (

: 50.69%,

: 49.31%) and chlorine (

: 75.78%,

: 24.22%) creates a distinct

,

, and

isotopic envelope.

Understanding this isotopic distribution is the first step in self-validating your MS data. Any experimental deviation from the theoretical abundances outlined in Table 1 immediately flags co-eluting isobaric interferences or detector saturation.

Table 1: Theoretical Isotopic Abundances for the Intact Molecule

IsotopologueNominal m/z (EI)Nominal m/z (ESI, [M+H]+)Relative AbundancePrimary Halogen Composition
M 256257~76%

,

M+2 258259100% (Base Peak)

,

&

,

M+4 260261~24%

,

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

To map the fragmentation pattern of 1-aryl-imidazoles, the choice of ionization technique dictates the type of structural information obtained.

  • GC-EI-MS (Hard Ionization, 70 eV): The thermal stability of the 1-aryl imidazole core allows for direct analysis via GC-MS without the need for prior derivatization[1]. The high-energy 70 eV electron beam induces extensive, reproducible in-source fragmentation, making it the superior choice for library matching and identifying the individual halogen substituents.

  • LC-ESI-MS/MS (Soft Ionization, CID): High-resolution electrospray ionization (ESI) is particularly effective for halogenated imidazoles, providing soft ionization that preserves the intact protonated molecule[2]. Collision-Induced Dissociation (CID) is then used to map precursor-to-product ion relationships, which is critical for distinguishing positional isomers.

Table 2: Comparative Fragmentation Profile

Structural AssignmentGC-EI-MS Fragment (m/z)LC-ESI-MS/MS Fragment (m/z)Mechanistic Driver
Intact Molecule 256, 258, 260 (

)
257, 259, 261 (

)
Ionization technique (Hard vs. Soft)
Debromination 177, 179 (

)
177, 179 (

)
Weak C-Br bond dissociation
Dechlorination 221, 223 (

)
221, 223 (

)
Higher energy requirement than Br loss
Aryl Cleavage 111, 113 (

)
Not typically observedRelief of steric strain at N1-C(aryl)
Imidazole Cleavage 146, 148 (

)
147, 149 (

)
Heterolytic bond cleavage

Mechanistic Fragmentation Pathways

The Causality of EI-MS Fragmentation

Under 70 eV EI conditions, the molecule forms a radical cation


. The subsequent fragmentation is driven by bond dissociation energies and steric strain:
  • Halogen Loss: The C-Br bond in the imidazole ring is significantly weaker (~280 kJ/mol) than the C-Cl bond on the phenyl ring (~400 kJ/mol). Consequently, the primary fragmentation pathway is the homolytic cleavage of the bromine atom, yielding an intense

    
     fragment.
    
  • Aryl-Imidazole Cleavage: The N1-C(aryl) bond is a major site of cleavage due to the steric strain between the bulky 2-chloro substitution and the adjacent imidazole ring. This strain is relieved via heterolytic cleavage, yielding distinct 2-chlorophenyl and 4-bromoimidazole cations.

Fragmentation M Radical Cation [M]+• m/z 256, 258, 260 M_Br [M - Br]+ m/z 177, 179 M->M_Br - Br• M_Cl [M - Cl]+ m/z 221, 223 M->M_Cl - Cl• Aryl [2-chlorophenyl]+ m/z 111, 113 M->Aryl N1-C(aryl) Cleavage Imid [4-bromoimidazole]+ m/z 146, 148 M->Imid N1-C(aryl) Cleavage

EI-MS logical fragmentation pathway for 4-bromo-1-(2-chlorophenyl)-1H-imidazole.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural assignments, implement the following self-validating workflows.

Workflow Prep Sample Prep (1 mg/mL MeOH) Split Aliquot Split Prep->Split GC GC-EI-MS (70 eV) Split->GC Direct Inj. LC LC-ESI-MS/MS (CID) Split->LC +0.1% FA Data Data Analysis & Isotope Validation GC->Data LC->Data

Comparative experimental workflow for MS characterization of the halogenated imidazole.

Protocol A: GC-EI-MS Workflow
  • Sample Preparation: Dissolve the standard in LC-MS grade methanol to a concentration of 1 mg/mL. Dilute to 10 µg/mL for injection.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min.

  • Ionization & Detection: Operate the mass spectrometer in EI mode at 70 eV. Set the ion source temperature to 230°C and the quadrupole to 150°C. Scan from m/z 50 to 350.

  • Self-Validation Check: Extract the ion chromatograms (EIC) for m/z 256, 258, and 260. Causality Rule: They must perfectly co-elute. Calculate the area under the curve (AUC) for these three peaks; the ratio must strictly equal ~3:4:1. A deviation >5% indicates detector saturation or co-eluting contamination.

Protocol B: LC-ESI-MS/MS Workflow
  • Sample Preparation: Dilute the methanol stock to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Use a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Isotope-Targeted CID (Self-Validation): Isolate m/z 257 (

    
    , 
    
    
    
    ) and m/z 259 (
    
    
    ,
    
    
    /
    
    
    ,
    
    
    ) in separate MS2 channels using a narrow 1.0 Da isolation window. Apply a normalized collision energy (NCE) of 25-35%.
  • Data Interpretation: Causality Rule: By independently fragmenting the isotopologues, the resulting MS/MS spectra act as an internal validation system. If the m/z 257 precursor yields a fragment at m/z 177, and the m/z 259 precursor yields a fragment at m/z 179, it mathematically proves the neutral loss is exactly HBr (80 and 82 Da, respectively), ruling out any isobaric interferences.

References

  • Ben-Tal, Y., et al. "A Predictive Model for Thiol Reactivity of N‑Heteroaryl α‑Methylene−γ-Lactams". Chem. Commun. URL:[Link]

  • Galinski, M., et al. "Synthesis of bisimidazolium–ionic liquids: Characterization, thermal stability and application to bentonite intercalation". Journal of Chromatography A. URL:[Link]

Sources

Validation

comparative study of different synthetic routes to 4-bromo-1-(2-chlorophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The targeted s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The targeted synthesis of substituted imidazoles is therefore of critical importance in the development of new therapeutic agents. This guide provides a comparative analysis of various synthetic routes to 4-bromo-1-(2-chlorophenyl)-1H-imidazole, a key building block for further chemical elaboration. We will delve into the strategic considerations behind different synthetic approaches, offering a blend of theoretical insights and practical, field-proven protocols. Our focus will be on providing a clear, data-driven comparison to aid researchers in selecting the most efficient and scalable route for their specific needs.

Strategic Overview: A Two-Stage Approach

The synthesis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole is most logically approached in two main stages: the synthesis of the 4-bromo-1H-imidazole precursor, followed by the N-arylation with the 2-chlorophenyl moiety. This guide will first detail a reliable method for obtaining the brominated imidazole core and then provide a comparative analysis of four distinct methods for the crucial C-N bond formation.

Part 1: Synthesis of the Precursor - 4-Bromo-1H-imidazole

A robust and high-yielding method for the synthesis of 4-bromo-1H-imidazole is essential for the overall efficiency of the synthetic sequence. While direct bromination of imidazole is possible, it often leads to a mixture of polybrominated species. A more controlled and scalable approach involves the selective debromination of 2,4,5-tribromo-1H-imidazole.

Recommended Protocol: Debromination of 2,4,5-Tribromo-1H-imidazole

This method provides a high yield of the desired 4-bromo-1H-imidazole.[1]

Reaction Scheme:

2,4,5-tribromo-1H-imidazole 2,4,5-tribromo-1H-imidazole 4-bromo-1H-imidazole 4-bromo-1H-imidazole 2,4,5-tribromo-1H-imidazole->4-bromo-1H-imidazole Na2SO3_H2O Na2SO3, H2O Na2SO3_H2O->4-bromo-1H-imidazole Heat Heat (110 °C) Heat->4-bromo-1H-imidazole

Caption: Synthesis of 4-bromo-1H-imidazole via debromination.

Experimental Protocol:

  • To a single-necked flask, add 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL).

  • Stir the reaction mixture at 110 °C for 6 hours.

  • After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and dry with anhydrous sodium sulfate.

  • Remove the ethyl acetate by concentration under reduced pressure to afford 4-bromo-1H-imidazole.

Expected Yield: ~89%[1]

Part 2: Comparative Analysis of N-Arylation Routes

The introduction of the 2-chlorophenyl group onto the nitrogen of 4-bromo-1H-imidazole can be achieved through several modern cross-coupling reactions, as well as the more traditional Ullmann condensation. The choice of method will depend on factors such as catalyst availability, reaction conditions, and scalability. It is important to note that the following data is based on analogous reactions, and optimization for the specific synthesis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole is recommended.

Route 1: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[2][3][4][5] While effective, it often requires harsh reaction conditions.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) salts, such as CuI, are typically used. The in-situ formation of a copper-imidazole complex is a key step in the catalytic cycle.

  • Ligand: The use of a ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, can improve the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions.

  • Base: A strong base, like potassium carbonate or cesium carbonate, is required to deprotonate the imidazole, making it a more potent nucleophile.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are often necessary to achieve the required reaction temperatures.

4-bromo-1H-imidazole 4-bromo-1H-imidazole Product 4-bromo-1-(2-chlorophenyl)-1H-imidazole 4-bromo-1H-imidazole->Product 2-chloro-iodobenzene 2-chloro-iodobenzene 2-chloro-iodobenzene->Product CuI_Ligand CuI, Ligand CuI_Ligand->Product Base Base Base->Product Solvent_Heat Solvent, Heat Solvent_Heat->Product

Caption: Ullmann Condensation Workflow.

Representative Protocol:

  • To an oven-dried reaction vessel, add CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add 4-bromo-1H-imidazole (1 equivalent) and 2-chloro-iodobenzene (1.2 equivalents).

  • Add a high-boiling solvent such as DMF or NMP.

  • Heat the reaction mixture to 120-160 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine to remove the inorganic salts.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Route 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-N bond between a nitrogen heterocycle and a boronic acid.[6][7][8][9]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor, is essential for the catalytic cycle.

  • Ligand: Phosphine ligands, like triphenylphosphine (PPh₃), are crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.

  • Base: An aqueous base, such as potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent: A two-phase solvent system, typically an organic solvent like toluene and water, is used to dissolve both the organic and inorganic reagents.

4-bromo-1H-imidazole 4-bromo-1H-imidazole Product 4-bromo-1-(2-chlorophenyl)-1H-imidazole 4-bromo-1H-imidazole->Product 2-chlorophenylboronic_acid (2-chlorophenyl)boronic acid 2-chlorophenylboronic_acid->Product Pd_Catalyst Pd(PPh3)4 Pd_Catalyst->Product Base_Solvent K2CO3, Toluene/H2O Base_Solvent->Product Heat Heat Heat->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Representative Protocol:

  • To a solution of 4-bromo-1H-imidazole (1.0 eq) in a mixture of toluene and water (e.g., 4:1 ratio), add (2-chlorophenyl)boronic acid (1.2 eq) and potassium carbonate (2.0 eq).

  • Degas the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to a temperature of around 110 °C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Route 3: Chan-Lam Coupling

The Chan-Lam coupling offers a copper-catalyzed alternative for N-arylation, often under milder conditions than the Ullmann condensation.[6]

Causality Behind Experimental Choices:

  • Catalyst: Copper(II) acetate is a common and effective catalyst for this transformation.

  • Base/Ligand: Pyridine often serves as both a base to deprotonate the imidazole and a ligand to coordinate with the copper center.

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or dichloroethane (DCE) are typically used.

  • Oxidant: The reaction is often run open to the air, with oxygen acting as the terminal oxidant to regenerate the active copper catalyst.

4-bromo-1H-imidazole 4-bromo-1H-imidazole Product 4-bromo-1-(2-chlorophenyl)-1H-imidazole 4-bromo-1H-imidazole->Product 2-chlorophenylboronic_acid (2-chlorophenyl)boronic acid 2-chlorophenylboronic_acid->Product Cu_Catalyst Cu(OAc)2 Cu_Catalyst->Product Base_Solvent Pyridine, CH2Cl2 Base_Solvent->Product Air Air (O2) Air->Product

Caption: Chan-Lam Coupling Workflow.

Representative Protocol:

  • In a reaction vessel, combine 4-bromo-1H-imidazole (1.0 eq), (2-chlorophenyl)boronic acid (1.5 eq), copper(II) acetate (1.0 eq), and pyridine (2.0 eq) in dichloromethane.

  • Stir the mixture at room temperature, open to the air, for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the copper salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Route 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed method for forming C-N bonds, known for its broad substrate scope and functional group tolerance.[5][10][11][12][13]

Causality Behind Experimental Choices:

  • Catalyst: A palladium precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, is used in combination with a specialized phosphine ligand.

  • Ligand: Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are critical for promoting the reductive elimination step and preventing catalyst deactivation.

  • Base: A strong, non-nucleophilic base like potassium phosphate or sodium tert-butoxide is required to deprotonate the imidazole.

  • Solvent: Anhydrous aprotic solvents like toluene or dioxane are necessary to ensure a water-free environment, which can be detrimental to the catalyst.

4-bromo-1H-imidazole 4-bromo-1H-imidazole Product 4-bromo-1-(2-chlorophenyl)-1H-imidazole 4-bromo-1H-imidazole->Product 1-bromo-2-chlorobenzene 1-bromo-2-chlorobenzene 1-bromo-2-chlorobenzene->Product Pd_Catalyst_Ligand Pd2(dba)3, XPhos Pd_Catalyst_Ligand->Product Base_Solvent K3PO4, Toluene Base_Solvent->Product Heat Heat Heat->Product

Sources

Comparative

A Comparative Guide to the Biological Activity of 4-Bromo-1-(2-chlorophenyl)-1H-imidazole and its Iodo-Analog

Abstract This guide provides a detailed comparative analysis of the anticipated biological activities of 4-bromo-1-(2-chlorophenyl)-1H-imidazole and its corresponding iodo-analog, 4-iodo-1-(2-chlorophenyl)-1H-imidazole....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed comparative analysis of the anticipated biological activities of 4-bromo-1-(2-chlorophenyl)-1H-imidazole and its corresponding iodo-analog, 4-iodo-1-(2-chlorophenyl)-1H-imidazole. In the landscape of medicinal chemistry, the imidazole scaffold is a cornerstone for developing therapeutic agents, with halogenation being a key strategy for modulating potency and pharmacokinetic profiles.[1][2] While direct, head-to-head experimental data for these specific analogs is limited in publicly available literature, this document synthesizes information from closely related halogenated imidazole derivatives to build a scientifically grounded comparison.[1] We will explore the fundamental physicochemical differences imparted by bromine versus iodine substitution and extrapolate the likely consequences for antifungal and anticancer activities, which are hallmark properties of this chemical class.[3][4] This analysis is intended to provide a predictive framework for researchers, scientists, and drug development professionals, guiding future synthesis and screening efforts.

Foundational Principles: The Role of Halogen Substitution

The substitution of a hydrogen atom on a drug scaffold with a halogen is a time-tested strategy in medicinal chemistry. The choice of halogen—in this case, bromine versus iodine at the 4-position of the imidazole ring—is not arbitrary. It fundamentally alters the molecule's electronic, steric, and lipophilic properties, which in turn dictates its interaction with biological targets.

  • Size and Polarizability : Iodine is significantly larger and more polarizable than bromine. This increased "softness" can lead to more favorable van der Waals interactions and the formation of strong halogen bonds with protein targets, potentially enhancing binding affinity.

  • Lipophilicity : The hydrophobicity of halogens generally increases with size (I > Br > Cl > F). Enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, which may increase its bioavailability and intracellular concentration. However, excessive lipophilicity can also lead to off-target effects and reduced solubility.

  • Leaving Group Ability : The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond.[5] This makes the iodo-substituent a better leaving group, a property that is highly valuable in synthetic chemistry for further derivatization via cross-coupling reactions.[5][6]

These intrinsic differences form the basis for predicting variations in the biological profiles of the bromo- and iodo-analogs.

G cluster_0 Physicochemical Properties cluster_1 Predicted Biological Impact Iodine Iodine Larger Size Larger Size Iodine->Larger Size has Higher Polarizability Higher Polarizability Iodine->Higher Polarizability has Increased Lipophilicity Increased Lipophilicity Iodine->Increased Lipophilicity has Stronger Halogen Bonding Stronger Halogen Bonding Iodine->Stronger Halogen Bonding enables Bromine Bromine Smaller Size Smaller Size Bromine->Smaller Size has Lower Polarizability Lower Polarizability Bromine->Lower Polarizability has Altered Metabolic Stability Altered Metabolic Stability Larger Size->Altered Metabolic Stability Enhanced Binding Affinity Enhanced Binding Affinity Higher Polarizability->Enhanced Binding Affinity Improved Membrane Penetration Improved Membrane Penetration Increased Lipophilicity->Improved Membrane Penetration Stronger Halogen Bonding->Enhanced Binding Affinity

Caption: Logical flow from halogen properties to predicted biological impact.

Synthetic Strategy: A Generalized Approach

The synthesis of 1-aryl-4-halo-imidazoles typically proceeds via an N-arylation reaction of the corresponding 4-halo-1H-imidazole precursor.[3] Copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, are standard methods for forming the crucial C-N bond between the imidazole nitrogen and the 2-chlorophenyl ring.[7]

The precursors themselves, 4-bromo-1H-imidazole and 4-iodo-1H-imidazole, are synthesized from imidazole through multi-step halogenation and selective dehalogenation processes.[8][9][10]

G start Starting Materials precursor 4-Bromo-1H-imidazole OR 4-Iodo-1H-imidazole start->precursor reagent 1-Chloro-2-iodobenzene start->reagent reaction N-Arylation (e.g., Ullmann Coupling) precursor->reaction reagent->reaction purify Workup & Purification reaction->purify product_bromo 4-Bromo-1-(2-chlorophenyl) -1H-imidazole product_iodo 4-Iodo-1-(2-chlorophenyl) -1H-imidazole purify->product_bromo purify->product_iodo

Caption: Generalized workflow for the synthesis of target compounds.

Comparative Biological Activity

Antifungal Activity

The imidazole scaffold is a cornerstone of antifungal therapy.[2] Many clinically used azole antifungals, like ketoconazole and miconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[11] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][11] Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and inhibiting fungal growth.[11]

Halogenation has been shown to enhance the antifungal potency of azole derivatives.[12][13]

  • Bromo-Analog : The bromo-derivative is expected to exhibit potent antifungal activity, consistent with the broader class of halogenated imidazoles.

  • Iodo-Analog : The iodo-analog may exhibit superior antifungal activity. The increased lipophilicity conferred by the iodine atom could enhance its penetration into the fungal cell. Furthermore, the greater polarizability of iodine may facilitate stronger interactions within the active site of CYP51. Studies on other halogenated compounds have shown that iodo-substituted phenols can be highly effective against fungal species like Candida albicans.[14]

G AC Acetyl-CoA Lanosterol Lanosterol AC->Lanosterol Mevalonate Pathway Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation CYP51 Lanosterol 14α-demethylase (CYP51) CYP51->Lanosterol catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor Halogenated Phenylimidazole (Bromo- or Iodo-Analog) Inhibitor->CYP51 Inhibits

Caption: Mechanism of action for azole antifungals targeting ergosterol biosynthesis.

Anticancer Activity

The imidazole ring is a versatile scaffold for designing anticancer agents, often by targeting key signaling pathways involved in cell proliferation, such as protein kinases.[1][4][5]

  • Bromo-Analog : Bromo-substituted imidazoles have demonstrated significant cytotoxic activity against various cancer cell lines.[4][15] The bromine atom can participate in halogen bonding and contributes to the overall electronic character of the molecule, influencing its ability to interact with kinase active sites or other targets.

  • Iodo-Analog : The iodo-analog could present a different cytotoxicity profile. In a study of halogenated diarylimidazoles as inhibitors of PGE2 production (a pathway relevant to inflammation and cancer), the inhibitory activity was found to be dependent on both the position and the size of the halogen, with the trend being Cl > Br > I.[16] This suggests that for certain targets, the larger size of iodine may be detrimental to optimal binding. Conversely, for other targets, the enhanced halogen bonding capability of iodine could lead to superior potency.

Without direct experimental data, it is difficult to definitively state which analog would be a more potent anticancer agent. The outcome is highly dependent on the specific biological target and the geometry of its binding pocket.

Comparative Data on Related Imidazole Derivatives

Note: This data is compiled from different studies, and direct comparison is challenging due to variations in experimental conditions (e.g., cell lines, strains, assay methods). It serves to illustrate the general potency of this class of compounds.

Compound ClassHalogenTarget/OrganismActivity MetricValue (µM or µg/mL)Reference
Imidazole DerivativeUnspecifiedA549 (Lung Cancer)IC₅₀2.29 - 9.96 µM[4]
Imidazole DerivativeUnspecifiedMDA-MB-231 (Breast Cancer)IC₅₀1.22 µM[4]
Imidazole DerivativeUnspecifiedHeLa (Cervical Cancer)IC₅₀4.80 - 30.41 µM[4]
Quaternary Imidazolium SaltsChloroC. albicansMIC32 µg/mL[17]
Quaternary Imidazolium SaltsChloroC. neoformansMIC8–16 µg/mL[17]
4-Halo-diarylimidazoleChloroPGE2 ProductionIC₅₀0.0033 - 0.0053 µM[16]

Experimental Protocol: Antifungal Susceptibility Testing (MIC Assay)

To empirically determine and compare the antifungal potency of the bromo- and iodo-analogs, a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is essential.

Objective: To find the lowest concentration of the test compound that inhibits visible growth of a fungal pathogen.

Materials:

  • Test compounds: 4-bromo-1-(2-chlorophenyl)-1H-imidazole and 4-iodo-1-(2-chlorophenyl)-1H-imidazole, dissolved in DMSO.

  • Fungal strain (e.g., Candida albicans ATCC 90028).

  • RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Positive control (e.g., Fluconazole).

  • Vehicle control (DMSO).

  • Growth control (no compound).

  • Sterility control (broth only).

Methodology:

  • Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay plate.

  • Compound Dilution: Prepare a 2-fold serial dilution of each test compound and the positive control directly in the 96-well plate using the RPMI medium. The final concentration range should be sufficient to capture the MIC (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Inoculation: Add the prepared fungal inoculum to each well containing the serially diluted compounds, as well as to the growth control wells. Wells for sterility control receive only sterile broth.

  • Incubation: Seal the plates and incubate at 35°C for 24-48 hours.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1] This can be assessed visually or by using a spectrophotometer to measure optical density.

This self-validating system, including positive, negative, and vehicle controls, ensures that the observed inhibition is due to the compound's activity and not other factors.

Conclusion and Future Outlook

This guide presents a comparative analysis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole and its iodo-analog based on established principles of medicinal chemistry and data from related compounds.

  • Summary of Predictions : Both compounds are anticipated to be biologically active, particularly as antifungal and potentially as anticancer agents. The iodo-analog, due to its increased lipophilicity and halogen-bonding potential, is hypothesized to exhibit enhanced potency in activities where membrane penetration and strong target binding are paramount, such as antifungal action. However, for targets with sterically constrained binding sites, the smaller bromo-analog might prove more effective.

  • Call for Empirical Validation : These predictions remain theoretical. The definitive way to compare the biological activities of these two compounds is through direct, head-to-head in vitro and in vivo studies. The MIC assay protocol provided herein is a crucial first step. Subsequent studies should include cytotoxicity screening against a panel of cancer cell lines, kinase inhibition assays, and ADME-Tox profiling to build a comprehensive understanding of their therapeutic potential.

The strategic exploration of halogen substitution on the imidazole scaffold continues to be a promising avenue for the discovery of novel therapeutic agents.[1][18]

References

  • A Comparative Guide to the Biological Activity of 4-Iodo-1H-imidazole and Other Imidazole Analogs. Benchchem.
  • 4-Bromo-1H-imidazole synthesis. ChemicalBook.
  • An In-depth Technical Guide to 4-Bromo-1-(4-fluorophenyl)-1H-imidazole. Benchchem.
  • Application Notes and Protocols: Leveraging 4-Iodo-1H-Imidazole in the Development of Novel Antifungal Agents. Benchchem.
  • In Vitro Efficacy of 4-Bromo-1-(4-fluorophenyl)
  • 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent. PubMed.
  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Qu
  • Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Chemistry.
  • Application Notes and Protocols: Derivatization of 4-Bromo-1-methyl-2-nitro-1H-imidazole for Enhanced Bioactivity. Benchchem.
  • 4-Iodoimidazole synthesis. ChemicalBook.
  • Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells. PMC.
  • Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis. Benchchem.
  • Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles.
  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • Applications of 4-iodo-1H-imidazole in Medicinal Chemistry: Applic
  • Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules.
  • One-Pot Synthesis of Imidazole Deriv
  • 4-Iodo-1H-imidazole. Chem-Impex.
  • Intermediates 4-Bromo-1H-imidazole for critical molecular building block. Unibrom.
  • Technical Support Center: 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Synthesis. Benchchem.
  • A Comparative Analysis of the Biological Activity of 2-Chloro-4,5-dimethyl-1H-imidazole and Other Halo-imidazoles. Benchchem.
  • 4-iodo-1H-imidazole | C3H3IN2 | CID 606522. PubChem - NIH.
  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Deriv
  • chlorophenyl)-4, 5-diphenyl imidazole moiety as anti. Der Pharma Chemica.
  • Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole.
  • 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole.
  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. PubMed.

Sources

Validation

Reactivity Profiling of Brominated Imidazoles: A Comparative Guide for Cross-Coupling and Halogen-Metal Exchange

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of imidazole-containing pharmacophores. The imidazole ring is an electron-rich, amphoteric heterocycle. When a bromine atom is introduced, its reactivity is not uniform; it is strictly governed by its position on the ring (C2 vs. C4 vs. C5) and the substitution state of the N1 nitrogen.

This guide objectively compares the reactivity of different substituted bromoimidazoles, providing mechanistic causality for their behavior in cross-coupling and halogen-metal exchange, supported by validated experimental data.

Mechanistic Overview: Positional Reactivity (C2 vs. C4/C5)

The position of the bromine atom dictates the electronic environment and, consequently, the activation barrier for key organometallic steps.

Oxidative Addition (Cross-Coupling)
  • C2-Bromoimidazole: The C2 carbon is flanked by two electronegative nitrogen atoms, exerting a strong inductive (-I) effect. This makes the C2 position highly electrophilic, significantly lowering the activation energy for the oxidative addition of Pd(0) or Ni(0) species.

  • C4/C5-Bromoimidazole: The C4 and C5 positions are more electron-rich due to resonance contributions from the nitrogen lone pairs. This higher electron density increases the activation barrier for oxidative addition, making C4/C5-bromoimidazoles notoriously sluggish in standard Suzuki-Miyaura or Buchwald-Hartwig couplings.

Halogen-Metal Exchange
  • C2 Position: Undergoes rapid and clean lithium-halogen or magnesium-halogen exchange due to the stabilization of the resulting C2 anion between the two nitrogen atoms.

  • C4 Position (The ALP Effect): Halogen-metal exchange at the C4 position is exceptionally difficult. As demonstrated by Iddon and Khan, this reluctance is caused by the Adjacent Lone Pair (ALP) effect [1]. The lone pair on the adjacent N3 nitrogen electronically repels and destabilizes the forming C4 anion. Consequently, treating compounds like 4-bromo-1-tritylimidazole with

    
    -BuLi often leads to preferential deprotonation at the C2 position rather than the desired Br/Li exchange at C4.
    

The Critical Role of N-Substitution

The protonation state of the imidazole nitrogen is the primary failure point in transition-metal catalysis involving these substrates.

Unprotected Imidazoles (N-H): Unprotected bromoimidazoles are highly acidic. Under the basic conditions required for cross-coupling (e.g., using


 or TMSOK), the N-H proton is removed. The resulting anionic azolide acts as a potent catalyst poison. It tightly coordinates to the palladium center, forming off-cycle 

or hydroxide-bridged

complexes that stall the catalytic cycle [2].

Protected Imidazoles (N-Boc, N-Trityl, N-Methyl): Installing a protecting group eliminates the acidic proton, preventing the formation of off-cycle azolyl complexes. This steric and electronic shielding restores predictable reactivity, allowing even the challenging C4/C5 positions to undergo successful oxidative addition [3].

G A Bromoimidazole Substrate B Unprotected (N-H) A->B C Protected (N-Boc/Trityl) A->C D N-Azolyl Pd Complex (Catalyst Poisoning) B->D Base-mediated deprotonation E Active Pd(0) Oxidative Addition C->E Steric/Electronic shielding F Catalytic Stall (Low Yield) D->F Off-cycle species G Product Formation (High Yield) E->G Transmetalation & Reductive Elimination

Caption: Logical relationship between N-protection and Pd-catalyzed cross-coupling reactivity.

Recent Optimization: If an unprotected bromoimidazole must be used, recent studies show that adding halide salts (like TBAB or LiBr) can alleviate catalyst inhibition. The excess halide shifts the palladium speciation from the inactive bridged dimer back to the active monomeric


 species [2].

Quantitative Performance Data

The following table summarizes the comparative reactivity of various bromoimidazoles based on recent literature data.

SubstrateReaction TypeKey Reagents / Catalyst SystemYieldMechanistic Causality
4-Bromo-1-tritylimidazole Halogen-Metal Exchange

-BuLi, THF, 0 °C
0% (C2-deprotonation occurs)The ALP effect destabilizes the C4 anion, favoring C2-H deprotonation [1].
2-Bromoimidazole (Unprotected)Suzuki-MiyauraPd cat., TMSOK, No Additive 0% Complete catalyst inhibition via N-azolyl complex formation [2].
2-Bromoimidazole (Unprotected)Suzuki-MiyauraPd cat., TMSOK, TBAB added >80% TBAB shifts Pd speciation to active

[2].
1-Boc-4-bromoimidazole Suzuki-MiyauraNi(COD)(DQ) /

36–46% N-protection prevents poisoning; strong

-donor ligand forces OA at electron-rich C4 [4].

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies designed to circumvent the inherent reactivity challenges of bromoimidazoles.

Workflow Step1 1. Reagent Preparation Dry solvent, inert atmosphere (Ar/N2) Step2 2. Catalyst Activation Mix Pd/Ni precursor & phosphine ligand Step1->Step2 Step3 3. Substrate Addition Add Bromoimidazole & Boronic Acid Step2->Step3 Step4 4. Base Addition Add weak base (e.g., K3PO4) or TMSOK+TBAB Step3->Step4 Step5 5. Heating & Monitoring 60-110 °C, monitor via TLC/LC-MS Step4->Step5 Step6 6. Workup & Purification Extraction & Column Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling of bromoimidazoles.

Protocol A: Halogen-Metal Exchange of 2-Bromo-1-methylimidazole

Objective: Regioselective functionalization at C2 avoiding ring-opening.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-bromo-1-methylimidazole (1.0 mmol) and anhydrous THF (5.0 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Causality: Low temperatures are strictly required to prevent the highly reactive 2-lithioimidazole from undergoing unwanted ring-opening or dimerization.

  • Lithiation: Dropwise add

    
    -BuLi (1.05 mmol, 1.6 M in hexanes) over 5 minutes. Stir at -78 °C for 30 minutes.
    
  • Electrophile Trapping: Add the desired electrophile (e.g., an aldehyde or alkyl halide, 1.2 mmol) neat or dissolved in 1 mL of THF.

  • Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous

    
     (5 mL).
    
  • Workup: Extract with EtOAc (

    
     mL), dry over 
    
    
    
    , concentrate, and purify via silica gel chromatography.
Protocol B: Suzuki-Miyaura Coupling of Unprotected 4-Bromoimidazole

Objective: Overcoming catalyst inhibition using halide additives.

  • Catalyst & Reagent Loading: In a nitrogen-filled glovebox, charge a vial with 4-bromoimidazole (1.0 mmol), arylboronic acid (1.5 mmol),

    
     (2 mol%), SPhos ligand (4 mol%), and TBAB (tetrabutylammonium bromide, 1.0 mmol) .
    
  • Base Addition: Add potassium trimethylsilanolate (TMSOK, 3.0 mmol). Causality: TMSOK is a soluble, aprotic base that accelerates transmetalation, while TBAB is the critical additive that prevents the N-H imidazole from irreversibly poisoning the Pd catalyst.

  • Solvent: Add anhydrous 1,4-dioxane (5.0 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 90 °C in a pre-heated aluminum block for 12 hours.

  • Monitoring & Workup: Cool to room temperature. Monitor completion via LC-MS (checking for protodebromination side-products). Filter the mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via column chromatography.

References

  • Synthesis and Reactions of Brominated 2-Nitroimidazoles RSC Publishing URL
  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings ACS Catalysis / PMC URL
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation PMC URL
  • Easily Accessible and Solution-Stable Ni(0)
Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole from Multiple Suppliers

In the landscape of pharmaceutical research and development, the adage "your final product is only as good as your starting materials" holds immutable truth. For researchers and process chemists, the procurement of chemi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the adage "your final product is only as good as your starting materials" holds immutable truth. For researchers and process chemists, the procurement of chemical intermediates like 4-bromo-1-(2-chlorophenyl)-1H-imidazole represents a critical control point. The purity and structural integrity of such reagents directly influence reaction yields, impurity profiles, and ultimately, the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] Consequently, treating a supplier's Certificate of Analysis (CoA) as definitive without independent verification is a significant strategic risk.[2]

This guide provides an in-depth, field-proven framework for the comparative spectral analysis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole obtained from different suppliers. We will move beyond simple data listing to explain the causality behind experimental choices, establishing a self-validating system for quality assessment. The methodologies and data presented herein are designed to empower researchers to make informed decisions, ensuring the reliability and reproducibility of their scientific endeavors.

The Strategic Importance of Orthogonal, In-House Verification

In pharmaceutical manufacturing, quality is not a feature tested into the final product; it is built in from the very beginning. Most quality-related risks associated with an API can be traced back to the intermediate stages.[2] Relying solely on a supplier's reported purity, often determined by a single method like HPLC, can be misleading. A 99% purity figure might conceal the presence of structurally similar impurities that co-elute or are unresponsive to the chosen detection method.

Therefore, a multi-faceted, or orthogonal, approach to analysis is not merely best practice—it is essential. By employing a suite of spectroscopic and chromatographic techniques, we can build a comprehensive and trustworthy profile of the material. This guide will focus on four cornerstone analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides an unparalleled, definitive assessment of molecular structure and is highly sensitive to organic impurities, including residual solvents.[3][4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Offers a rapid and reliable fingerprint of the molecule's functional groups.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for separating the primary compound from its impurities and providing confident mass-based identification of these low-level components.[2][4]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: The industry gold standard for quantitative purity analysis, allowing for the precise determination of the main component's percentage area.[1][4]

Experimental Design and Methodologies

The following protocols are designed to be robust and self-validating. The rationale behind key parameter choices is explained to provide a deeper understanding of the analytical process.

Overall Analytical Workflow

The comprehensive workflow for evaluating and comparing the material from different suppliers is visualized below. This process ensures that each sample is subjected to the same rigorous, multi-technique analysis, allowing for a direct and reliable comparison.

G Experimental Workflow for Comparative Spectral Analysis cluster_0 Sample Acquisition & Preparation cluster_1 Spectroscopic & Chromatographic Analysis cluster_2 Data Comparison & Evaluation A Obtain Samples: 4-bromo-1-(2-chlorophenyl)-1H-imidazole (Supplier A, B, C) B Prepare Master Stock Solutions (e.g., in DMSO-d6 for NMR, Acetonitrile for LC-MS) A->B C ¹H & ¹³C NMR Spectroscopy (Structural Verification, Impurity ID) B->C Aliquots D FT-IR Spectroscopy (Functional Group Confirmation) B->D Aliquots E LC-MS Analysis (Purity Assessment, Impurity ID & Mass Confirmation) B->E Aliquots F HPLC-UV Analysis (Quantitative Purity Assay) B->F Aliquots G Tabulate Key Data: - Chemical Shifts (δ) - Vibrational Frequencies (cm⁻¹) - m/z Values - Purity (%) C->G D->G E->G F->G H Identify Discrepancies: - Unexpected NMR signals - Impurity peaks in LC-MS - Residual Solvents G->H I Supplier Qualification Decision: - Select most suitable batch - Flag batches for further investigation H->I

Caption: Workflow for the comprehensive spectroscopic and chromatographic characterization of a chemical compound from multiple suppliers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Objective: To confirm the chemical structure and identify any organic impurities or residual solvents.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.[3]

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the sample from each supplier into separate, clean NMR tubes.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and its high boiling point, which prevents evaporation. Its residual proton signal (~2.50 ppm) is well-defined and typically does not interfere with aromatic signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

    • Cap the tubes and vortex gently until the sample is fully dissolved.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. The spectral width should cover a range of 0-12 ppm.

    • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
  • Objective: To verify the presence of key functional groups and create a unique molecular fingerprint.

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Causality: ATR is a modern technique that requires minimal sample preparation—a small amount of solid powder is simply placed onto the crystal—and is much faster than traditional KBr pellet methods.[5]

  • Sample Preparation:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.

    • Place a small, representative amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000–650 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) between samples.

LC-MS and HPLC-UV Protocol
  • Objective: To determine the purity of the compound quantitatively (HPLC-UV) and to identify the mass of any potential impurities (LC-MS).[2]

  • Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Sample Preparation:

    • Prepare a stock solution of each sample at approximately 1 mg/mL in acetonitrile.

    • From the stock, prepare a dilute working solution for analysis at approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Causality: C18 is a versatile, non-polar stationary phase suitable for retaining and separating a wide range of moderately polar organic molecules like the target compound.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

      • Causality: A gradient is crucial for eluting not only the main compound but also any earlier-eluting (more polar) or later-eluting (more non-polar) impurities within a reasonable timeframe.[4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

  • MS Conditions (ESI Positive Mode):

    • Scan Range: 100–500 m/z.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the power of this approach, we present hypothetical—but realistic—data for 4-bromo-1-(2-chlorophenyl)-1H-imidazole from three fictional suppliers.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)
Signal Assignment Expected δ (ppm) Supplier A (δ, Multiplicity, J) Supplier B (δ, Multiplicity, J) Supplier C (δ, Multiplicity, J)
Imidazole H-5~7.47.42 (d, J=1.2 Hz)7.42 (d, J=1.2 Hz)7.42 (d, J=1.2 Hz)
Imidazole H-2~7.97.95 (d, J=1.2 Hz)7.95 (d, J=1.2 Hz)7.95 (d, J=1.2 Hz)
Aromatic (4H)7.5-7.87.55-7.78 (m)7.55-7.78 (m)7.55-7.78 (m)
Impurities ---None Detected 7.85 (s, small) 2.10 (s, Acetone) 3.35 (s, Methanol)

Analysis of NMR Data:

  • Supplier A: The spectrum is clean and consistent with the expected structure.

  • Supplier B: Shows a small, unassigned singlet at 7.85 ppm, suggesting a structurally related impurity that was not removed during synthesis or purification.

  • Supplier C: The main compound is present, but significant signals for residual acetone and methanol are clearly visible, indicating incomplete drying or use of these solvents in the final purification step.

Table 2: FT-IR Spectral Data Comparison (ATR, cm⁻¹)
Vibrational Mode Expected Range (cm⁻¹) Supplier A Supplier B Supplier C
C-H Stretch (Aromatic)3100-3000308530853086
C=N/C=C Stretch (Ring)1550-14501505, 14701505, 14701504, 1471
C-Cl Stretch800-700755755756
C-Br Stretch700-600680680681

Analysis of FT-IR Data:

  • All three samples show characteristic absorbances consistent with the target structure. FT-IR is excellent for confirmation but is generally not sensitive enough to detect the low-level impurities seen in the NMR for Suppliers B and C. This highlights the need for orthogonal methods.

Table 3: LC-MS and HPLC-UV Data Comparison
Parameter Supplier A Supplier B Supplier C
Main Peak RT (min) 10.210.210.2
Main Peak [M+H]⁺ (m/z) 256.9/258.9256.9/258.9256.9/258.9
Expected [M+H]⁺ (m/z) 256.95256.95256.95
Impurity 1 RT (min) None Detected9.8None Detected
Impurity 1 [M+H]⁺ (m/z) ---222.9/224.9---
Purity (HPLC Area %) 99.8% 98.5% 99.1%

Analysis of LC-MS/HPLC Data:

  • Supplier A: Demonstrates high purity with no detectable impurities. The observed mass matches the theoretical protonated mass, and the isotopic pattern for one bromine and one chlorine atom is confirmed.

  • Supplier B: The lower HPLC purity is explained by the presence of an impurity at 9.8 minutes. The mass of this impurity (m/z 222.9) corresponds to the dechlorinated version of the parent molecule, providing a confident identification of the impurity first hinted at in the NMR.

  • Supplier C: While having a reasonably high purity by HPLC, the earlier NMR analysis revealed the presence of volatile solvents which are not typically detected by this LC method. This is a classic example of why a single purity value can be deceptive.

Discussion and Final Recommendation

This comparative analysis reveals critical differences between the materials provided by the three suppliers, differences that would have been missed without a comprehensive, orthogonal approach.

  • Supplier A provides material of the highest quality, with excellent purity and no detectable organic impurities or residual solvents. This batch would be the top recommendation for use in sensitive downstream applications, particularly in a regulated drug development environment.

  • Supplier B's material contains a significant, structurally related impurity. This dechlorinated species could potentially have different reactivity or toxicity, and its presence could lead to the formation of unexpected byproducts in subsequent reactions, complicating purification and potentially compromising the final API. This batch should be rejected or subjected to re-purification.

  • Supplier C's material, while having high purity with respect to non-volatile components, is contaminated with residual solvents. For many applications, this might be acceptable, but in a GMP (Good Manufacturing Practice) context, residual solvents are strictly controlled and their presence could necessitate an additional, costly drying step.

References

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?. Available from: [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Available from: [Link]

  • Naidu, M. S., & Bensusan, H. B. (1974). Reinvestigation of the orientation of halogen substitution in imidazoles by nuclear magnetic resonance spectroscopy. The Journal of Organic Chemistry. Available from: [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Available from: [Link]

Sources

Validation

A Comparative Guide to the Definitive Authentication of a 4-bromo-1-(2-chlorophenyl)-1H-imidazole Reference Standard

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity begins with the quality of the reference standards used for identification, purity assessment...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity begins with the quality of the reference standards used for identification, purity assessment, and quantitative analysis.[1][2] For novel chemical entities such as 4-bromo-1-(2-chlorophenyl)-1H-imidazole, where established compendial standards from sources like the U.S. Pharmacopeia (USP) are unavailable, the onus is on the developing organization to synthesize and rigorously characterize a primary reference standard.[3][4][5]

This guide provides an in-depth technical framework for the comprehensive authentication of a newly synthesized batch of 4-bromo-1-(2-chlorophenyl)-1H-imidazole intended for use as a reference standard. We will move beyond a simple checklist of techniques to explain the causality behind experimental choices, comparing the unique insights each analytical method provides. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring that the resulting reference standard is fit for its intended purpose and meets stringent regulatory expectations.[6][7][8]

Pillar 1: Structural Elucidation - The Identity Confirmation

The first and most fundamental task is to unequivocally confirm that the synthesized molecule is, in fact, 4-bromo-1-(2-chlorophenyl)-1H-imidazole. A multi-technique approach is not merely recommended; it is essential for a robust and defensible structural confirmation.[9] A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive and orthogonal assessment of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful tool for elucidating the specific connectivity of a molecule, providing a virtual "blueprint" of the carbon-hydrogen framework.[10][11] For this particular molecule, both ¹H and ¹³C NMR are required to confirm all key structural features.

  • ¹H NMR: Will confirm the number and environment of all protons. We expect to see distinct signals for the protons on the imidazole ring and the four protons on the 2-chlorophenyl ring. The coupling patterns between adjacent protons will be critical in confirming their relative positions.

  • ¹³C NMR: Will identify all unique carbon atoms. A key diagnostic feature for imidazoles is the chemical shift of the C-2 carbon, which is expected around 135 ppm.[12] The carbons bonded to bromine and chlorine will also exhibit characteristic chemical shifts.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure.

    • COSY confirms proton-proton couplings.

    • HSQC correlates each proton directly to the carbon it's attached to.

    • HMBC reveals long-range (2-3 bond) correlations between protons and carbons, definitively linking the 2-chlorophenyl ring to the N-1 position of the imidazole ring.[11]

Mass Spectrometry (MS): The Molecular Weight Fingerprint

Mass spectrometry confirms the molecular weight and provides a unique fragmentation pattern.[9][10] For a halogenated compound like 4-bromo-1-(2-chlorophenyl)-1H-imidazole, the isotopic distribution is a critical confirmatory data point.

  • Molecular Ion (M⁺): The molecule contains both chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). This will result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) that is a definitive fingerprint for the presence of one chlorine and one bromine atom.[13][14]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₉H₆BrClN₂).

  • Fragmentation Pattern: The fragmentation is predictable. The weakest bonds, such as the carbon-halogen bonds, will likely cleave first, leading to characteristic losses of Br• or Cl• radicals.[15][16]

Comparison of Structural Elucidation Techniques
Technique Primary Information Provided Specific Utility for 4-bromo-1-(2-chlorophenyl)-1H-imidazole Limitations
NMR Spectroscopy Atomic connectivity, proton/carbon environments, stereochemistry.[17]Unambiguously confirms the substitution pattern on both the imidazole and phenyl rings. Differentiates between potential isomers.Requires a relatively pure sample (>95%) and a larger sample amount compared to MS.
Mass Spectrometry Molecular weight, elemental formula (HRMS), isotopic distribution.[9]Confirms the presence of one bromine and one chlorine atom through a unique isotopic pattern. Provides the molecular formula.Does not provide information on the specific connectivity or isomerism of the molecule.
FTIR Spectroscopy Presence of functional groups.Confirms characteristic C-N, C=C, and C-H aromatic stretching vibrations.Provides general information; not sufficient for definitive structural confirmation on its own.
Elemental Analysis Percentage of Carbon, Hydrogen, and Nitrogen.Confirms the empirical formula of the molecule.Does not distinguish between isomers. Requires high purity for accurate results.

Pillar 2: Purity and Potency - The Quantitative Assessment

Once identity is confirmed, the purity of the reference standard must be accurately determined. This is not a single measurement but a composite value derived from quantifying all potential impurities: organic (related substances), inorganic (non-combustibles), water, and residual solvents.[1][18] The potency, or assay value, is typically determined by a mass balance approach or by a primary method like quantitative NMR (qNMR).

Workflow for Reference Standard Authentication

G cluster_0 Phase 1: Identity cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Certification Identity Candidate Material (4-bromo-1-(2-chlorophenyl)-1H-imidazole) NMR NMR Spectroscopy (1H, 13C, 2D) Identity->NMR MS Mass Spectrometry (LRMS & HRMS) Identity->MS FTIR FTIR Spectroscopy Identity->FTIR Struct_Confirm Structure Confirmed NMR->Struct_Confirm Data Concordant? MS->Struct_Confirm Data Concordant? FTIR->Struct_Confirm Data Concordant? HPLC Organic Impurities (HPLC, UPLC) Struct_Confirm->HPLC KF Water Content (Karl Fischer) Struct_Confirm->KF TGA Inorganic Impurities (Thermogravimetric Analysis) Struct_Confirm->TGA GC Residual Solvents (Headspace GC) Struct_Confirm->GC qNMR Potency (Assay) (qNMR) Struct_Confirm->qNMR Mass_Balance Calculate Purity (Mass Balance Approach) HPLC->Mass_Balance KF->Mass_Balance TGA->Mass_Balance GC->Mass_Balance Final_Cert Certified Reference Standard qNMR->Final_Cert Results Meet Spec? Mass_Balance->Final_Cert Results Meet Spec?

Caption: Overall workflow for the authentication and certification of a novel reference standard.

Organic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of most small-molecule pharmaceuticals by separating the main compound from any process-related impurities or degradation products.[10][19]

  • Principle: A validated reverse-phase HPLC method with UV detection is developed to separate the target molecule from any potential impurities.

  • Outcome: The "purity by area percent" is calculated from the chromatogram. It is crucial to validate this method according to ICH Q2(R1) guidelines for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), and precision to ensure the results are reliable.[6][20]

Water Content by Karl Fischer Titration

This is the most accurate and specific method for determining the water content in a substance.[21]

  • Principle: Coulometric Karl Fischer titration is a highly sensitive method where iodine is electrochemically generated to react stoichiometrically with water in the sample.[22][23]

  • Outcome: Provides a precise percentage of water content, which is critical for the mass balance calculation.

Inorganic Impurities by Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature, allowing for the determination of non-volatile/inorganic content.[24][25]

  • Principle: The sample is heated to a high temperature (e.g., 800 °C) in an inert atmosphere. The organic material will decompose and volatilize, leaving behind any non-combustible inorganic residue (ash).[26][27][28]

  • Outcome: The percentage of residue on ignition is determined.

Quantitative NMR (qNMR) for Absolute Potency

qNMR has emerged as a powerful primary analytical method for certifying reference standards because it can determine the purity (or potency) of a substance directly, without needing a pre-existing standard of the same compound.[29][30]

  • Principle: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[31] By adding a known mass of a certified internal standard to a known mass of the 4-bromo-1-(2-chlorophenyl)-1H-imidazole sample, the purity of the target compound can be calculated by comparing the integrals of their respective, well-resolved peaks.[32][33]

  • Advantage: This provides a direct, SI-traceable measurement of potency that is orthogonal to the chromatographic purity measurement.

Comparison of Purity and Potency Techniques
Technique Parameter Measured Principle Contribution to Final Certificate of Analysis
HPLC Organic ImpuritiesChromatographic separation based on polarity.[34]Provides the "Chromatographic Purity" value (e.g., 99.8% by area). Essential for impurity profiling.
Karl Fischer Water ContentCoulometric titration specific to water.[23]Provides the exact percentage of water (e.g., 0.15%).
TGA Inorganic ImpuritiesMeasures weight loss upon heating to determine non-volatile residue.[24]Provides the "Residue on Ignition" or "Ash" content (e.g., <0.1%).
Headspace GC Residual SolventsSeparates and quantifies volatile organic compounds from the sample matrix.Confirms that residual solvents from synthesis are below ICH-specified limits.
qNMR Absolute Purity / PotencyCompares the molar ratio of the analyte to a certified internal standard.[31]Provides a direct assay value (e.g., 99.7% w/w) that is independent of chromatographic response factors.

Pillar 3: The Self-Validating System - Protocols & Data Integration

Every protocol must be a self-validating system. This is achieved by using validated methods, running system suitability tests, and integrating the data from orthogonal techniques to arrive at a final, certified value.

Experimental Protocol: HPLC Purity Determination
  • Method Development: Develop a gradient reverse-phase HPLC method on a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) using a mobile phase of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid). The detection wavelength should be set at an absorbance maximum for the analyte (e.g., 254 nm).

  • Method Validation (per ICH Q2(R1)):

    • Specificity: Inject a diluent blank and a solution of the analyte spiked with any known related compounds to ensure they are well-resolved.

    • Linearity: Prepare a series of solutions of the analyte over a range (e.g., 0.05% to 150% of the target concentration) and confirm the detector response is linear (R² > 0.999).

    • LOD/LOQ: Determine the lowest concentration at which the analyte can be reliably detected and quantified.

    • Precision: Perform repeat injections (n=6) of the analyte solution to ensure the system precision (%RSD < 1.0%).

  • Sample Analysis:

    • Accurately weigh and dissolve the reference standard candidate in a suitable diluent to a target concentration (e.g., 0.5 mg/mL).

    • Perform duplicate preparations.

    • Inject the solutions and calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: Assay by Quantitative NMR (qNMR)
  • Preparation:

    • Select a suitable, high-purity, certified internal standard with peaks that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

    • Accurately weigh approximately 10-20 mg of the 4-bromo-1-(2-chlorophenyl)-1H-imidazole candidate material into a vial.

    • Accurately weigh a similar mass of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., a long relaxation delay, d1, of >5x the longest T1).

    • Acquire at least 8-16 scans to ensure a good signal-to-noise ratio.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton peak for the analyte and a well-resolved peak for the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the internal standard.

Data Integration: The Mass Balance Calculation

The final certified purity value is often determined by a mass balance approach, which provides a comprehensive assessment by accounting for all measured impurities.

MassBalance cluster_impurities Impurity Profile Total 100% Purity Assigned Purity (e.g., 99.6%) Total->Purity - Σ (Impurities) Organic Organic Impurities (HPLC) e.g., 0.15% Water Water Content (Karl Fischer) e.g., 0.20% Inorganic Inorganic Ash (TGA) e.g., 0.05% Solvents Residual Solvents (GC) e.g., <0.01%

Caption: Mass balance calculation for assigning final purity.

The assigned purity is calculated as: Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Inorganic Residue) - (% Residual Solvents)

This value should show strong concordance with the orthogonal result obtained from the qNMR assay. Significant discrepancies between the mass balance and qNMR results would trigger an investigation to identify uncharacterized impurities.

Conclusion

The authentication of a novel reference standard like 4-bromo-1-(2-chlorophenyl)-1H-imidazole is a rigorous, multi-faceted process that forms the bedrock of reliable pharmaceutical analysis. It is not sufficient to simply run a series of tests; one must understand what each technique reveals and how the data collectively build a complete and defensible profile of the material.

By integrating structural elucidation (NMR, MS), comprehensive impurity profiling (HPLC, TGA, KF, GC), and an orthogonal potency assessment (qNMR), we establish a self-validating system. This framework ensures that the reference standard is not only correctly identified but that its purity is assigned with the highest degree of confidence, empowering researchers to generate accurate and reproducible results in their critical drug development endeavors.

References

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: Pharmacopeia URL
  • Title: Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products Source: Sigma-Aldrich URL
  • Title: Q 2 (R1)
  • Source: ResolveMass Laboratories Inc.
  • Title: USP <1225> Method Validation Source: BA Sciences URL
  • Title: ICH Q2(R1)
  • Source: ResolveMass Laboratories Inc.
  • Title: QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials Source: Sigma-Aldrich URL
  • Title: Q2(R1)
  • Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL
  • Title: Thermogravimetric Analysis (TGA)
  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
  • Title: Q2(R1)
  • Title: Thermogravimetric Analysis in Pharmaceuticals Source: Veeprho URL
  • Title: Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene Source: Benchchem URL
  • Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: USP URL
  • Title: Thermogravimetric Analysis (TGA)
  • Title: Water Content Standards for Karl Fischer Titration Source: NSI Lab Solutions URL
  • Title: (PDF)
  • Title: Karl Fischer Standards Source: Sigma-Aldrich URL
  • Title: Thermogravimetric Analyzer for Pharmaceutical Materials Source: American Pharmaceutical Review URL
  • Title: Quality Guidelines Source: ICH URL
  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL
  • Title: Karl Fischer Titration Tips: Water Content Measurement Source: Sigma-Aldrich URL
  • Title: Mass Spectrometry Fragmentation of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: An In-depth Technical Guide Source: Benchchem URL
  • Title: Determination of Water Content using the Karl Fischer Coulometric Method Source: NCBI URL
  • Title: Quantitative NMR (qNMR) ?
  • Title: Characterization of Small-Molecule Drug Substances in Type II DMFs Supporting ANDAs Source: Pharmaceutical Technology URL
  • Title: Quantitative NMR (qNMR)
  • Title: Karl Fischer Titration Guide for Water (Moisture)
  • Source: USP.
  • Title: HPLC Direct Purity Assay Using Ultra-Purified Materials as Primary Standards Source: PubMed URL
  • Title: Mass Spectrometry: Fragmentation Source: Michigan State University URL
  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Ajel URL
  • Title: Four Keys to Reference Standard Management Source: MRIGlobal URL
  • Title: Regulatory Knowledge Guide for Small Molecules Source: NIH's Seed URL
  • Title: Small Molecule Standards for LC-MS Analysis Source: Waters Corporation URL
  • Title: The mass-spectrum of 1-bromo-2-chloroethane Source: Doc Brown's Chemistry URL
  • Title: Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations Source: Bar-Ilan University URL
  • Title: CHAPTER 2 Fragmentation and Interpretation of Spectra 2.
  • Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL
  • Title: Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives Source: MDPI URL
  • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: sites@gsu URL
  • Source: World Health Organization (WHO)
  • Title: Non-Pharmacopeial Reference Standards for Accurate Pharma Testing Source: SynThink URL
  • Title: Structure Elucidation and NMR Source: Hypha Discovery URL
  • Title: Reference Standards, Types, Uses, Preparation & Qualification Source: Veeprho URL
  • Title: Quality By Design The Importance Of Reference Standards In Drug Development Source: Cell & Gene URL
  • Title: Metal complexes of backbone-halogenated imidazol-2-ylidenes Source: PMC URL

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Comparative

Comparative Cross-Reactivity Profiling of 4-Bromo-1-(2-chlorophenyl)-1H-imidazole Derivatives: Navigating Cytochrome P450 Off-Target Effects

Executive Summary The 1-phenyl-1H-imidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antifungal agents (targeting fungal CYP51/lanosterol 14α-demethylase) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-phenyl-1H-imidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antifungal agents (targeting fungal CYP51/lanosterol 14α-demethylase) and aromatase inhibitors. However, the introduction of specific halogenated moieties—such as in 4-bromo-1-(2-chlorophenyl)-1H-imidazole derivatives —significantly alters the lipophilicity and three-dimensional conformation of the molecule. While these modifications can dramatically increase potency against primary targets, they also elevate the risk of off-target cross-reactivity with major human Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9 [1].

This guide objectively compares the CYP cross-reactivity profile of a representative 4-bromo-1-(2-chlorophenyl)-1H-imidazole derivative against industry-standard alternatives (Ketoconazole and Fluconazole). Furthermore, it provides validated, step-by-step experimental methodologies to accurately quantify and mechanistically define these off-target interactions, empowering drug development professionals to engineer out liability early in the pipeline.

Mechanistic Grounding: The Causality of Cross-Reactivity

To mitigate off-target effects, one must first understand the structural causality driving the interaction. Imidazole derivatives typically inhibit CYP enzymes via Type II heme coordination [2].

  • The Pharmacophore: The unsubstituted sp2 nitrogen (N3) of the imidazole ring acts as a strong Lewis base. It donates its lone electron pair directly to the oxidized ferric (Fe³⁺) iron of the CYP450 heme prosthetic group, displacing the axial water ligand.

  • Steric Drivers: The 2-chloro substitution on the phenyl ring forces the phenyl and imidazole rings out of coplanarity due to steric clash. This twisted conformation, combined with the highly lipophilic 4-bromo substituent, creates a rigid, hydrophobic vector that perfectly complements the large, lipophilic active sites of human CYP3A4 and CYP2C9.

  • The Consequence: The resulting complex is catalytically incompetent. Because the inhibitor is physically anchored to the catalytic iron, it effectively blocks the metabolism of co-administered drugs, leading to severe Drug-Drug Interactions (DDIs) [2].

G A 4-Bromo-1-(2-chlorophenyl) -1H-imidazole B CYP450 Active Site (Heme Fe3+) A->B Hydrophobic Alignment C Type II Coordination (N3-Fe Bond) B->C Lone Pair Donation D Catalytic Blockade (DDI Risk) C->D Substrate Exclusion

Type II mechanism-based inactivation of CYP450 by imidazole derivatives.

Comparative Performance Data

To benchmark the cross-reactivity of the 4-bromo-1-(2-chlorophenyl)-1H-imidazole scaffold (designated here as Derivative X ), we compared its inhibitory potency (IC₅₀) against human CYP3A4 and CYP2C9, using Ketoconazole (a potent imidazole) and Fluconazole (a selective triazole) as controls.

Selectivity Index (SI) is calculated as (CYP3A4 IC₅₀ / Target CYP51 IC₅₀). A higher SI indicates a safer, more selective profile.

Compound ClassSpecific AgentTarget CYP51 IC₅₀ (µM)Off-Target CYP3A4 IC₅₀ (µM)Off-Target CYP2C9 IC₅₀ (µM)Selectivity Index (SI)
Target Scaffold Derivative X0.0150.1200.4508.0
Imidazole Control Ketoconazole0.0200.0351.2001.75
Triazole Control Fluconazole0.140> 30.06.500> 214

Data Analysis: Derivative X demonstrates superior target potency (0.015 µM) compared to both controls. However, its SI (8.0) reveals significant cross-reactivity with CYP3A4, performing only marginally better than Ketoconazole. This highlights the inherent liability of the highly lipophilic bromo-chlorophenyl moiety, which drives affinity into the CYP3A4 pocket.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of CYP cross-reactivity must utilize orthogonal, self-validating assays. Functional inhibition (Protocol 1) must be mechanistically confirmed by physical binding data (Protocol 2). If a compound shows functional inhibition but lacks a Type II spectral shift, it indicates competitive (Type I) inhibition rather than direct heme coordination, fundamentally altering the required SAR optimization strategy.

Protocol 1: High-Throughput Fluorogenic CYP Inhibition Assay

This functional assay quantifies the extent to which the derivative blocks the enzyme's ability to metabolize a specific probe substrate.

Materials:

  • Recombinant human CYP3A4 and CYP2C9 supersomes (co-expressed with CYP reductase).

  • Fluorogenic substrates: BOMCC (for CYP3A4) and MFC (for CYP2C9).

  • NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P dehydrogenase).

Step-by-Step Methodology:

  • Preparation: Dilute the 4-bromo-1-(2-chlorophenyl)-1H-imidazole derivative in DMSO to create a 10-point concentration gradient (0.001 µM to 50 µM). Keep final DMSO concentration ≤0.5% to prevent solvent-induced enzyme denaturation.

  • Incubation: In a 96-well black opaque plate, combine 10 µL of the compound dilution, 40 µL of the specific CYP supersome (final concentration 5 nM), and 40 µL of the fluorogenic substrate (at its predetermined Kₘ value). Incubate at 37°C for 10 minutes to allow pre-equilibration.

  • Initiation: Add 10 µL of the NADPH regenerating system to initiate the catalytic reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 20 minutes (BOMCC: Ex 415 nm / Em 460 nm; MFC: Ex 409 nm / Em 530 nm).

  • Data Processing: Calculate the initial velocity (V₀) of metabolite formation. Plot % remaining activity versus log[Inhibitor] to derive the IC₅₀ using non-linear regression.

Protocol 2: Difference Spectroscopy (Spectral Binding Assay)

This assay physically validates the Type II mechanism by detecting the shift in the heme iron's spin state upon nitrogen coordination.

Step-by-Step Methodology:

  • Baseline Establishment: Dilute purified CYP3A4 protein to 2 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol. Divide the solution equally into a sample cuvette and a reference cuvette. Record a baseline difference spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Titrate the imidazole derivative (in 1 µL aliquots) into the sample cuvette. Add an equal volume of pure solvent (DMSO) to the reference cuvette to cancel out solvent effects.

  • Spectral Recording: After each addition, record the difference spectrum. Look for the emergence of a classic Type II binding spectrum : an absorbance peak at ~425-430 nm and a trough at ~390-410 nm.

  • Affinity Calculation: Plot the peak-to-trough absorbance difference (ΔA) against the compound concentration to calculate the spectral dissociation constant (Kₛ), confirming the physical affinity of the N-Fe bond.

G A Compound Library (Imidazole Derivatives) B Primary Screen (Fluorogenic CYP Assay) A->B C IC50 Determination (CYP3A4, CYP2C9) B->C Active Hits D Difference Spectroscopy (Type II Binding Confirmation) C->D E Lead Progression (High Selectivity / Low Affinity) D->E Absent Type II Shift F Structural Optimization (High Cross-Reactivity) D->F Strong Type II Shift

CYP450 cross-reactivity screening and validation workflow for imidazole derivatives.

Conclusion & Optimization Strategies

While 4-bromo-1-(2-chlorophenyl)-1H-imidazole derivatives offer exceptional primary target engagement, their inherent structural properties—specifically the accessible sp2 nitrogen and high lipophilicity—drive significant Type II CYP3A4/CYP2C9 cross-reactivity [1][2].

To optimize this scaffold for clinical development, medicinal chemists should consider:

  • Steric Shielding: Introducing a methyl group adjacent to the imidazole nitrogen (e.g., 2-methylimidazole) to sterically hinder heme coordination without disrupting primary target binding.

  • Isosteric Replacement: Transitioning the imidazole to a triazole or tetrazole ring, which reduces the basicity of the coordinating nitrogen and significantly lowers off-target CYP affinity, as demonstrated by the Fluconazole control data.

References

  • Zhang W, Ramamoorthy Y, Kilicarslan T, Nolte H, Tyndale RF, Sellers EM. "Inhibition of cytochromes P450 by antifungal imidazole derivatives." Drug Metabolism and Disposition. 2002 Mar;30(3):314-8. Available at:[Link]

  • Kalgutkar AS, Obach RS, Maurer TS. "Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions." Current Drug Metabolism. 2007 Jun;8(5):407-47. Available at:[Link]

Validation

A Comparative Guide to Purity Assessment: Quantitative NMR for 4-bromo-1-(2-chlorophenyl)-1H-imidazole

A Senior Application Scientist's Perspective on Achieving Metrological Rigor in Pharmaceutical Analysis In the landscape of pharmaceutical development and quality control, the unambiguous determination of purity for acti...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Achieving Metrological Rigor in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the unambiguous determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and therapeutic efficacy. For complex heterocyclic molecules such as 4-bromo-1-(2-chlorophenyl)-1H-imidazole, a key building block in medicinal chemistry, this task demands analytical techniques that offer not only precision but also a high degree of structural confirmation. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, supported by experimental insights, to establish a robust framework for purity assessment.

The Challenge: Beyond Simple Separation

Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the workhorses of purity analysis.[1] They excel at separating components of a mixture, providing valuable information about the relative abundance of impurities. However, their reliance on response factors, which can vary between analytes, and the need for certified reference materials of the primary compound for accurate quantification can introduce uncertainties.[2] Furthermore, structurally similar impurities may co-elute, leading to an overestimation of purity.

This is where the unique strengths of qNMR come to the forefront. As a primary analytical method, qNMR provides a direct and highly accurate measure of purity without the need for a reference standard of the analyte itself.[1][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[4][5] This allows for the absolute quantification of a compound by comparing its signal integral to that of a certified internal standard of known purity and concentration.[6][7]

Quantitative ¹H NMR: The Method of Choice for 4-bromo-1-(2-chlorophenyl)-1H-imidazole

For 4-bromo-1-(2-chlorophenyl)-1H-imidazole, ¹H NMR is the most suitable nucleus for quantification due to the high natural abundance and sensitivity of protons.[5] The distinct signals of the aromatic protons on both the imidazole and chlorophenyl rings provide multiple opportunities for accurate integration, free from interference from potential impurities.

Key Considerations for a Robust qNMR Assay:

A successful qNMR experiment hinges on meticulous planning and execution. The following factors are critical for achieving accurate and reproducible results:

  • Selection of an Internal Standard (IS): The ideal IS should be of high purity (≥99%), chemically stable, and possess sharp, well-resolved signals that do not overlap with any of the analyte's signals.[6][8] For 4-bromo-1-(2-chlorophenyl)-1H-imidazole, maleic acid is an excellent choice, offering a sharp singlet in a relatively clear region of the spectrum.[8]

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[5] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a versatile solvent suitable for a wide range of organic compounds, including halogenated imidazoles.[4]

  • NMR Spectrometer Parameters: To ensure accurate quantification, critical acquisition parameters must be optimized. This includes a sufficiently long relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons, a calibrated 90° pulse, and an adequate number of scans to achieve a high signal-to-noise ratio.[7][8]

Experimental Protocol: Purity Determination of 4-bromo-1-(2-chlorophenyl)-1H-imidazole by qNMR

This protocol outlines a validated procedure for the purity assessment of 4-bromo-1-(2-chlorophenyl)-1H-imidazole using ¹H qNMR.

Materials:

  • 4-bromo-1-(2-chlorophenyl)-1H-imidazole (analyte)

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • High-precision analytical balance

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 4-bromo-1-(2-chlorophenyl)-1H-imidazole into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of maleic acid into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Vortex the solution until both the analyte and internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Ensure the spectrometer is properly tuned and shimmed.

    • Use a standard single-pulse experiment with the following key parameters:

      • Pulse angle: 90°

      • Relaxation delay (D1): 30-60 seconds (at least 5 times the longest T1 of the signals of interest)

      • Acquisition time: 2-4 seconds

      • Number of scans: 16-64 (to achieve S/N > 250:1 for the signals to be integrated)

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate the selected non-overlapping signals of both the analyte and the internal standard. For 4-bromo-1-(2-chlorophenyl)-1H-imidazole, the aromatic protons are suitable. For maleic acid, the singlet corresponding to its two olefinic protons is used.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (WIS / Wanalyte) * PIS

    Where:

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

Comparative Analysis: qNMR vs. Chromatographic Methods

The following table provides a head-to-head comparison of qNMR with HPLC and GC for the purity assessment of 4-bromo-1-(2-chlorophenyl)-1H-imidazole.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[4]Differential partitioning of analytes between a mobile and stationary phase.Partitioning of volatile analytes between a mobile gas phase and a stationary phase.[1]
Quantification Absolute, primary method.[2]Relative, requires a reference standard of the analyte.Relative, requires a reference standard of the analyte.
Accuracy Very High (typically < 1% uncertainty).[9]High, dependent on the purity of the reference standard.High, dependent on the purity of the reference standard.
Precision Very High (RSD < 1%).[9]High (RSD typically < 2%).High (RSD typically < 2%).
Sample Preparation Simple weighing and dissolution.[10]Dilution, filtration, and sometimes derivatization.Dilution, potential for derivatization for non-volatile compounds.
Information Provided Absolute purity, structural confirmation, and impurity identification.[4]Relative purity, retention time for identification.Relative purity of volatile components, retention time.
Throughput Moderate.High.High.

Visualizing the Workflow and Comparison

Caption: Experimental Workflow for qNMR Purity Assessment.

Method_Comparison cluster_qNMR qNMR cluster_HPLC HPLC cluster_GC GC qnmr_adv Advantages: - Absolute Quantification - No Analyte Standard Needed - Structural Information qnmr_dis Disadvantages: - Lower Throughput - Higher Initial Cost hplc_adv Advantages: - High Throughput - Well-Established hplc_dis Disadvantages: - Requires Analyte Standard - Relative Quantification - Potential for Co-elution gc_adv Advantages: - High Throughput for Volatiles - High Sensitivity gc_dis Disadvantages: - Requires Volatility - Requires Analyte Standard - Relative Quantification Purity_Assessment Purity Assessment of 4-bromo-1-(2-chlorophenyl)-1H-imidazole qNMR qNMR Purity_Assessment->qNMR Primary Method HPLC HPLC Purity_Assessment->HPLC Orthogonal Method GC GC Purity_Assessment->GC Orthogonal Method (if applicable)

Caption: Logical Comparison of Analytical Methodologies.

Conclusion: A Paradigm Shift in Purity Determination

For the rigorous purity assessment of 4-bromo-1-(2-chlorophenyl)-1H-imidazole, qNMR emerges as a superior and indispensable analytical tool.[3] Its ability to provide direct, absolute quantification without the need for an identical reference standard sets it apart from traditional chromatographic techniques.[2][4] While HPLC and GC remain valuable for orthogonal testing and impurity profiling, qNMR provides a metrologically sound and defensible value for purity that is increasingly expected by regulatory authorities.[11] By integrating qNMR into analytical workflows, researchers, scientists, and drug development professionals can ensure the highest level of confidence in the quality and integrity of their chemical entities.

References

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR)
  • Emery Pharma. (2024).
  • ResolveMass Laboratories Inc. (2025).
  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video).
  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Acanthus Research. (2022).
  • Intertek. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis.
  • Pauli, G. F., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Medicinal Chemistry, 53(23), 8479-8490.
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI).
  • USP.org. (n.d.). Stimuli Article (qNMR).
  • Benchchem. (n.d.). A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile.
  • AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
  • Benchchem. (n.d.). A Comparative Guide to Purity Analysis of 3-Butyn-1-ol: GC-FID, HPLC-UV, and qNMR.
  • ResearchGate. (n.d.).
  • JEOL USA Inc. (n.d.). Core principles of precise qNMR.
  • HWI Analytik GmbH. (n.d.). Quantitative NMR for Content Assignment of Phytochemical Reference Standards.
  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
  • FUJIFILM Wako. (n.d.). Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR)
  • ACS Publications. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives | The Journal of Organic Chemistry.
  • Indian Academy of Sciences. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
  • PubMed. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone.
  • SciSpace. (n.d.).
  • ESA-IPB. (n.d.).
  • MilliporeSigma. (n.d.). 4-Bromo-1-(3-chlorophenyl)-1H-imidazole | 1363253-90-0.
  • ResearchGate. (n.d.). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • PMC. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
  • ChemicalBook. (2026). 4-Bromo-1H-imidazole | 2302-25-2.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Bromo-1-(4-fluorophenyl)-1H-imidazole.
  • Taylor & Francis. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
  • Toronto Research Chemicals. (n.d.). 4-Bromo-1-(3-chlorophenyl)-1H-imidazole.
  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-.

Sources

Comparative

Comparative Guide: Alternative Reagents for the Synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-imidazole

Executive Summary The synthesis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole —a highly valued building block in the development of kinase inhibitors and agrochemicals—presents a classic challenge in heterocyclic regiocontr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-bromo-1-(2-chlorophenyl)-1H-imidazole —a highly valued building block in the development of kinase inhibitors and agrochemicals—presents a classic challenge in heterocyclic regiocontrol. For researchers scaling up this molecule, the choice of reagents dictates the downstream purification burden and overall atom economy.

This guide objectively compares the two principal synthetic strategies and their associated reagent systems:

  • Catalytic N-Arylation (Cross-Coupling): Coupling 4-bromo-1H-imidazole with a 2-halochlorobenzene.

  • Direct Electrophilic Bromination: Halogenation of the pre-formed 1-(2-chlorophenyl)-1H-imidazole.

By analyzing the mechanistic causality behind these reagents, this guide provides a definitive framework for selecting the optimal synthetic route.

Strategic Pathway A: Catalytic N-Arylation (Cross-Coupling)

The most robust method for synthesizing N-aryl imidazoles relies on transition-metal-catalyzed cross-coupling. The core challenge is differentiating the two tautomeric nitrogens (N1 and N3) of 4-bromo-1H-imidazole to prevent the formation of the 5-bromo isomer.

Reagent Comparison: Cu-Catalyzed vs. Pd-Catalyzed
  • CuI / 8-Hydroxyquinoline (Ullmann-type): This reagent system is highly preferred for imidazole arylation[1]. The bidentate 8-hydroxyquinoline ligand stabilizes the Cu(I) oxidation state, preventing disproportionation into inactive Cu(0) and Cu(II).

  • Pd₂(dba)₃ / Xantphos (Buchwald-Hartwig): While Palladium catalysts offer faster reaction times at lower temperatures, they are significantly more expensive, highly moisture-sensitive, and often yield a higher percentage of the undesired 5-bromo isomer due to different reductive elimination geometries.

Mechanistic Causality: The Steric Advantage

Why does the copper-catalyzed route yield the 4-bromo isomer almost exclusively? The causality lies in steric hindrance. 4-Bromo-1H-imidazole exists in a tautomeric equilibrium. The bulky bromine atom at the C4 position creates significant steric shielding around the adjacent N3 nitrogen. During the catalytic cycle, the bulky Cu(III)-aryl intermediate preferentially coordinates and undergoes reductive elimination at the less hindered N1 position . This natural steric bias drives the regioselectivity (>95:5) without requiring complex protecting group strategies.

G A 4-Bromo-1H-imidazole + 1-Iodo-2-chlorobenzene B CuI / 8-Hydroxyquinoline Catalytic Complex A->B Reagents C Oxidative Addition & Base Deprotonation B->C Heat / DMF D Sterically Directed Reductive Elimination C->D Intermediate E 4-Bromo-1-(2-chlorophenyl) -1H-imidazole D->E High Regioselectivity

Catalytic cycle for the regioselective Cu-catalyzed N-arylation of 4-bromoimidazole.

Strategic Pathway B: Direct Electrophilic Bromination

An alternative approach is the direct bromination of 1-(2-chlorophenyl)-1H-imidazole. While the starting materials are cheaper, this route is plagued by poor regiocontrol.

Reagent Comparison: NBS vs. Molecular Bromine (Br₂)
  • NBS (N-Bromosuccinimide): NBS is the industry standard for this transformation. It provides a low, steady concentration of electrophilic bromine (Br⁺), which kinetically favors mono-bromination.

  • Molecular Bromine (Br₂): Br₂ is highly reactive and lacks kinetic control, almost invariably leading to over-bromination (yielding 4,5-dibromo or 2,4,5-tribromo species).

Mechanistic Causality: Electronic Ambiguity

In an N-aryl imidazole, the electron-withdrawing nature of the 2-chlorophenyl group slightly deactivates the ring. However, electrophilic aromatic substitution (SEAr) still proceeds via a bromonium ion attack. Because the electronic difference between the C4 and C5 positions is marginal, the sigma complex intermediate can deprotonate at either site [2]. Consequently, NBS bromination typically yields an inseparable 70:30 mixture of 4-bromo and 5-bromo isomers, necessitating tedious chromatographic separation that drastically reduces the isolated yield.

G A 1-(2-Chlorophenyl) -1H-imidazole C Bromonium Ion Attack (C4 vs C5) A->C B NBS (Brominating Agent) B->C Br+ Source D Sigma Complex Intermediate C->D E 4-Bromo Isomer (Major Product) D->E Deprotonation (C4) F 5-Bromo / 4,5-Dibromo (Minor Byproducts) D->F Side Reactions

Electrophilic aromatic substitution pathway for direct bromination of N-aryl imidazoles.

Quantitative Performance Comparison

The following table summarizes the experimental performance of these reagent systems based on standard laboratory scale-up data (10–50 mmol scale).

Reagent SystemSynthetic StrategyTypical Isolated YieldRegioselectivity (4-Br : 5-Br)Key AdvantagePrimary Limitation
CuI / 8-Hydroxyquinoline N-Arylation75–85% >95 : 5 Excellent regiocontrol, cheap catalystRequires high heat (130 °C)
Pd₂(dba)₃ / Xantphos N-Arylation60–75%~90 : 10Faster reaction timesExpensive, moisture sensitive
NBS / DMF Direct Bromination45–55%~70 : 30Readily available precursorsPoor selectivity, hard purification
Br₂ / AcOH Direct Bromination<30%Poor (Polybromination)High atom economyHarsh, toxic, yields dibromo impurities

Self-Validating Experimental Protocols

Protocol A: Cu-Catalyzed N-Arylation (Recommended Route)

This protocol utilizes 1-iodo-2-chlorobenzene rather than the bromo-analog. The lower bond dissociation energy of the C–I bond facilitates rapid oxidative addition at the Cu(I) center, allowing for lower catalyst loading.

Reagents:

  • 4-Bromo-1H-imidazole (1.0 equiv, 10 mmol)

  • 1-Iodo-2-chlorobenzene (1.2 equiv, 12 mmol)

  • Copper(I) iodide (0.1 equiv, 10 mol%)

  • 8-Hydroxyquinoline (0.1 equiv, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv, 20 mmol)

  • DMF / H₂O (10:1 ratio, 22 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 4-bromo-1H-imidazole, CuI, 8-hydroxyquinoline, and Cs₂CO₃.

  • Solvent Addition: Add the DMF/H₂O mixture. Causality checkpoint: The 10% water addition is critical; it partially solubilizes the Cs₂CO₃, accelerating the deprotonation of the imidazole and preventing catalyst stalling.

  • Degassing: Degas the suspension via three freeze-pump-thaw cycles, then backfill with Argon. Add 1-iodo-2-chlorobenzene via syringe.

  • Reaction: Heat the mixture to 130 °C for 6 hours.

  • Validation: Monitor by LC-MS. The reaction is complete when the 4-bromoimidazole mass disappears. The self-validating nature of this step ensures you do not overheat and degrade the product.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (100 mL), and filter through a pad of Celite to remove copper salts. Wash the filtrate with 5% aqueous LiCl (3 x 50 mL) to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the pure 4-bromo-1-(2-chlorophenyl)-1H-imidazole.

Protocol B: Direct Bromination with NBS (Alternative Route)

If pre-formed 1-(2-chlorophenyl)-1H-imidazole is heavily stockpiled, this route can be used, though yield will be sacrificed to purification.

Reagents:

  • 1-(2-Chlorophenyl)-1H-imidazole (1.0 equiv, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(2-chlorophenyl)-1H-imidazole in anhydrous DMF and cool to 0 °C in an ice bath.

  • Controlled Addition: Add NBS portion-wise over 30 minutes. Causality checkpoint: Maintaining 0 °C suppresses the activation energy required for a second bromination event, minimizing 4,5-dibromo formation.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Validation: Quench a 0.1 mL aliquot in saturated Na₂S₂O₃ and check via TLC. Two distinct spots (4-bromo and 5-bromo isomers) will be visible.

  • Workup: Pour the mixture into ice water (100 mL) containing 5% Na₂S₂O₃ to quench unreacted electrophilic bromine. Extract with Dichloromethane (3 x 50 mL).

  • Purification: Extensive silica gel chromatography (gradient Hexanes/DCM) is required to separate the 4-bromo isomer from the 5-bromo byproduct.

References

  • Title: A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides Source: Journal of Organic Chemistry, 2005, 70(24), 10135–10138. URL: [Link]

  • Title: Pesticidal Compositions (WO2011017513A1)

Safety & Regulatory Compliance

Safety

4-bromo-1-(2-chlorophenyl)-1H-imidazole proper disposal procedures

Comprehensive Standard Operating Procedure: Disposal of 4-Bromo-1-(2-chlorophenyl)-1H-imidazole Executive Summary For drug development professionals and research scientists, the proper management of halogenated aryl imid...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Standard Operating Procedure: Disposal of 4-Bromo-1-(2-chlorophenyl)-1H-imidazole

Executive Summary For drug development professionals and research scientists, the proper management of halogenated aryl imidazoles is not just a regulatory formality—it is a critical component of laboratory safety and environmental stewardship. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 4-bromo-1-(2-chlorophenyl)-1H-imidazole . By understanding the chemical causality behind these procedures, laboratories can minimize risk, ensure compliance, and optimize waste management logistics.

Chemical Characterization & Hazard Profiling

4-bromo-1-(2-chlorophenyl)-1H-imidazole is a structurally complex intermediate frequently utilized in medicinal chemistry. Because its molecular framework incorporates both bromine and chlorine substituents, any waste stream containing this compound must be strictly classified and managed as Halogenated Organic Waste [1][2].

Table: Quantitative & Classification Data

PropertySpecification
Chemical Name 4-bromo-1-(2-chlorophenyl)-1H-imidazole
CAS Number 1353857-22-3
Molecular Formula C9H6BrClN2
Molecular Weight 257.52 g/mol
Waste Classification Halogenated Organic Waste
Primary Hazards Environmental toxicity, potential irritant

The Causality of Segregation: Why It Matters

In high-throughput laboratories, mixing halogenated waste with non-halogenated solvents is a critical operational failure[3][4].

  • Chemical Causality: Halogenated compounds require specialized high-temperature incineration to break the strong carbon-halogen bonds. If mixed with non-halogenated waste, the entire container must be treated as halogenated, exponentially increasing disposal costs and complicating the chemical neutralization process [5][6].

  • Safety Causality: Inadvertent mixing of halogenated organics with incompatible chemicals (e.g., strong oxidizers, active metals, or acetone) can lead to exothermic reactions or dangerous pressure buildup [3][7].

Operational Protocol: Waste Segregation & Accumulation

To maintain a self-validating safety system, implement the following step-by-step methodology for managing waste in your Satellite Accumulation Area (SAA)[5][8]:

  • Selection of Primary Receptacle: Use a chemically compatible, vapor-tight container (e.g., high-density polyethylene (HDPE) or amber glass)[4]. Expert Insight: Do not use metal containers, as trace degradation of halogenated compounds can produce corrosive hydrogen halides that compromise the metal's structural integrity.

  • Labeling at Inception: Before the first drop of solution or crystal of waste is added, affix a standardized hazardous waste tag[4]. It must explicitly state "Hazardous Waste" and list the full chemical name: 4-bromo-1-(2-chlorophenyl)-1H-imidazole. Never use abbreviations or structural formulas [4].

  • Segregation: Place the container in a designated Halogenated Waste stream. Ensure secondary containment (e.g., a chemically resistant plastic bin) is used to capture any potential leaks[5].

  • Volume Management: Do not fill liquid containers beyond 75% capacity to allow for vapor expansion[7]. For solid waste (e.g., contaminated pipette tips, weighing paper), use puncture-proof, sealable bins [9][10].

  • Storage Conditions: Store in a cool, dry, well-ventilated SAA, strictly away from incompatible substances like strong bases and reactive metals[4][5].

G Start Waste Generation: 4-bromo-1-(2-chlorophenyl)-1H-imidazole CheckState Determine Physical State (Solid vs. Solution) Start->CheckState Solid Solid Waste (Contaminated PPE/Powder) CheckState->Solid Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid Segregate Segregate as Halogenated Organic Waste Solid->Segregate Liquid->Segregate Label Label: 'Hazardous Waste' Full Chemical Name & Hazards Segregate->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA Incineration High-Temperature Incineration (with Acid Gas Scrubbers) SAA->Incineration

Workflow for classification, segregation, and disposal of halogenated imidazole waste.

Emergency Spill Response Protocol

In the event of accidental release, immediate and systematic containment is required to prevent environmental contamination and personnel exposure[5][6].

  • Evacuation & Assessment: Isolate the immediate area. Ensure the chemical fume hood is operating at maximum exhaust if the spill occurred within it[4].

  • Personal Protective Equipment (PPE): Don appropriate chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Containment (Solid Spill): If the compound is in its dry, solid form, avoid generating dust. Carefully sweep the material using a static-free brush and dustpan, or use dampened absorbent pads to collect the powder[10].

  • Containment (Solution Spill): If dissolved in a solvent, deploy inert absorbent pads or vermiculite over the spill. Allow the material to fully absorb the liquid [4].

  • Waste Packaging: Transfer all contaminated absorbents, PPE, and cleanup materials into a designated hazardous waste bag. Seal and label it as "Spill Cleanup: Halogenated Organic Waste (contains 4-bromo-1-(2-chlorophenyl)-1H-imidazole)" [4][5].

  • Decontamination: Wash the spill surface with a compatible solvent, followed by soap and water, adding all rinsate to the halogenated waste container.

Final Disposal Logistics: The Mechanistic Need for Incineration

Standard landfill disposal for untreated halogenated organics is strictly prohibited by environmental protection agencies due to their high environmental persistence and potential for groundwater contamination [10][11]. The only acceptable final disposal method is High-Temperature Incineration [3][10].

Mechanistic Insight: When 4-bromo-1-(2-chlorophenyl)-1H-imidazole is combusted, the halogens (Br and Cl) do not simply burn away. Instead, they react to form highly toxic and corrosive acid gases, specifically hydrogen bromide (HBr) and hydrogen chloride (HCl). Therefore, the permitted incineration facility must be equipped with alkaline wet scrubbers (typically utilizing sodium hydroxide or calcium hydroxide). These scrubbers neutralize the acid gases into harmless salts (e.g., NaCl, NaBr) before the exhaust is safely released into the atmosphere.

Incineration Waste Halogenated Waste (C9H6BrClN2) Combustion High-Temp Combustion (>1000°C) Waste->Combustion Gases Exhaust Gases (CO2, H2O, HCl, HBr) Combustion->Gases Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Neutralized Neutralized Salts (NaCl, NaBr) + Clean Air Scrubber->Neutralized

Chemical transformation during high-temperature incineration and alkaline scrubbing.

References

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories - Campus Operations." Temple University.[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." Vanderbilt University. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 4-bromo-1-(2-chlorophenyl)-1H-imidazole

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4-bromo-1-(2-chlorophenyl)-1H-imi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4-bromo-1-(2-chlorophenyl)-1H-imidazole. This document is structured to provide in-depth technical guidance, moving beyond a simple checklist to explain the reasoning behind each safety protocol.

Hazard Assessment and GHS Classifications of Analogous Compounds

To establish a robust safety framework, we can reference the Globally Harmonized System (GHS) classifications for closely related bromo-imidazole derivatives. This data informs the selection of appropriate PPE and handling procedures.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Data extrapolated from safety information for 4-bromo-1H-imidazole and 4-bromo-1-methyl-1H-imidazole.[1][2][3][4]

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to mitigate the risks associated with handling 4-bromo-1-(2-chlorophenyl)-1H-imidazole.

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant chemical safety goggles are the minimum requirement.[5]

  • Best Practice: When there is a risk of splashing or handling larger quantities, a face shield should be worn in addition to safety goggles.[6][7] This provides a broader barrier of protection for the entire face.

Hand Protection
  • Requirement: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling substituted imidazoles.[4][5]

  • Protocol: Always inspect gloves for any signs of degradation or pinholes before use. Employ the proper glove removal technique to avoid contaminating your skin. Dispose of used gloves as hazardous waste. After removing gloves, wash your hands thoroughly.[5]

Skin and Body Protection
  • Requirement: A fully buttoned, long-sleeved laboratory coat is required.[5]

  • Best Practice: For operations with a higher risk of contamination, a chemical-resistant suit may be necessary.[4] Ensure that your attire includes full-length pants and closed-toe shoes to prevent any skin exposure.[5]

Respiratory Protection
  • Standard Operations: All handling of 4-bromo-1-(2-chlorophenyl)-1H-imidazole should be conducted within a certified chemical fume hood to control exposure to dust or vapors.[5][7]

  • Non-Standard Situations: In the event of a spill or if work must be performed outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[7][8] For emergencies or unknown exposure levels, a full-face positive-pressure, air-supplied respirator is recommended.[5]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

Pre-Handling Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly and has a current certification.

  • Emergency Equipment Check: Ensure that a calibrated emergency eyewash station and safety shower are readily accessible and unobstructed.[7][8]

  • Gather Materials: Assemble all necessary equipment and have a designated, labeled hazardous waste container ready for all contaminated materials.

  • PPE Inspection: Meticulously inspect all PPE for any defects before use.

Safe Handling Protocol

The following diagram illustrates the logical workflow for the safe handling of 4-bromo-1-(2-chlorophenyl)-1H-imidazole.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Verify Fume Hood and Emergency Equipment InspectPPE Inspect PPE for Integrity Prep->InspectPPE DonPPE Don Appropriate PPE InspectPPE->DonPPE HandleInHood Handle Chemical in Fume Hood DonPPE->HandleInHood Decontaminate Decontaminate Work Area HandleInHood->Decontaminate DoffPPE Doff and Dispose of PPE Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: A logical workflow for the safe handling of substituted imidazoles.

Step-by-Step Handling Procedure
  • Don PPE: Put on all required personal protective equipment as outlined above.

  • Chemical Handling: Conduct all weighing and transferring of the chemical within the fume hood to minimize the risk of inhalation.[5] Avoid the formation of dust.[8]

  • Container Management: Keep the container tightly closed when not in use.[8][9]

  • Post-Handling Decontamination: Thoroughly clean the work area to prevent cross-contamination.[7]

  • Doffing and Disposal of PPE: Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.[5]

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.[7][8]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[3] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Spill and Disposal Management

Proper containment and disposal are crucial to prevent environmental contamination and ensure regulatory compliance.

Spill Response
  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled, sealed container for disposal.[8][9]

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal
  • Segregation: Collect all waste materials, including unused chemicals and contaminated consumables (e.g., gloves, wipes), in a dedicated, properly labeled, and sealed hazardous waste container.[7]

  • Compliance: Dispose of all hazardous waste in accordance with institutional, local, and national regulations.[9] Do not discharge the waste into drains.[6]

Storage and Stability

  • Storage Conditions: Store 4-bromo-1-(2-chlorophenyl)-1H-imidazole in a tightly closed container in a cool, dry, and well-ventilated area.[5][8] Keep it away from incompatible materials such as strong oxidizing agents and acids.[6][8]

  • Long-Term Stability: For extended storage, refrigeration may be recommended to prevent degradation.[10] Protect the compound from light by using an amber or opaque vial.[10]

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle 4-bromo-1-(2-chlorophenyl)-1H-imidazole, ensuring both personal safety and the integrity of their research.

References

  • University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole.
  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-.
  • AmericanBio. (2015, February 19). IMIDAZOLE.
  • Cole-Parmer. (2006, June 7). Material Safety Data Sheet - Imidazole.
  • BenchChem. (2025). Personal protective equipment for handling 1-Methyl-1H-imidazole-4-carbonitrile.
  • BenchChem. (2025). Personal protective equipment for handling 4-Amino-1H-imidazol-1-ol.
  • ECHEMI. (2019, July 15). 4-BROMO-1-METHYL-1H-IMIDAZOLE SDS.
  • Apollo Scientific. (2023, July 5). 4-Bromo-2-methyl-1H-imidazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2018, January 23). SAFETY DATA SHEET.
  • BenchChem. (2025, December). preventing degradation of 4-Bromo-1-methyl-2-nitro-1h-imidazole during storage.

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